1-Iodo-2-phenoxybenzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-iodo-2-phenoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9IO/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOZLGVLVAJRLPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10512386 | |
| Record name | 1-Iodo-2-phenoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10512386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34883-46-0 | |
| Record name | 1-Iodo-2-phenoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10512386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of 1-Iodo-2-phenoxybenzene
An In-depth Technical Guide for Drug Development Professionals and Researchers
Introduction and Significance: The Diaryl Ether Motif
The diaryl ether linkage is a ubiquitous structural motif found in a vast array of biologically active natural products, pharmaceuticals, and advanced materials.[1][2] Its presence is critical to the function of compounds ranging from the mammalian hormone thyroxine to the vancomycin family of antibiotics.[3] Consequently, robust and efficient methods for the synthesis of diaryl ethers are of paramount importance to the fields of medicinal chemistry and materials science.
1-Iodo-2-phenoxybenzene is a key synthetic intermediate that embodies this important structural class. Beyond its core diaryl ether structure, the presence of an iodine atom at the ortho position provides a reactive handle for further functionalization. This C-I bond is particularly amenable to a wide range of subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), making this compound a versatile building block for the construction of more complex molecular architectures. This guide provides a detailed exploration of its synthesis via modern catalytic methods and a comprehensive protocol for its structural and purity verification.
Synthetic Strategies for this compound
The formation of the C-O bond in diaryl ethers has traditionally been achieved through the Ullmann condensation. While historically requiring harsh conditions, modern advancements have transformed this reaction into a highly versatile and mild synthetic tool.[4] An alternative classical approach involves the Sandmeyer reaction, starting from an appropriately substituted aniline.
The Modern Ullmann Condensation: A Copper-Catalyzed C-O Cross-Coupling
The copper-catalyzed Ullmann-type reaction is the premier method for constructing the this compound scaffold, typically by coupling phenol with a suitable 1,2-disubstituted benzene derivative.[5] Modern protocols have overcome the limitations of the classical Ullmann reaction (high temperatures, stoichiometric copper) by employing catalytic amounts of a copper source in conjunction with a ligand.[1][6]
While the precise mechanism can vary with the specific catalytic system, a generally accepted catalytic cycle for modern Ullmann ether synthesis is depicted below. The cycle is believed to initiate with the oxidative addition of the aryl halide to a Cu(I) species. Subsequent coordination of the phenoxide and reductive elimination yields the diaryl ether product and regenerates the active Cu(I) catalyst.[7][8]
Caption: Proposed catalytic cycle for the copper-catalyzed Ullmann ether synthesis.
The success of the modern Ullmann condensation hinges on the judicious selection of each component:
-
Copper Source: Copper(I) salts such as CuI are commonly used as the catalyst precursor. The choice of the copper catalyst is often not critical, with CuCl, CuBr, and CuSO4 also yielding similar results in many cases.[1]
-
Ligand: The introduction of ligands accelerates the reaction, allowing for significantly lower temperatures. N- or O-donor ligands are common. For instance, amino acids like N,N-dimethylglycine or simple molecules like picolinic acid have been shown to be highly effective, likely by stabilizing the copper intermediates and facilitating reductive elimination.[3][6]
-
Base: A base is required to deprotonate the phenol, generating the active phenoxide nucleophile. While various bases can be used, cesium carbonate (Cs2CO3) and potassium phosphate (K3PO4) are particularly effective.[1][3] Cs2CO3, in particular, is noted for its high solubility in organic solvents and its ability to promote reactions even with unactivated aryl halides.[1]
-
Solvent: Aprotic polar solvents like DMSO or DMF are often employed to ensure the solubility of the reagents, especially the base and phenoxide salt.[3][8]
This protocol is adapted from established methodologies for copper-catalyzed O-arylation of phenols.[3]
Materials:
-
1-Bromo-2-iodobenzene
-
Phenol
-
Copper(I) iodide (CuI)
-
Picolinic acid
-
Potassium phosphate (K3PO4), finely ground and dried
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Hexanes
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried screw-cap reaction tube equipped with a magnetic stir bar, add CuI (9.5 mg, 0.05 mmol, 5 mol%), picolinic acid (12.3 mg, 0.10 mmol, 10 mol%), 1-bromo-2-iodobenzene (283 mg, 1.0 mmol, 1.0 equiv), phenol (113 mg, 1.2 mmol, 1.2 equiv), and K3PO4 (424 mg, 2.0 mmol, 2.0 equiv).
-
Solvent Addition: Evacuate and backfill the tube with argon three times. Under a positive pressure of argon, add 2 mL of anhydrous DMSO via syringe.
-
Reaction: Seal the tube tightly and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 24 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with 20 mL of ethyl acetate and 20 mL of water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer twice more with 15 mL portions of ethyl acetate.
-
Washing: Combine the organic layers and wash them twice with 20 mL of brine.
-
Drying and Concentration: Dry the combined organic layer over anhydrous MgSO4, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., 100% hexanes to 5% ethyl acetate in hexanes) to afford this compound as a solid.
Alternative Synthesis: The Sandmeyer Reaction
An alternative and effective route to this compound starts from 2-phenoxyaniline.[9][10] This classical transformation involves two key steps:
-
Diazotization: The primary aromatic amine (2-phenoxyaniline) is treated with a solution of sodium nitrite (NaNO2) in the presence of a strong acid at low temperatures (0-5 °C) to form a diazonium salt.
-
Iodide Displacement: The resulting diazonium salt solution is then added to a solution of potassium iodide (KI), which displaces the diazonium group to yield the final iodo-substituted product.[10]
Physicochemical and Spectroscopic Characterization
Rigorous characterization is essential to confirm the identity and assess the purity of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation of organic molecules.
-
¹H NMR Analysis: The proton NMR spectrum provides information on the electronic environment and connectivity of hydrogen atoms. For this compound, the aromatic region (typically δ 6.8-7.9 ppm) will display a complex set of multiplets corresponding to the 9 distinct protons on the two benzene rings. A representative signal is the doublet of doublets for the proton ortho to the iodine atom, which appears at the lowest field (δ ~7.86 ppm).[11]
-
¹³C NMR Analysis: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum of this compound is expected to show 12 distinct signals. Key diagnostic peaks include the carbon atom bearing the iodine (C-I), which is shifted significantly upfield to ~88.9 ppm due to the heavy atom effect, and the two carbons of the ether linkage (C-O), which appear around δ 156.5 and 156.9 ppm.[11]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound, confirming its elemental composition. For this compound (C12H9IO), the high-resolution mass spectrum should show a molecular ion peak (M+) at an m/z value corresponding to its exact mass (295.9698).[12][13]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple method to identify the presence of key functional groups. The IR spectrum of this compound will exhibit several characteristic absorption bands:
-
Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹.
-
Aromatic C=C Stretch: Several medium to sharp bands in the 1400-1600 cm⁻¹ region.
-
Asymmetric C-O-C Stretch: A strong, characteristic band for the diaryl ether linkage, typically appearing in the 1200-1250 cm⁻¹ range.
Summary of Characterization Data
| Property | Value | Source(s) |
| Appearance | White to off-white solid | [10][14] |
| Molecular Formula | C₁₂H₉IO | [10] |
| Molecular Weight | 296.11 g/mol | [10] |
| Melting Point | 56 °C | [10][14] |
| ¹H NMR (CDCl₃) | δ 7.86 (dd, 1H), 7.38–7.26 (m, 3H), 7.14–7.07 (m, 1H), 7.00–6.83 (m, 4H) | [11] |
| ¹³C NMR (CDCl₃) | δ 156.9, 156.5, 139.9, 129.8 (2C), 129.6, 125.3, 123.5, 119.5, 118.4 (2C), 88.9 | [11] |
| Key IR Absorptions | ~3050 cm⁻¹ (Ar C-H), ~1580, 1480 cm⁻¹ (Ar C=C), ~1230 cm⁻¹ (Asym. C-O-C) |
Integrated Experimental Workflow
The overall process from synthesis to final characterization is a systematic workflow designed to ensure the production of a pure, verified compound.
Caption: Integrated workflow from synthesis to characterization of this compound.
References
-
Marcoux, J-F., Doye, S., & Buchwald, S. L. (1997). A General Copper-Catalyzed Synthesis of Diaryl Ethers. Journal of the American Chemical Society, 119(43), 10539-10540. [Link]
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Chen, Y., et al. (2019). Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums. RSC Advances, 9(39), 22641-22645. [Link]
-
Mohamed Shams, Y., & Al Malak, S. (2024). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Journal of Synthetic Chemistry, 3(4), 278-286. [Link]
-
Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1791–1794. [Link]
-
Chen, Y., et al. (2019). Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums. National Institutes of Health (PMC). [Link]
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Monnier, F., & Taillefer, M. (2012). Recent Synthetic Developments and Applications of the Ullmann Reaction. National Institutes of Health (PMC). [Link]
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SpectraBase. (2020-2025). This compound - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]
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Shafiq, Z., et al. (2018). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Molecules, 23(8), 1849. [Link]
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SpectraBase. (2020-2025). This compound - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information: One Pot Synthesis Diarylfurans from Aryl Esters and PhI(OAc)2 via palladium-associated iodonium ylides. Royal Society of Chemistry. [Link]
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Request PDF. (2023). Copper-catalyzed Ullmann coupling under ligand- and additive-free conditions. Part 1: O-Arylation of phenols with aryl halides. ResearchGate. [Link]
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Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters, 5(21), 3799–3802. [Link]
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Wikipedia. (n.d.). Ullmann condensation. Wikipedia. [Link]
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Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal. [Link]
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Samanta, S., et al. (2017). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis. ACS Catalysis, 7(9), 5723-5732. [Link]
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NIST. (n.d.). Benzene, 1-iodo-2-nitro-. NIST WebBook. [Link]
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PubChem. (n.d.). 1-Iodo-4-nitrobenzene. PubChem. [Link]
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LibreTexts Chemistry. (n.d.). INFRARED SPECTROSCOPY (IR). LibreTexts. [Link]
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RJPBCS. (2017). IR Spectroscopic Study of Substances Containing Iodine Adduct. RJPBCS. [Link]
-
Chemsrc. (2023). 1-Iodo-2-nitrobenzene. Chemsrc. [Link]
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Royal Society of Chemistry. (2016). VI. 1H and 13C NMR Spectra. Royal Society of Chemistry. [Link]
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physical and chemical properties of "1-Iodo-2-phenoxybenzene"
An In-depth Technical Guide to 1-Iodo-2-phenoxybenzene for Advanced Research
Foreword: The Strategic Utility of a Bifunctional Reagent
In the landscape of modern synthetic chemistry and drug development, the strategic value of a molecule is often defined by its versatility. This compound, a seemingly straightforward aromatic compound, embodies this principle. It is more than a mere intermediate; it is a carefully crafted building block offering a unique combination of a stable diphenyl ether core and a highly reactive aryl iodide functional group. This dual-natured characteristic makes it an invaluable tool for researchers and scientists aiming to construct complex molecular architectures, particularly within the pharmaceutical and materials science sectors. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, grounded in established scientific data to empower its effective use in the laboratory.
Section 1: Core Physicochemical and Structural Identity
This compound is an organic compound that presents as a white to off-white solid at room temperature.[1][2] Its structure consists of a benzene ring substituted with both an iodine atom and a phenoxy group at adjacent positions. This arrangement dictates its physical properties and chemical behavior. The phenoxy group contributes to its lipophilicity, influencing its solubility, while the iodine atom serves as the primary site of chemical reactivity.[3]
Key Physical and Chemical Properties
A summary of the essential physicochemical data for this compound is presented below, providing researchers with the foundational information required for experimental design.
| Property | Value | Reference(s) |
| CAS Number | 34883-46-0 | [1][3] |
| Molecular Formula | C₁₂H₉IO | [1][3] |
| Molecular Weight | 296.11 g/mol | [1][4] |
| Appearance | White to off-white solid | [1][2] |
| Melting Point | 56 °C | [1][2] |
| Boiling Point | 198-202 °C | [1][2] |
| Predicted Density | 1.626 ± 0.06 g/cm³ | [1][2] |
| Storage Conditions | 2-8°C, protect from light | [1][2] |
Structural Identifiers
For unambiguous identification and use in computational chemistry applications, the following structural identifiers are provided:
-
Synonyms: 2-Iodophenyl phenyl ether, Benzene, 1-iodo-2-phenoxy-[3]
-
InChI: InChI=1S/C12H9IO/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9H[1]
-
SMILES: c1ccc(cc1)Oc1ccccc1I[3]
Caption: Molecular structure of this compound.
Section 2: Spectroscopic Profile and Characterization
Spectroscopic analysis is critical for verifying the identity and purity of this compound. The following data provides a reference fingerprint for the molecule.
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) Data
The data presented here is crucial for structural elucidation and confirmation.[5]
| Technique | Parameters | Observed Signals |
| ¹H NMR | 400 MHz, CDCl₃ | δ (ppm): 7.86 (dd, J = 7.8, 1.5 Hz, 1H), 7.38–7.31 (m, 2H), 7.30–7.26 (m, 1H), 7.14–7.07 (m, 1H), 7.00–6.93 (m, 2H), 6.92–6.83 (m, 2H) |
| ¹³C NMR | 100 MHz, CDCl₃ | δ (ppm): 156.9, 156.5, 139.9, 129.8 (2C), 129.6, 125.3, 123.5, 119.5, 118.4 (2C), 88.9 |
| Mass Spec. | EI | m/z (%): 295.9 (M⁺, 100), 169.0 (42), 168.0 (35), 141.0 (36) |
Interpretation Insights:
-
¹H NMR: The spectrum displays signals exclusively in the aromatic region (approx. 6.8-7.9 ppm), consistent with the nine protons on the two benzene rings. The complexity of the multiplets arises from the various coupling interactions between adjacent protons.
-
¹³C NMR: The spectrum shows 10 distinct signals for the 12 carbon atoms, indicating symmetry that makes two pairs of carbons chemically equivalent. The signal at 88.9 ppm is characteristic of the carbon atom directly bonded to the iodine, which is significantly shifted upfield due to the heavy atom effect.
-
Mass Spectrometry: The molecular ion peak (M⁺) at m/z 295.9 confirms the molecular weight of the compound.[5] The fragmentation pattern, with significant peaks at 169 and 168, likely corresponds to the loss of iodine and subsequent rearrangements of the diphenyl ether cation.
Section 3: Chemical Reactivity and Synthesis
The synthetic utility of this compound stems from the reactivity of the carbon-iodine bond, which is susceptible to a wide range of transformations, most notably metal-catalyzed cross-coupling reactions.
General Reactivity
The iodine substituent serves as an excellent leaving group, making this compound an ideal substrate for reactions that form new carbon-carbon and carbon-heteroatom bonds.[3] This reactivity is the cornerstone of its application in building complex molecules. It readily participates in foundational reactions for drug discovery, such as:
-
Suzuki Coupling (with boronic acids)
-
Sonogashira Coupling (with terminal alkynes)
-
Heck Coupling (with alkenes)
-
Buchwald-Hartwig Amination (with amines)
Caption: Generalized scheme of a palladium-catalyzed cross-coupling reaction.
Standard Laboratory Synthesis
This compound is typically synthesized from 2-phenoxyaniline via a Sandmeyer-type reaction.[1][6] This procedure involves the conversion of the primary amine to a diazonium salt, which is subsequently displaced by iodide.
Experimental Protocol:
-
Diazotization:
-
Dissolve 2-phenoxyaniline (1 eq.) and p-toluenesulfonic acid monohydrate (3 eq.) in acetonitrile under an ice bath to cool the solution to 5°C. The acid serves to form the amine salt, which is necessary for diazotization.
-
Add a solution of sodium nitrite (NaNO₂, 2 eq.) in water dropwise, maintaining the temperature at 5°C. This is a critical step; diazonium salts are thermally unstable and can decompose violently at higher temperatures. The reaction is held at 5°C for 1 hour to ensure complete formation of the diazonium salt.[1][6]
-
-
Iodide Displacement:
-
Slowly add the cold diazonium salt solution to a separate solution of potassium iodide (KI, 2 eq.) in water. The iodide ion acts as a nucleophile, displacing the dinitrogen gas (N₂) from the aromatic ring to form the C-I bond.
-
-
Workup and Purification:
-
Once the reaction is complete (indicated by the cessation of N₂ evolution), extract the mixture with ethyl acetate.
-
Combine the organic layers and wash with a 10% sodium sulfite (Na₂SO₃) solution. This step is crucial to quench any remaining unreacted iodine (I₂) back to iodide (I⁻), preventing it from contaminating the final product.[1][6]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography to yield pure this compound.[1][6]
-
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1-Iodo-2-phenoxybenzene: A Comprehensive Technical Guide for Advanced Synthesis
This guide provides an in-depth exploration of 1-iodo-2-phenoxybenzene, a key building block in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into its core attributes, synthesis, and reactivity, with a focus on its application in constructing complex molecular architectures.
Core Identification and Molecular Architecture
This compound, also known as 2-iodophenyl phenyl ether, is an aromatic compound distinguished by the presence of an iodine atom and a phenoxy group on a benzene ring in an ortho arrangement. This unique substitution pattern makes it a valuable precursor in a multitude of chemical transformations.
The spatial arrangement of the substituents significantly influences the molecule's reactivity, particularly the lability of the carbon-iodine bond, which is central to its utility in cross-coupling reactions.
Caption: Molecular Structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial for determining appropriate reaction conditions and purification methods.
| Property | Value | Source(s) |
| Appearance | White to off-white solid | [1] |
| Melting Point | 56 °C | [1] |
| Boiling Point | 198-202 °C | [1] |
| Density | 1.626 ± 0.06 g/cm³ (Predicted) | [1] |
| Solubility | Soluble in non-polar and moderately polar organic solvents like benzene, toluene, and chloroform. Poorly soluble in water. | [6] |
| Storage Temperature | 2-8°C, protect from light | [1] |
Synthesis of this compound
The synthesis of this compound is most commonly achieved through a Sandmeyer-type reaction, starting from 2-phenoxyaniline. This method is reliable and provides good yields of the desired product. An alternative approach involves the Ullmann condensation.
Synthesis via Diazotization of 2-Phenoxyaniline
This well-established protocol involves the conversion of the amino group in 2-phenoxyaniline into a diazonium salt, which is subsequently displaced by an iodide ion.
Experimental Protocol:
-
Diazotization: 2-Phenoxyaniline is dissolved in a suitable solvent such as acetonitrile under acidic conditions (e.g., using p-toluenesulfonic acid monohydrate) and cooled to 0-5 °C in an ice bath.[1][7]
-
A solution of sodium nitrite (NaNO₂) in water is added dropwise to the cooled solution of the amine.[1][7] The temperature must be strictly controlled during this addition to prevent the decomposition of the unstable diazonium salt.
-
The reaction mixture is stirred at this low temperature for a period (e.g., 1 hour) to ensure complete formation of the diazonium salt.[1][7]
-
Iodination: The freshly prepared diazonium salt solution is then added slowly to a solution of potassium iodide (KI) in water.[1][7] The diazonium group is an excellent leaving group (N₂) and is readily displaced by the iodide nucleophile.
-
Work-up and Purification: Upon completion of the reaction, the mixture is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with a solution of sodium sulfite to remove any residual iodine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[1][7]
-
The crude product is then purified by column chromatography on silica gel to yield pure this compound.[1][7]
The causality behind these steps lies in the controlled generation of the highly reactive diazonium intermediate, which is then trapped by the iodide ion. The low temperature is critical to manage the stability of the diazonium salt and prevent unwanted side reactions.
Caption: Workflow for the synthesis of this compound.
Alternative Synthesis: Ullmann Condensation
An alternative, though often requiring harsher conditions, is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of an aryl halide (e.g., 1,2-diiodobenzene or 2-chlorodiphenyl ether) with a phenol.[5][7] Traditional Ullmann reactions often require high temperatures and stoichiometric amounts of copper, but modern modifications with specific ligands can facilitate the reaction under milder conditions.[8][9]
Reactivity and Applications in Drug Development
The synthetic utility of this compound stems from the reactivity of the carbon-iodine bond. Aryl iodides are excellent substrates for a variety of palladium- and copper-catalyzed cross-coupling reactions, which are cornerstone transformations in the synthesis of pharmaceuticals and other complex organic molecules.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. This compound can be coupled with a wide range of boronic acids or their esters in the presence of a palladium catalyst and a base to form biaryl and substituted aromatic structures. These motifs are prevalent in many biologically active compounds.
The general mechanism involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, enabling the synthesis of aryl amines.[10][11] this compound can be coupled with a variety of primary and secondary amines in the presence of a palladium catalyst, a suitable ligand (often a bulky phosphine), and a base. This reaction is of paramount importance in medicinal chemistry, as the aniline and related N-aryl moieties are common features in many drug molecules.
Similar to the Suzuki coupling, the mechanism proceeds through an oxidative addition, followed by coordination of the amine, deprotonation, and reductive elimination. The choice of ligand is critical to prevent side reactions and promote the desired C-N bond formation.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated area or fume hood.[3][4] It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat.[3][4] The compound may cause skin and eye irritation, and may be harmful if swallowed or inhaled.[12] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
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1-IODO-2-PHENOXY-BENZENE. Career Henan Chemical Co. Available at: [Link]
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1-iodo-2-(2-iodophenoxy)benzene. Stenutz. Available at: [Link]
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This compound. LabSolutions. Available at: [Link]
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This compound - Molecule. NFDI4Chem Search Service. Available at: [Link]
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Supporting Information One Pot Synthesis Diarylfurans from Aryl Esters and PhI(OAc)2 via palladium-associated iodonium ylides. The Royal Society of Chemistry. Available at: [Link]
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1-IODO-2-METHOXYBENZENE | CAS 529-28-2. Matrix Fine Chemicals. Available at: [Link]
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Iodobenzene – Knowledge and References. Taylor & Francis. Available at: [Link]
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Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
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Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. Available at: [Link]
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Spectroscopic Blueprint of 1-Iodo-2-phenoxybenzene: A Technical Guide for Researchers
Introduction: Unveiling the Structure of a Key Synthetic Intermediate
1-Iodo-2-phenoxybenzene, a halogenated diaryl ether, serves as a valuable building block in organic synthesis, particularly in the construction of complex molecular architectures relevant to pharmaceutical and materials science. Its utility in cross-coupling reactions and other transformations necessitates a profound understanding of its structural and electronic properties. This technical guide provides an in-depth analysis of the spectroscopic data of this compound, offering a foundational blueprint for its unambiguous identification and characterization. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document aims to equip researchers, scientists, and drug development professionals with the critical insights required for its effective utilization. The causality behind the observed spectral features will be elucidated, providing not just data, but a deeper understanding of the molecule's nature.
The molecular structure of this compound, with the numbering convention used for NMR assignments, is depicted below. This guide will systematically dissect the spectroscopic signatures of this molecule, correlating them directly to its structural features.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environments
NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are indispensable for confirming its identity.
¹H NMR Spectroscopy: A Detailed Look at the Aromatic Protons
The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent like chloroform-d (CDCl₃), reveals a complex set of signals in the aromatic region. The electron-withdrawing nature of the iodine atom and the phenoxy group, along with their anisotropic effects, leads to a characteristic dispersion of the proton resonances.
Data Summary: ¹H NMR of this compound in CDCl₃ [1]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.86 | dd, J = 7.8, 1.5 Hz | 1H | H-6 |
| 7.38–7.31 | m | 2H | H-3', H-5' |
| 7.30–7.26 | m | 1H | H-3 |
| 7.14–7.07 | m | 1H | H-4' |
| 7.00–6.93 | m | 2H | H-2', H-6' |
| 6.92–6.83 | m | 2H | H-4, H-5 |
Interpretation and Causality:
-
Downfield Shift of H-6: The proton at the 6-position (H-6) is the most downfield signal at 7.86 ppm.[1] This significant deshielding is a direct consequence of the "heavy atom effect" and the electron-withdrawing inductive effect of the adjacent iodine atom. The multiplicity is a doublet of doublets (dd), arising from coupling to the ortho proton H-5 (large coupling constant, J ≈ 7.8 Hz) and a smaller meta coupling to H-4 (J ≈ 1.5 Hz).
-
Phenoxy Ring Protons: The protons on the phenoxy ring (H-2' to H-6') appear as a set of multiplets between 6.93 and 7.38 ppm.[1] The complexity arises from the overlapping signals and the various coupling interactions within this five-proton system. The protons ortho to the ether linkage (H-2' and H-6') are typically shifted slightly downfield compared to the para proton (H-4') due to the deshielding effect of the oxygen atom.
-
Iodinated Ring Protons: The remaining protons on the iodinated benzene ring (H-3, H-4, and H-5) are found in the upfield region of the aromatic signals.[1] This is due to the combination of the electron-donating resonance effect of the phenoxy group and the shielding anisotropic effect of the benzene ring. Their signals often overlap, presenting as a multiplet.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum provides a direct count of the unique carbon environments in the molecule. The chemical shifts are highly sensitive to the electronic environment, with electronegative substituents causing significant downfield shifts.
Data Summary: ¹³C NMR of this compound in CDCl₃ [1]
| Chemical Shift (δ, ppm) | Assignment |
| 156.9 | C-1' |
| 156.5 | C-2 |
| 139.9 | C-6 |
| 129.8 | C-3', C-5' |
| 129.6 | C-4 |
| 125.3 | C-5 |
| 123.5 | C-4' |
| 119.5 | C-3 |
| 118.4 | C-2', C-6' |
| 88.9 | C-1 |
Interpretation and Causality:
-
Quaternary Carbons: The two most downfield signals at 156.9 and 156.5 ppm correspond to the quaternary carbons C-1' and C-2, which are directly attached to the electron-withdrawing oxygen atom.[1]
-
Iodine-Bearing Carbon: The carbon atom directly bonded to the iodine (C-1) exhibits a characteristic upfield shift to 88.9 ppm.[1] This is a hallmark of the "heavy atom effect," where the large electron cloud of the iodine atom induces a significant shielding effect on the attached carbon nucleus.
-
Aromatic Carbons: The remaining aromatic carbons resonate in the expected region of 118-140 ppm. The specific chemical shifts are influenced by the combined inductive and resonance effects of the iodo and phenoxy substituents. For instance, the carbons ortho and para to the phenoxy group on the iodinated ring (C-3 and C-5) are expected to be more shielded compared to the unsubstituted benzene (128.5 ppm).
Infrared (IR) Spectroscopy: Identifying Functional Groups and Substitution Patterns
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The spectrum of this compound is characterized by absorptions corresponding to the aromatic C-H and C=C bonds, the C-O ether linkage, and the C-I bond.
Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 3100-3000 | Aromatic C-H Stretch | Medium |
| 1600-1450 | Aromatic C=C Stretch | Medium to Strong |
| 1270-1200 | Aryl-O Stretch (asymmetric) | Strong |
| 1050-1000 | Aryl-O Stretch (symmetric) | Medium |
| 800-600 | C-I Stretch | Medium to Strong |
| 770-730 and 720-680 | C-H Out-of-Plane Bending (ortho-disubstituted) | Strong |
| 770-730 and 720-680 | C-H Out-of-Plane Bending (monosubstituted) | Strong |
Interpretation and Causality:
-
Aromatic Moieties: The presence of sharp peaks in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions are definitive indicators of the aromatic rings.
-
Ether Linkage: The strong absorption band between 1270-1200 cm⁻¹ is characteristic of the asymmetric stretching of the aryl-O-aryl ether linkage. This is a highly diagnostic peak for this class of compounds.
-
Carbon-Iodine Bond: The C-I stretching vibration is expected to appear in the low-frequency region of the spectrum, typically between 800 and 600 cm⁻¹.
-
Substitution Pattern: The pattern of C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region can provide valuable information about the substitution pattern of the benzene rings. For the 1,2-disubstituted (ortho) iodinated ring, a strong absorption is expected in the 770-735 cm⁻¹ range. The monosubstituted phenoxy ring will show strong bands around 770–730 cm⁻¹ and 720–680 cm⁻¹.[1]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Pathways
Electron Ionization Mass Spectrometry (EI-MS) is a destructive analytical technique that provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. This fragmentation pattern serves as a molecular fingerprint.
Data Summary: EI-MS of this compound [1]
| m/z | Relative Intensity (%) | Proposed Fragment |
| 296 | 100 | [C₁₂H₉IO]⁺˙ (Molecular Ion, M⁺˙) |
| 169 | 42 | [C₁₂H₉O]⁺ |
| 168 | 35 | [C₁₂H₈O]⁺˙ |
| 141 | 36 | [C₇H₅O]⁺ |
| 77 | - | [C₆H₅]⁺ |
Interpretation and Causality:
-
Molecular Ion Peak: The mass spectrum of this compound shows a prominent molecular ion peak (M⁺˙) at m/z 296, which corresponds to its molecular weight.[1] The high intensity of the molecular ion is characteristic of aromatic compounds due to the stability of the aromatic system.
-
Key Fragmentation Pathways:
-
Loss of Iodine: A major fragmentation pathway involves the cleavage of the C-I bond, leading to the formation of a fragment ion at m/z 169 ([M-I]⁺).[1] This is a common fragmentation for iodo-aromatic compounds due to the relative weakness of the C-I bond.
-
Loss of a Hydrogen and Iodine: The peak at m/z 168 suggests the loss of a hydrogen radical followed by the loss of an iodine radical, or vice versa, leading to a stable dibenzofuran-like cation radical.[1]
-
Cleavage of the Ether Bond: Cleavage of the C-O ether bond can lead to the formation of the phenoxy radical and the iodophenyl cation, or the iodophenoxy radical and the phenyl cation. The observation of a fragment at m/z 77 is indicative of the phenyl cation ([C₆H₅]⁺).
-
Rearrangement and Fragmentation: The fragment at m/z 141 could arise from further fragmentation of the [M-I]⁺ ion, possibly involving rearrangement and loss of CO.[1]
-
Caption: Proposed fragmentation pathways for this compound in EI-MS.
Experimental Protocols: A Guide to Data Acquisition
To ensure the acquisition of high-quality, reproducible spectroscopic data, adherence to standardized experimental protocols is paramount. The following sections outline the methodologies for obtaining NMR, IR, and MS data for this compound.
Protocol for NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of high-purity this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the tube securely.
-
-
Instrument Setup (400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, as indicated by the sharpness and symmetry of the TMS signal.
-
-
¹H NMR Data Acquisition:
-
Acquire the spectrum using a standard single-pulse sequence.
-
Set the spectral width to approximately 12 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the acquisition time to 2-4 seconds and the relaxation delay to 1-2 seconds.
-
Co-add a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Data Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to approximately 220 ppm.
-
Use a pulse angle of 45-60 degrees.
-
Set the acquisition time to 1-2 seconds and the relaxation delay to 2-5 seconds.
-
Co-add a larger number of scans (typically 128 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H and ¹³C.
-
Integrate the signals in the ¹H NMR spectrum.
-
Identify and label the peak positions in both spectra.
-
Protocol for FT-IR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Place a small amount of solid this compound directly onto the ATR crystal.
-
Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
The software will automatically perform the background subtraction.
-
If necessary, apply an ATR correction to the spectrum.
-
Label the significant absorption peaks.
-
Protocol for GC-MS Analysis
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
-
Gas Chromatography (GC) Method:
-
Injector: Split/splitless injector, typically operated in split mode (e.g., 50:1 split ratio) at a temperature of 250-280 °C.
-
Column: A non-polar or moderately polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a stationary phase like 5% phenyl-methylpolysiloxane).
-
Oven Program: Start at a low temperature (e.g., 50-70 °C), hold for 1-2 minutes, then ramp the temperature at a rate of 10-20 °C/min to a final temperature of 280-300 °C, and hold for 5-10 minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
-
Mass Spectrometry (MS) Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion and major fragment ions.
-
Compare the obtained spectrum with a library database for confirmation if available.
-
Conclusion: A Comprehensive Spectroscopic Portrait
This technical guide has provided a detailed and integrated analysis of the NMR, IR, and MS spectroscopic data for this compound. By not only presenting the data but also explaining the underlying principles and experimental considerations, this document serves as a robust resource for researchers. The ¹H and ¹³C NMR spectra provide a definitive map of the proton and carbon frameworks, with the heavy atom effect of iodine being a key diagnostic feature. The IR spectrum confirms the presence of the aromatic ether functionality and the substitution patterns of the benzene rings. Finally, the mass spectrum establishes the molecular weight and reveals characteristic fragmentation pathways that further corroborate the structure. The provided experimental protocols offer a standardized approach to obtaining high-quality data, ensuring the reliability of future analyses. This comprehensive spectroscopic portrait is intended to empower scientists in their synthetic endeavors and analytical challenges involving this important chemical entity.
References
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Supporting Information for "One Pot Synthesis Diarylfurans from Aryl Esters and PhI(OAc)2 via palladium-associated iodonium ylides". Royal Society of Chemistry. [Link]
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Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 22-27. [Link]
-
Standard Operating Procedure for NMR Experiments. University of California, Santa Barbara. [Link]
-
Newport Corporation. (n.d.). FT-IR Spectroscopy. [Link]
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The Synthesis of 1-Iodo-2-phenoxybenzene: A Technical Guide for the Modern Researcher
An In-depth Exploration of Historical Routes and Contemporary Methodologies
Introduction
1-Iodo-2-phenoxybenzene, a key aromatic ether, holds a significant position in the landscape of organic synthesis. Its unique structural arrangement, featuring a phenoxy group ortho to an iodine atom, renders it a valuable precursor for the construction of more complex molecular architectures, particularly in the realms of pharmaceutical and materials science research. The presence of the carbon-iodine bond provides a reactive handle for a variety of cross-coupling reactions, while the diaryl ether moiety is a common motif in numerous biologically active compounds. This technical guide provides a comprehensive overview of the discovery and historical synthesis of this compound, offering field-proven insights into its preparation for researchers, scientists, and professionals in drug development.
Physicochemical Properties and Spectroscopic Characterization
A thorough understanding of the physical and chemical properties of this compound is paramount for its effective utilization in synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₂H₉IO | [1] |
| Molecular Weight | 296.11 g/mol | [1] |
| CAS Number | 34883-46-0 | |
| Appearance | Not explicitly stated in search results | |
| Melting Point | 56°C | |
| Boiling Point | 198-202°C |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons of the two benzene rings.[2][3]
-
¹³C NMR: The carbon NMR spectrum complements the proton NMR data, showing distinct resonances for the twelve carbon atoms in the molecule.[3]
-
Mass Spectrometry (MS): The mass spectrum confirms the molecular weight of the compound, with a prominent molecular ion peak (M+) at m/z 295.9.[3]
Historical Synthesis: The Ullmann Condensation and its Legacy
The synthesis of diaryl ethers has a rich history, with the Ullmann condensation , first reported by Fritz Ullmann in 1905, standing as a cornerstone achievement.[4] This reaction traditionally involves the copper-catalyzed coupling of an aryl halide with a phenol.[4][5]
The classic Ullmann synthesis of this compound would involve the reaction of 2-iodophenol with bromobenzene or iodobenzene in the presence of a base and a copper catalyst, typically at high temperatures.[5]
Causality in Experimental Choices:
-
Copper Catalyst: Copper(I) is believed to be the active catalytic species. It reacts with the phenoxide to form a copper(I) phenoxide intermediate.[5]
-
High Temperatures: Traditional Ullmann reactions required harsh conditions, often exceeding 160-210°C, to overcome the activation energy of the C-O bond formation.[4][5]
-
Base: A base, such as potassium hydroxide or potassium carbonate, is essential to deprotonate the phenol, generating the more nucleophilic phenoxide ion required for the reaction.
While groundbreaking, the original Ullmann conditions suffered from limitations, including the need for stoichiometric amounts of copper and harsh reaction conditions.[4] Modern advancements have led to the development of ligand-accelerated and more efficient catalytic systems, allowing the reaction to proceed under milder conditions.[6]
Contemporary Synthetic Protocol: The Sandmeyer Approach from 2-Phenoxyaniline
A more contemporary and often preferred method for the synthesis of this compound involves the diazotization of 2-phenoxyaniline, followed by a Sandmeyer-type reaction. This approach offers a reliable and scalable route to the target compound.
Detailed Step-by-Step Methodology[7]
Part 1: Diazotization of 2-Phenoxyaniline
-
Dissolution and Acidification: In a suitable reaction vessel, dissolve 2-phenoxyaniline (1 equivalent) and p-toluenesulfonic acid monohydrate (3 equivalents) in acetonitrile. The use of p-toluenesulfonic acid, a strong organic acid, is crucial for the in situ generation of nitrous acid from sodium nitrite and to maintain an acidic environment necessary for the stability of the diazonium salt.[7][8][9]
-
Cooling: Cool the solution to 0-5°C using an ice bath. This low temperature is critical to prevent the premature decomposition of the unstable diazonium salt that will be formed.
-
Formation of Diazonium Salt: Slowly add a pre-cooled aqueous solution of sodium nitrite (2 equivalents) dropwise to the reaction mixture while maintaining the temperature between 0-5°C. The reaction of sodium nitrite with the acidic medium generates nitrous acid, which then reacts with the primary amine to form the diazonium salt.
-
Stirring: Continue stirring the reaction mixture at 5°C for 1 hour to ensure complete formation of the diazonium salt.
Part 2: Iodination (Sandmeyer-type Reaction)
-
Preparation of Iodide Solution: In a separate flask, prepare a solution of potassium iodide (2 equivalents) in water.
-
Addition of Diazonium Salt: Slowly add the freshly prepared, cold diazonium salt solution to the potassium iodide solution. The iodide ion acts as a nucleophile, displacing the dinitrogen gas from the diazonium salt to form this compound.
-
Reaction Completion: Allow the reaction to proceed to completion. The evolution of nitrogen gas is a visual indicator of the reaction's progress.
Part 3: Work-up and Purification
-
Extraction: Once the reaction is complete, extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.
-
Washing: Combine the organic layers and wash them with a 10% aqueous solution of sodium sulfite. This step is essential to remove any unreacted iodine or triiodide ions, which can color the product. Sodium sulfite is a reducing agent that converts iodine to colorless iodide.[10] Subsequently, wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and then remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by silica gel column chromatography to yield the final product.
Visualizing the Synthetic Pathways
Ullmann Condensation Mechanism
Caption: Generalized mechanism of the Ullmann Condensation for diaryl ether synthesis.
Sandmeyer Synthesis Workflow
Caption: Workflow for the synthesis of this compound via the Sandmeyer reaction.
Applications in Drug Development and Research
This compound serves as a versatile building block in the synthesis of various complex organic molecules. The carbon-iodine bond is particularly amenable to a wide range of palladium- and copper-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This reactivity allows for the introduction of diverse substituents at the 2-position of the phenoxybenzene core, enabling the construction of extensive compound libraries for drug discovery screening. The diaryl ether scaffold itself is present in numerous pharmaceuticals, and the ability to functionalize this core structure makes this compound a valuable intermediate for medicinal chemists.
Conclusion
The synthesis of this compound has evolved from the historically significant but often harsh conditions of the Ullmann condensation to more refined and reliable methods such as the Sandmeyer reaction from 2-phenoxyaniline. A thorough understanding of the underlying principles of these synthetic transformations, from the role of catalysts and reagents to the rationale behind specific experimental conditions, is essential for the modern researcher. This guide provides a comprehensive technical overview to empower scientists in the efficient and effective synthesis of this important chemical intermediate, paving the way for future discoveries in drug development and materials science.
References
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Chapter 1: Historical Background of Ether Synthesis and Their Properties. (2024). In Methodologies in Ether Synthesis. Royal Society of Chemistry. [Link]
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This compound - MS (GC) - Spectrum. SpectraBase. [Link]
-
Ye, L., Han, C., Shi, P., Gao, W., & Mei, W. (2019). Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums. RSC Advances, 9(41), 23831-23835. [Link]
-
Sawyer, J. S. (1998). Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride-Alumina and 18-Crown-6: Expansion of Scope and Utility. The Journal of Organic Chemistry, 63(18), 6338-6343. [Link]
-
Zhai, Y., Chen, X., Zhou, W., Fan, M., Lai, Y., & Ma, D. (2018). Copper-Catalyzed Diaryl Ether Formation from (Hetero)aryl Halides at Low Catalytic Loadings. The Journal of Organic Chemistry, 83(15), 8449-8457. [Link]
-
Ullmann Reaction. Organic Chemistry Portal. [Link]
-
Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review. (2024). Preprints.org. [Link]
-
Filimonov, V. D., Trusova, M., Postnikov, P., Krasnokutskaya, E. A., Lee, Y. M., Hwang, H. Y., Kim, H., & Chi, K.-W. (2008). Unusually Stable, Versatile, and Pure Arenediazonium Tosylates: Their Preparation, Structures, and Synthetic Applicability. Organic Letters, 10(18), 3961-3964. [Link]
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Unusually Stable, Versatile, and Pure Arenediazonium Tosylates: Their Preparation, Structures, and Synthetic Applicability. Organic Chemistry Portal. [Link]
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Ullmann condensation. Wikipedia. [Link]
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Synthesis of Diaryl Ethers: A Long-Standing Problem Has Been Solved. (1999). Angewandte Chemie International Edition, 38(16), 2345-2347. [Link]
-
Diazotisation. Organic Chemistry Portal. [Link]
-
How Does Sodium Sulfite Wash-Aid Increase Fixer Capacity?. (2013). Photo.net. [Link]
-
The Chemistry of the Diaryl Ethers. (1946). Chemical Reviews, 38(3), 413-452. [Link]
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Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2020). Catalysts, 10(10), 1104. [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. [Link]
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4-Iododiphenyl ether. PubChem. [Link]
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Supporting Information One Pot Synthesis Diarylfurans from Aryl Esters and PhI(OAc)2 via palladium-associated iodonium ylides. The Royal Society of Chemistry. [Link]
-
Sodium sulfite. Wikipedia. [Link]
-
The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. University of Missouri–St. Louis. [Link]
-
The Sandmeyer Reaction. 123 Help Me. [Link]
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An In-depth Technical Guide to the Solubility and Stability of 1-Iodo-2-phenoxybenzene
Introduction: The Significance of 1-Iodo-2-phenoxybenzene in Modern Synthesis
This compound, a key aromatic iodo-compound, serves as a versatile building block in organic synthesis, particularly in the construction of complex molecular architectures prevalent in pharmaceuticals and advanced materials. Its structure, featuring a phenoxy group ortho to an iodine atom on a benzene ring, offers unique reactivity for cross-coupling reactions and the formation of intricate diaryl ether linkages. Understanding the solubility and stability of this reagent is paramount for researchers and drug development professionals to ensure reproducible reaction outcomes, optimize process efficiency, and maintain the integrity of starting materials. This guide provides a comprehensive overview of the solubility profile and stability characteristics of this compound, supported by field-proven insights and detailed experimental protocols.
Physicochemical Properties at a Glance
A foundational understanding of the intrinsic properties of this compound is essential before delving into its solubility and stability.
| Property | Value | Reference(s) |
| CAS Number | 34883-46-0 | [1] |
| Molecular Formula | C₁₂H₉IO | [1] |
| Molecular Weight | 296.1 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 56°C | [1] |
| Boiling Point | 198-202°C | [1] |
Part 1: Solubility Profile of this compound
Theoretical Solubility Prediction
This compound possesses both nonpolar (benzene rings) and polar (ether linkage, iodine atom) characteristics. This amphiphilic nature suggests it will exhibit greater solubility in organic solvents compared to aqueous media. The large, nonpolar surface area of the two aromatic rings is the dominant feature, predicting good solubility in common organic solvents. For more precise estimations, computational models like the Jouyban-Acree model can be employed to predict solubility in various solvent mixtures, which can be particularly useful in optimizing reaction and purification conditions.[2][3]
Qualitative Solubility Assessment
Based on its structure, a predicted qualitative solubility profile is presented below.
| Solvent Class | Predicted Solubility | Rationale |
| Nonpolar Aprotic (e.g., Hexane, Toluene) | Sparingly Soluble to Soluble | The large aromatic structure allows for favorable van der Waals interactions. |
| Polar Aprotic (e.g., THF, Dichloromethane, Ethyl Acetate) | Soluble to Very Soluble | The ether linkage and the polarizable iodine atom can engage in dipole-dipole interactions. |
| Polar Protic (e.g., Methanol, Ethanol) | Sparingly Soluble | The molecule lacks strong hydrogen bond donating or accepting capabilities, limiting its interaction with protic solvents. |
| Aqueous (e.g., Water) | Insoluble | The hydrophobic nature of the two benzene rings significantly outweighs the minimal polarity of the ether and iodo groups. |
Experimental Protocol for Solubility Determination
To provide a robust and self-validating system for determining the solubility of this compound, the following step-by-step methodology is recommended. This protocol is designed to be adaptable for various solvents and laboratory settings.
Objective: To qualitatively and semi-quantitatively determine the solubility of this compound in a range of common laboratory solvents.
Materials:
-
This compound (solid)
-
Selection of solvents (e.g., water, hexane, toluene, dichloromethane, ethyl acetate, methanol, acetone)
-
Small test tubes or vials
-
Spatula
-
Vortex mixer
-
Graduated pipettes or micropipettes
-
Analytical balance
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound into a clean, dry test tube.[4]
-
Solvent Addition: Add 1 mL of the chosen solvent to the test tube.[5]
-
Agitation: Vigorously shake the test tube or use a vortex mixer for 60 seconds to facilitate dissolution.[5]
-
Observation: Visually inspect the solution.
-
Soluble: The solid completely dissolves, forming a clear, homogeneous solution.
-
Sparingly Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve, and the solvent remains clear or a distinct solid phase is present.[5]
-
-
Semi-Quantitative Assessment (Optional): If the compound is soluble, incrementally add more of the solid in pre-weighed portions (e.g., 10 mg at a time) until saturation is reached (i.e., solid material no longer dissolves). Record the total mass of solute dissolved in the known volume of solvent to estimate the solubility in mg/mL.
Causality Behind Experimental Choices:
-
Small-scale determination: Using small quantities of solute and solvent minimizes waste and is sufficient for a qualitative assessment.
-
Vigorous agitation: Ensures that the dissolution process is not limited by poor mixing, providing a more accurate reflection of the compound's intrinsic solubility.
-
Visual inspection: A simple yet effective method for a rapid qualitative assessment. For more precise quantitative data, techniques like UV-Vis spectroscopy or HPLC could be employed to measure the concentration of the dissolved compound in a saturated solution.
Part 2: Stability Profile of this compound
The stability of a chemical compound under various environmental conditions is a critical factor in its handling, storage, and application. For this compound, potential degradation pathways include thermal decomposition, photodecomposition, hydrolysis, and oxidation.
Thermal Stability
Aryl iodides are known to have weaker carbon-iodine (C-I) bonds compared to other carbon-halogen bonds, making them more susceptible to thermal degradation. There is evidence of spontaneous deiodination in some o-iodophenol derivatives upon heating.[6] This suggests that this compound may undergo homolytic cleavage of the C-I bond at elevated temperatures, leading to the formation of radical species and subsequent decomposition products.
Diagram: Potential Thermal Degradation Pathway
Caption: Potential thermal degradation of this compound.
Photostability
Aromatic iodo-compounds are often light-sensitive. Exposure to light, particularly in the UV region, can provide the energy required to cleave the C-I bond, initiating radical-mediated degradation pathways.[6] The phenoxy group may also participate in photochemical reactions. Therefore, it is crucial to store this compound in a dark place, as recommended by suppliers.[7]
Hydrolytic Stability
Hydrolysis is the cleavage of a chemical bond by the addition of water. While the ether linkage in this compound is generally stable to hydrolysis under neutral conditions, the presence of acidic or basic conditions could potentially facilitate this degradation, although likely requiring harsh conditions. The C-I bond is not typically susceptible to direct hydrolysis under standard conditions.
Oxidative Stability
The presence of the electron-rich phenoxy group and the iodine atom makes this compound potentially susceptible to oxidation. Strong oxidizing agents could lead to the formation of various oxidation products, including quinones or cleavage of the ether linkage. The iodine atom itself can be oxidized to higher valence states.
Experimental Protocols for Stability Assessment
To ensure the integrity of this compound, particularly when used in sensitive applications like drug development, a systematic stability testing program is essential. The following protocols are based on established guidelines and can be adapted for this specific compound.
1. Thermal Stability Assessment (Accelerated Study)
Objective: To evaluate the stability of this compound under elevated temperature conditions.
Methodology:
-
Sample Preparation: Place accurately weighed samples of this compound into several clean, dry vials.
-
Storage Conditions: Store the vials in temperature-controlled ovens at various elevated temperatures (e.g., 40°C, 60°C, and 80°C). Include a control sample stored at the recommended storage condition (e.g., 4°C).[8]
-
Time Points: Withdraw samples at predetermined time intervals (e.g., 1, 2, 4, and 8 weeks).
-
Analysis: Analyze the samples for purity and the presence of degradation products using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).[9][10]
-
Data Evaluation: Plot the percentage of remaining this compound against time for each temperature. This data can be used to determine the degradation kinetics and estimate the shelf-life at recommended storage temperatures using the Arrhenius equation.[8]
Causality Behind Experimental Choices:
-
Accelerated conditions: Storing the compound at elevated temperatures accelerates the degradation process, allowing for a more rapid assessment of its long-term stability.[11]
-
Multiple time points: Provides a kinetic profile of the degradation, which is more informative than a single endpoint measurement.
-
Stability-indicating method: Crucial for separating the parent compound from its degradation products, ensuring an accurate assessment of purity.[10]
Diagram: Thermal Stability Testing Workflow
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A Comprehensive Technical Guide to the Safe Handling of 1-Iodo-2-phenoxybenzene for Research and Development
This guide provides an in-depth analysis of the safety and handling protocols for 1-Iodo-2-phenoxybenzene (CAS No. 34883-46-0), a key intermediate in various organic synthesis applications.[1][2][3] This document is intended for researchers, chemists, and drug development professionals who may handle this compound in a laboratory setting. The focus is on understanding the inherent hazards and implementing robust safety measures to mitigate risks effectively.
Understanding the Compound: Physicochemical Properties and Applications
This compound is a white to off-white solid organic compound with the molecular formula C12H9IO and a molecular weight of 296.1 g/mol .[4][5] It is used as an organic intermediate in various chemical syntheses.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 34883-46-0 | [1] |
| Molecular Formula | C12H9IO | [4][5] |
| Molecular Weight | 296.11 g/mol | [5] |
| Appearance | White to off-white solid | [2][4] |
| Boiling Point | 198-202 °C | [2][4] |
| Storage Temperature | 2-8°C, protect from light | [2][4] |
Hazard Identification and Risk Assessment: A Proactive Approach
Based on available safety data, this compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5][6] The signal word for this compound is "Warning".[5][6] A thorough risk assessment should be conducted before any handling of this chemical.
GHS Hazard Classification
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[5][6]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[5][6]
-
Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[5][6]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[5][6]
The Hierarchy of Controls: A Systematic Approach to Safety
To ensure the highest level of safety, a hierarchical approach to hazard control must be implemented. This methodology prioritizes the most effective control measures.
Caption: Hierarchy of controls for managing risks associated with this compound.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[7][8] A chemical fume hood is the preferred engineering control to minimize inhalation exposure.[9]
-
Eyewash Stations and Safety Showers: Ensure that emergency eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7][8]
Administrative Controls
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this chemical. These SOPs should include specific details on handling, storage, and waste disposal.
-
Training: All personnel handling this compound must receive comprehensive training on its hazards, safe handling procedures, and emergency response protocols.
-
Hygiene Practices: Wash hands thoroughly after handling.[7][8] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[7][8]
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent skin, eye, and respiratory exposure.[10][11][12]
Table 2: Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield in combination with safety glasses.[13] | To protect against splashes and dust particles that can cause serious eye irritation.[7][8] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a lab coat or chemical-resistant suit, and closed-toe shoes.[12][14] | To prevent skin contact which can cause irritation.[7][8] |
| Respiratory Protection | A NIOSH-approved respirator is recommended if working outside of a fume hood or if dust generation is likely.[7][8][12] | To avoid inhalation of dust which may cause respiratory irritation.[5][6] |
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is critical for maintaining a safe laboratory environment.
Handling
-
Avoid contact with skin and eyes.[9]
-
Avoid formation and inhalation of dust.[9]
-
Use only in a well-ventilated area, preferably a chemical fume hood.[7]
-
Take off contaminated clothing and wash it before reuse.[15]
Storage
-
Store in a tightly closed container in a dry and well-ventilated place.[4][8][9]
-
Incompatible materials include strong oxidizing agents and strong bases.[7][8]
Emergency Procedures: Preparedness and Response
A clear and well-rehearsed emergency plan is essential for responding effectively to accidental exposures or spills.
Caption: Workflow for emergency response to incidents involving this compound.
First-Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing has stopped, perform artificial respiration. Get medical attention as soon as possible.[16]
-
In Case of Skin Contact: Immediately wash the contaminated skin with soap and water. If irritation persists after washing, get medical attention.[16] Remove contaminated clothing.[17]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes.[7][8] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[7][8][17]
-
If Swallowed: Get medical attention immediately.[16] Do NOT induce vomiting.
Accidental Release Measures
-
Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[9]
-
Environmental Precautions: Do not let the product enter drains.[9]
-
Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[9] For larger spills, contain and absorb with sand, earth, or other inert material.[18]
Disposal Considerations
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7][8] Do not dispose of with household waste.
Conclusion
This compound is a valuable chemical intermediate, but it requires careful and informed handling due to its associated hazards. By implementing a robust safety culture that prioritizes the hierarchy of controls, provides comprehensive training, and insists on the correct use of PPE, researchers can work with this compound safely and effectively. This guide serves as a foundational document to be adapted into specific laboratory SOPs.
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An In-depth Technical Guide to the Applications of 1-Iodo-2-phenoxybenzene in Modern Organic Chemistry
Abstract
1-Iodo-2-phenoxybenzene, also known as 2-iododiphenyl ether, is a pivotal diaryl ether intermediate whose unique structural arrangement—an iodine atom positioned ortho to a phenoxy group—unlocks a diverse range of synthetic possibilities. The high reactivity of the carbon-iodine bond, coupled with the strategic placement of the ether linkage, renders it an exceptionally valuable precursor for constructing complex molecular architectures. This technical guide provides an in-depth exploration of the synthesis and core applications of this compound, with a particular focus on its role in the formation of heterocyclic systems like dibenzofurans and its utility in palladium-catalyzed cross-coupling reactions. Authored for researchers, medicinal chemists, and drug development professionals, this document synthesizes field-proven insights with detailed experimental protocols, mechanistic diagrams, and authoritative references to serve as a comprehensive resource for leveraging this versatile building block in organic synthesis.
Introduction: The Strategic Importance of this compound
In the landscape of organic synthesis, intermediates that offer both stability and predictable, versatile reactivity are of paramount importance. This compound (Figure 1) emerges as a distinguished member of this class. Its diaryl ether core is a common motif in numerous natural products and bioactive molecules, including those with antibacterial, anti-inflammatory, and antifungal properties.[1] The true synthetic power of this molecule, however, lies in the ortho-iodophenyl moiety.
The carbon-iodine (C-I) bond is the most reactive among aryl halides in many catalytic cycles, particularly in palladium-catalyzed cross-coupling reactions where the initial oxidative addition step is often rate-limiting.[2] This high reactivity allows for transformations under milder conditions than those required for the corresponding bromo or chloro analogs. Furthermore, the proximity of the C-I bond to the phenoxy group facilitates unique intramolecular cyclization reactions, providing an elegant and efficient pathway to valuable tricyclic systems. This guide will illuminate these applications, providing both the theoretical underpinnings and practical methodologies for their execution.
Figure 1: Structure of this compound Synonyms: 2-Iododiphenyl ether, Benzene, 1-iodo-2-phenoxy-[3] CAS Number: 34883-46-0[4]
Synthesis of this compound
The most common and reliable laboratory-scale synthesis of this compound involves a Sandmeyer-type reaction starting from the readily available 2-phenoxyaniline.[4][5] This two-step, one-pot procedure first involves the formation of a diazonium salt from the aniline, which is subsequently displaced by iodide.
Workflow for Synthesis via Diazotization
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis from 2-Phenoxyaniline [4][5]
This protocol describes the conversion of 2-phenoxyaniline to this compound.
Materials:
-
2-Phenoxyaniline
-
p-Toluenesulfonic acid monohydrate (PTSA·H₂O)
-
Sodium nitrite (NaNO₂)
-
Potassium iodide (KI)
-
Acetonitrile (MeCN)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
10% Sodium sulfite (Na₂SO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Diazotization: In a flask equipped with a magnetic stirrer and cooled in an ice bath to 5°C, dissolve 2-phenoxyaniline (1.0 eq.) and p-toluenesulfonic acid monohydrate (3.0 eq.) in acetonitrile.
-
Slowly add a solution of sodium nitrite (2.0 eq.) in water dropwise, ensuring the temperature remains at 5°C.
-
Stir the mixture at 5°C for 1 hour after the addition is complete to ensure full formation of the diazonium salt.
-
Iodination: In a separate, larger flask, prepare a solution of potassium iodide (2.0 eq.) in water.
-
Slowly add the previously prepared diazonium salt solution to the potassium iodide solution. Vigorous gas evolution (N₂) will be observed.
-
Workup: Once the addition is complete and gas evolution has ceased, extract the mixture with ethyl acetate.
-
Combine the organic layers and wash them with a 10% aqueous solution of sodium sulfite to remove any residual iodine, followed by a water wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography to obtain this compound as a white to off-white solid.
Core Application: Precursor for Dibenzofuran Synthesis
One of the most powerful applications of this compound is its use as a direct precursor to the dibenzofuran scaffold, a core structure in many pharmaceuticals and organic materials. This transformation is achieved via an intramolecular palladium-catalyzed C-H activation/arylation reaction.
The causality for this efficient cyclization is the ortho-relationship between the iodo and phenoxy groups. This pre-organizes the molecule for an intramolecular reaction, which is entropically favored.
Mechanism: Palladium-Catalyzed Intramolecular C-H Activation
An efficient method for this cyclization uses a reusable heterogeneous catalyst, Pd/C, under ligand-free conditions, enhancing the protocol's practicality and cost-effectiveness.[6]
Caption: Palladium-catalyzed synthesis of Dibenzofuran.
Detailed Experimental Protocol: Synthesis of Dibenzofuran [6]
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
Procedure:
-
To a reaction vessel, add this compound (1.0 eq.), potassium carbonate (2.0 eq.), and 10% Pd/C (5 mol %).
-
Add anhydrous DMF as the solvent.
-
Heat the reaction mixture under an inert atmosphere (e.g., Argon or Nitrogen) at 120-140°C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate.
-
Filter the organic layer to remove the Pd/C catalyst. The catalyst can be washed, dried, and reused.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the residue via column chromatography or recrystallization to yield pure dibenzofuran.
Application in Palladium-Catalyzed Cross-Coupling Reactions
The C-I bond of this compound is an excellent handle for introducing molecular complexity through various cross-coupling reactions. This allows for the synthesis of a wide array of substituted diaryl ethers, which are valuable in medicinal chemistry and materials science.[7][8][9][10]
General Catalytic Cycle
Most palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira, etc.) proceed through a common catalytic cycle, illustrated below. The high reactivity of the C-I bond facilitates the initial, often rate-determining, oxidative addition step.[2]
Caption: General catalytic cycle for Pd-catalyzed cross-coupling.
4.1. Sonogashira Coupling
The Sonogashira coupling reaction forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction is invaluable for synthesizing arylalkynes. Using this compound allows for the creation of 2-alkynyl diphenyl ether derivatives.
-
Causality: The reaction is typically co-catalyzed by copper(I), which facilitates the formation of a copper acetylide intermediate, accelerating the transmetalation step with the palladium complex.[11][12]
-
Significance: The resulting products are precursors for various heterocyclic compounds and are used in the development of functional materials.
4.2. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is one of the most widely used methods for forming C-C bonds, specifically for creating biaryl compounds.[13] Reacting this compound with an arylboronic acid or ester yields complex terphenyl or quaterphenyl systems, which are important structural motifs in liquid crystals and organic light-emitting diodes (OLEDs).
-
Causality: The reaction requires a base to activate the organoboron species, forming an "ate" complex that facilitates the transfer of the organic group to the palladium center during the transmetalation step.[2]
4.3. Heck Reaction
The Heck reaction couples the aryl group from this compound with an alkene to form a substituted alkene. This provides a route to stilbene-like structures within a diaryl ether framework.
-
Causality: The mechanism involves the insertion of the alkene into the Aryl-Pd bond (carbopalladation), followed by a β-hydride elimination to release the product and regenerate the palladium catalyst.
Physicochemical and Spectroscopic Data
A thorough understanding of a reagent's physical and spectral properties is crucial for its effective use and characterization in a research setting.
| Property | Value | Source |
| CAS Number | 34883-46-0 | [3] |
| Molecular Formula | C₁₂H₉IO | [3][14] |
| Molecular Weight | 296.11 g/mol | [14] |
| Appearance | White to off-white solid | [3][5] |
| Melting Point | 56°C | [3][5] |
| Boiling Point | 198-202°C | [3][5] |
| Storage | 2-8°C, protect from light | [3][5] |
| ¹H NMR (CDCl₃) | δ 7.86 (dd), 7.38–7.26 (m), 7.14–7.07 (m), 7.00–6.83 (m) | [15] |
| ¹³C NMR (CDCl₃) | δ 156.9, 156.5, 139.9, 129.8, 129.6, 125.3, 123.5, 119.5, 118.4, 88.9 | [15] |
| Mass Spectrum (EI) | m/z (%) 295.9 (M+, 100), 169.0 (42), 168.0 (35), 141.0 (36) | [14][15] |
Note: NMR and MS data are representative and may vary slightly based on instrumentation and conditions. Full spectra are available in chemical databases.[14][16]
Conclusion
This compound stands out as a strategically vital and versatile intermediate in modern organic synthesis. Its utility is anchored in the predictable and high reactivity of its ortho-C-I bond, which serves as a reliable handle for both intramolecular cyclizations and a host of intermolecular cross-coupling reactions. The straightforward synthesis of dibenzofurans and the ability to readily participate in Sonogashira, Suzuki, and Heck couplings make it an indispensable tool for chemists aiming to construct complex, high-value molecules. For professionals in drug discovery and materials science, mastery of the reactions involving this compound opens a direct and efficient gateway to novel bioactive scaffolds and advanced functional materials.
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Ghosh, A., et al. (2011). General, Mild, and Intermolecular Ullmann-Type Synthesis of Diaryl and Alkyl Aryl Ethers Catalyzed by Diol−Copper(I) Complex. The Journal of Organic Chemistry, 76(21), 8875-8884. Retrieved from [Link]
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Li, J.-H., et al. (2005). Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. ResearchGate. Retrieved from [Link]
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Li, J.-H., et al. (2005). Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions. The Journal of Organic Chemistry, 70(11), 4393-4396. Retrieved from [Link]
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de la Torre, M. C., & Sierra, M. A. (2018). Synthesis of Biologically Active Molecules through Multicomponent Reactions. PMC. Retrieved from [Link]
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Panda, N., et al. (2015). Synthesis of Dibenzofurans via C-H Activation of o-Iodo Diaryl Ethers. The Journal of Organic Chemistry, 80(13), 6590-6597. Retrieved from [Link]
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Encyclopedia.pub. (n.d.). Copper-Catalyzed/Hypervalent Iodine-Mediated Functionalization of Unactivated Compounds. Retrieved from [Link]
-
Chen, Y., et al. (2018). Synthesis and applications of 1-iodo-4-MgCl-1,3-dienes and 1-iodovinyl phenylmagnesium chlorides. Organic Chemistry Frontiers. Retrieved from [Link]
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Kumar, D., & Punniyamurthy, T. (2018). Palladium-Catalyzed Organic Reactions Involving Hypervalent Iodine Reagents. Molecules, 23(12), 3200. Retrieved from [Link]
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Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]
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Taylor & Francis. (n.d.). Iodobenzene – Knowledge and References. Retrieved from [Link]
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Ye, L., et al. (2019). Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums. RSC Advances, 9, 21525-21529. Retrieved from [Link]
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Sivakumar, S., et al. (2022). Recent advances and prospects in palladium-catalyzed Hiyama coupling reaction. Arkivoc, 2022(viii), 295-316. Retrieved from [Link]
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CORE. (n.d.). Copper Catalysis in Organic Synthesis and the Functionalization of Heteroarenes. Retrieved from [Link]
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ResearchGate. (n.d.). Cross-coupling of iodobenzene and 1,3,5-trimethoxybenzene with.... Retrieved from [Link]
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MDPI. (2024). Special Issue “Development and Synthesis of Biologically Active Compounds”. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Iodosylbenzene. Retrieved from [Link]
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Fu, Z., et al. (2015). Cu(II)-mediated phenol oxygenation: chemical evidence implicates a unique role of the enzyme active site in promoting the chemically difficult tyrosine monooxygenation in TPQ cofactor biogenesis of copper amine oxidases. Bioorganic Chemistry, 59, 31-38. Retrieved from [Link]
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ResearchGate. (n.d.). Design and synthesis of bioactive compounds. Retrieved from [Link]
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ResearchGate. (n.d.). Intramolecular Cyclization of Azido-Isocyanides Triggered by the Azide Anion: An Experimental and Computational Study. Retrieved from [Link]
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Yuan, H., et al. (2016). Strategies on biosynthesis and production of bioactive compounds in medicinal plants. Chinese Herbal Medicines, 8(3), 197-204. Retrieved from [Link]
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Pokrovsky, M. A., et al. (2020). Synthesis and Intramolecular Regioselective Cyclization of 2-Cyano-3,10-dioxo-1,10-seco-1,25-dinorlupan-28-yl Benzoate. Molecules, 25(21), 5176. Retrieved from [Link]
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ResearchGate. (n.d.). Mechanistic Studies on the Intramolecular Cyclization of O-Tosyl Phytosphingosines to Jaspines. Retrieved from [Link]
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synonyms and alternative names for "1-Iodo-2-phenoxybenzene"
An In-Depth Technical Guide to 1-Iodo-2-phenoxybenzene: Nomenclature, Properties, and Synthetic Utility
Introduction
This compound is a key organoiodine compound characterized by a diaryl ether structure. It consists of a benzene ring substituted with both an iodine atom and a phenoxy group at adjacent positions. This seemingly simple molecule serves as a highly valuable and versatile building block in modern organic synthesis. Its utility is primarily derived from the reactivity of the carbon-iodine bond, which is significantly weaker than corresponding carbon-bromine or carbon-chlorine bonds, making it an excellent substrate for a wide array of transition metal-catalyzed cross-coupling reactions.[1] For researchers and professionals in drug development and materials science, this compound is a crucial intermediate for constructing complex molecular architectures, particularly those containing poly-aromatic systems. This guide provides a comprehensive overview of its nomenclature, physicochemical properties, synthesis, and core applications.
Part 1: Nomenclature and Chemical Identification
Precise identification of chemical compounds is fundamental for scientific reproducibility and safety. This compound is known by several names and is cataloged under various identifiers across chemical databases. The following table summarizes its core identification parameters.
| Identifier | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 34883-46-0 | [2][3][4][5][6] |
| Common Synonyms | 2-Iododiphenyl ether, 2-Iodophenyl phenyl ether | [4][6] |
| Systematic Names | Benzene, 1-iodo-2-phenoxy-; 1-(2-iodophenoxy)benzene | [2][4][6] |
| Molecular Formula | C₁₂H₉IO | [2][3][5][6] |
| Molecular Weight | 296.11 g/mol | [2][5][7] |
| InChI | InChI=1S/C12H9IO/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9H | [2][3][6][7] |
| InChIKey | AOZLGVLVAJRLPS-UHFFFAOYSA-N | [2][3][6][7] |
| SMILES | C1=CC=C(C=C1)OC2=C(C=CC=C2)I | [2][3][6][7] |
| MDL Number | MFCD00767196 | [2][6] |
Part 2: Physicochemical and Safety Data
Understanding the physical properties and safety profile of a reagent is a prerequisite for its effective and safe use in a laboratory setting.
Physicochemical Properties
| Property | Value | Source(s) |
| Appearance | White to off-white solid | [3][4][6] |
| Melting Point | 56 °C | [3][4][6] |
| Boiling Point | 198-202 °C | [3][4][6] |
| Density (Predicted) | 1.626 ± 0.06 g/cm³ | [3][4][6] |
| Storage Temperature | 2-8°C, protect from light | [3][4][6] |
Hazard Information
This compound should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
-
Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]
Part 3: Synthesis and Key Reactions
Synthesis of this compound
The most common and reliable synthesis of this compound proceeds from 2-phenoxyaniline via a Sandmeyer-type reaction.[3][6] This transformation involves the diazotization of the primary amine followed by substitution with iodide.
This protocol is a self-validating system where the progression of the reaction can be monitored through color changes and gas evolution, ensuring a high degree of confidence in the outcome.
Causality Behind Experimental Choices:
-
Starting Material: 2-Phenoxyaniline provides the required carbon skeleton. The primary amine is an excellent functional handle for introducing the iodo group via diazotization.
-
Diazotization: Sodium nitrite (NaNO₂) in the presence of a strong acid (p-toluenesulfonic acid) at low temperatures (0-5 °C) converts the amine into a diazonium salt. The low temperature is critical to prevent the unstable diazonium salt from decomposing prematurely.
-
Iodide Substitution: Potassium iodide (KI) serves as the iodide source. The diazonium salt solution is added to the KI solution, leading to the displacement of the diazonium group (as N₂ gas) by the iodide ion. This is an efficient method for introducing iodine onto an aromatic ring.
-
Workup: The aqueous wash with sodium sulfite (Na₂SO₃) is essential to quench any excess iodine formed during the reaction. Standard extraction and drying procedures isolate the desired product.
Step-by-Step Methodology: [3][6]
-
Dissolution: Under ice-bath conditions (0-5 °C), dissolve 2-phenoxyaniline (1 eq.) and p-toluenesulfonic acid monohydrate (3 eq.) in acetonitrile.
-
Diazotization: Prepare a solution of sodium nitrite (NaNO₂, 2 eq.) in water. Add this solution dropwise to the reaction mixture, maintaining the temperature at 5 °C.
-
Diazonium Salt Formation: After the addition is complete, stir the mixture at 5 °C for 1 hour. The formation of the diazonium salt is typically observed.
-
Iodination: In a separate flask, prepare a solution of potassium iodide (KI, 2 eq.) in water. Slowly add the diazonium salt solution to the KI solution. Vigorous evolution of nitrogen gas will be observed.
-
Extraction: Upon completion, extract the reaction mixture with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with a 10% sodium sulfite (Na₂SO₃) solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by silica gel column chromatography to obtain pure this compound.
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Methodological & Application
Application Note: A Comprehensive Guide to the Suzuki Coupling of 1-Iodo-2-phenoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Biaryl Ether Moieties
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This Nobel Prize-winning methodology has revolutionized the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors.[3][4] This application note provides a detailed experimental protocol and in-depth scientific rationale for the Suzuki coupling of 1-Iodo-2-phenoxybenzene, a key substrate for the synthesis of functionalized biaryl ethers. These structural motifs are prevalent in a wide array of biologically active compounds and advanced materials, making their efficient synthesis a critical objective for researchers.
The high reactivity of the carbon-iodine bond in aryl iodides like this compound makes them excellent electrophilic partners in Suzuki couplings, often allowing for milder reaction conditions compared to their bromide or chloride counterparts.[5] This guide will delve into the mechanistic intricacies of the reaction, provide a field-proven, step-by-step protocol, and offer insights into the critical parameters that govern the success of the transformation.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][6] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions. The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (this compound) to a low-valent palladium(0) species. This step involves the insertion of the palladium atom into the carbon-iodine bond, forming a new palladium(II) complex. The electron-richness and steric bulk of the phosphine ligands on the palladium center play a crucial role in facilitating this rate-determining step.[3]
-
Transmetalation: Following oxidative addition, the transmetalation step occurs. Here, the organic group from the organoboron reagent (an arylboronic acid in this case) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species, thereby promoting the transfer of the aryl group to the palladium center.[7][8]
-
Reductive Elimination: The final step of the catalytic cycle is reductive elimination. In this step, the two organic groups (the 2-phenoxyphenyl group and the aryl group from the boronic acid) on the palladium(II) complex are coupled, forming the desired biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[4]
Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid
This protocol details a representative Suzuki coupling reaction between this compound and phenylboronic acid. The selection of reagents and conditions is based on established principles for efficient Suzuki couplings of aryl iodides.
Reagents and Materials
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Eq. |
| This compound | C₁₂H₉IO | 308.10 | 308 mg | 1.0 | 1.0 |
| Phenylboronic Acid | C₆H₇BO₂ | 121.93 | 146 mg | 1.2 | 1.2 |
| Pd(PPh₃)₄ | C₇₂H₆₀P₄Pd | 1155.56 | 29 mg | 0.025 | 0.025 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 276 mg | 2.0 | 2.0 |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 8 mL | - | - |
| Water (degassed) | H₂O | 18.02 | 2 mL | - | - |
Note: All reagents should be of high purity. Solvents should be anhydrous and degassed prior to use to prevent catalyst deactivation.
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (308 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive flow of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 29 mg, 0.025 mmol).
-
Solvent Addition: Through the septum, add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. The biphasic solvent system is often beneficial for dissolving both the organic substrates and the inorganic base.[9]
-
Reaction Execution: Place the flask in a preheated oil bath at 80-90 °C and stir the reaction mixture vigorously.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-6 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add 20 mL of ethyl acetate and 20 mL of water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-phenoxybiphenyl.
Visualization of the Experimental Workflow
Caption: Experimental workflow for the Suzuki coupling of this compound.
Causality Behind Experimental Choices
-
Choice of Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a robust and commonly used catalyst for Suzuki couplings involving aryl iodides.[2] The phosphine ligands stabilize the palladium(0) state and facilitate the oxidative addition step.
-
Choice of Base: Potassium carbonate (K₂CO₃) is a moderately strong inorganic base that is effective in promoting the transmetalation step without causing significant side reactions.[7] Its solubility in the aqueous phase of the solvent system is advantageous.
-
Choice of Solvent System: A mixture of 1,4-dioxane and water is a versatile solvent system for Suzuki couplings.[9] Dioxane solubilizes the organic substrates and the catalyst, while water dissolves the inorganic base and facilitates the formation of the active boronate species.
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxidation by atmospheric oxygen, which can lead to catalyst deactivation and the formation of palladium black.[2] Therefore, maintaining an inert atmosphere is crucial for achieving high yields and catalyst turnover.
Safety and Handling Precautions
-
Palladium Catalysts: Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
1,4-Dioxane: Dioxane is a flammable liquid and a suspected carcinogen. Handle in a fume hood and avoid sources of ignition.
-
Boronic Acids: While generally stable, some boronic acids can be irritating. Avoid inhalation and skin contact.
-
Pressure Build-up: When heating sealed reaction vessels, be aware of the potential for pressure build-up. Ensure the reaction is properly vented if necessary and use a blast shield.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of biaryl compounds. This application note provides a comprehensive and practical guide for the successful execution of the Suzuki coupling of this compound. By understanding the underlying mechanism and the rationale behind the experimental choices, researchers can effectively apply and adapt this protocol for the synthesis of a wide range of valuable biaryl ether derivatives.
References
-
Miyaura, N.; Suzuki, A. Stereoselective synthesis of arylated (E)-alkenes by the reaction of alk-1-enylboranes with aryl halides in the presence of palladium catalyst. Journal of the Chemical Society, Chemical Communications1979 , (19), 866–867. [Link]
-
Matin, M. M.; Shariare, M. H.; Rahman, M. M. A Review on the Suzuki-Miyaura Cross-Coupling Reaction. International Journal of Organic Chemistry2016 , 6, 1-21. [Link]
-
Tyrell, J. H.; Guild, J. R.; O'Keefe, M. A.; Sandford, G. The Role of the Base in the Suzuki-Miyaura Reaction: A Review. Molecules2021 , 26(17), 5323. [Link]
-
Leadbeater, N. E.; Marco, M. Ligand-Free Palladium-Catalyzed Suzuki Reactions in Water Using Microwave Heating. Organic Letters2002 , 4(17), 2973-2976. [Link]
-
Uberman, P. M.; Pérez, L. A.; Martín, S. E.; Lacconi, G. I. Electrochemical Synthesis of Palladium Nanoparticles in PVP Solutions and Their Catalytic Activity in Suzuki and Heck Reactions in Aqueous Medium. RSC Advances2014 , 4, 11143-11151. [Link]
-
The Nobel Prize in Chemistry 2010. NobelPrize.org. Nobel Prize Outreach AB 2024. [Link]
-
Li, J.-H.; Liang, Y.; Xie, Y.-X. Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions. The Journal of Organic Chemistry2005 , 70(11), 4393-4396. [Link]
-
Biswas, B.; Kulsi, G. Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. Asian Journal of Advanced Basic Sciences2016 , 4(2), 131-140. [Link]
-
Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds (Nobel Lecture). Angewandte Chemie International Edition2011 , 50(30), 6722-6737. [Link]
-
Nuree, Y.; Ray, J. K. Domino Suzuki-Miyaura cross-coupling and oxidative condensation reaction: an approach towards synthesis of phenanthridine and its analogues. ChemRxiv2020 . [Link]
-
Fisher Scientific. Palladium-Catalysed Coupling Chemistry. [Link]
-
Kwon, T. H.; Cho, K. Y.; Baek, K.-Y.; Kim, B. M. Recyclable palladium–graphene nanocomposite catalysts containing ionic polymers: efficient Suzuki coupling reactions. RSC Advances2017 , 7, 12513-12519. [Link]
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Application Notes and Protocols: The Intramolecular Ullmann Condensation of 1-Iodo-2-phenoxybenzene for the Synthesis of Dibenzo[b,d]furan
Introduction
The dibenzo[b,d]furan scaffold is a privileged heterocyclic motif present in a wide array of natural products, pharmaceuticals, and functional organic materials. Its rigid, planar structure and unique electronic properties make it a sought-after target in synthetic chemistry. The intramolecular Ullmann condensation of 1-iodo-2-phenoxybenzene represents a classical and effective strategy for the construction of the dibenzo[b,d]furan core. This copper-catalyzed cyclization reaction offers a direct and reliable route to this important heterocyclic system.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in Ullmann condensation reactions. We will delve into the mechanistic underpinnings of this transformation, present a detailed experimental protocol, and discuss key considerations for successful execution and optimization.
Mechanistic Insights into the Intramolecular Ullmann Condensation
The intramolecular Ullmann condensation of this compound proceeds through a copper-catalyzed cycle. While the precise mechanism can be influenced by the specific reaction conditions, the generally accepted pathway involves the following key steps:
-
Formation of the Active Copper(I) Species: The reaction is typically initiated by a Cu(I) species, which can be added directly or generated in situ from a Cu(II) precursor.
-
Oxidative Addition: The Cu(I) catalyst undergoes oxidative addition to the carbon-iodine bond of this compound, forming an organocopper(III) intermediate.
-
Intramolecular C-O Bond Formation (Reductive Elimination): The key ring-closing step involves the intramolecular coupling of the aryl and phenoxy groups, leading to the formation of the dibenzo[b,d]furan product and regeneration of the active Cu(I) catalyst.
The efficiency of this catalytic cycle is influenced by several factors, including the choice of copper source, the presence and nature of ligands, the base, the solvent, and the reaction temperature.
Caption: Proposed catalytic cycle for the intramolecular Ullmann condensation of this compound.
Experimental Protocol: Synthesis of Dibenzo[b,d]furan from this compound
This protocol outlines a general procedure for the intramolecular Ullmann condensation of this compound. Optimization of reaction conditions may be necessary depending on the scale and specific laboratory equipment.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | >98% | Commercially available | --- |
| Copper(I) iodide (CuI) | >98% | Commercially available | Can be purified by washing with glacial acetic acid, then ethanol, and drying under vacuum. |
| Potassium carbonate (K₂CO₃) | Anhydrous | Commercially available | Should be finely powdered and dried before use. |
| 1,10-Phenanthroline | >99% | Commercially available | Optional but recommended ligand. |
| Dimethylformamide (DMF) | Anhydrous | Commercially available | Use a dry, high-purity solvent. |
| Toluene | ACS Grade | Commercially available | For extraction. |
| Brine (saturated NaCl solution) | --- | Prepared in-house | --- |
| Anhydrous magnesium sulfate (MgSO₄) | --- | Commercially available | For drying. |
Reaction Workflow
Caption: Step-by-step experimental workflow for the synthesis of dibenzo[b,d]furan.
Detailed Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 2.96 g), copper(I) iodide (0.1 mmol, 19 mg, 10 mol%), anhydrous potassium carbonate (2.0 mmol, 276 mg), and 1,10-phenanthroline (0.1 mmol, 18 mg, 10 mol%).
-
Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.
-
Add anhydrous dimethylformamide (DMF, 20 mL) to the flask via syringe.
-
-
Reaction Execution:
-
Immerse the flask in a preheated oil bath at 130 °C.
-
Stir the reaction mixture vigorously. The color of the solution may change as the reaction progresses.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
-
Work-up and Purification:
-
Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water (50 mL).
-
Extract the aqueous layer with toluene (3 x 30 mL).
-
Combine the organic extracts and wash them with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product will be a solid or a viscous oil. Purify the crude material by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting with 100% hexane and gradually increasing the polarity) to afford pure dibenzo[b,d]furan.
-
Expected Results and Characterization
-
Yield: Moderate to good yields (60-85%) are typically expected for this reaction.
-
Appearance: Dibenzo[b,d]furan is a white to off-white crystalline solid.
-
Characterization: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, and by comparing the data with literature values.
Key Considerations and Troubleshooting
-
Inert Atmosphere: The Ullmann condensation is sensitive to oxygen. Maintaining a strictly inert atmosphere throughout the reaction is crucial for achieving high yields.
-
Reagent Purity: The purity of the starting material, catalyst, and solvent is critical. The use of anhydrous solvent and freshly dried base is highly recommended.
-
Temperature Control: The reaction temperature can significantly impact the reaction rate and yield. Temperatures that are too low may result in slow or incomplete conversion, while excessively high temperatures can lead to side product formation.
-
Ligand Choice: While the reaction can proceed without a ligand, the addition of a chelating ligand like 1,10-phenanthroline can significantly accelerate the reaction and improve yields, especially with less reactive substrates.
-
Base: Potassium carbonate is a commonly used base. Other bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can also be effective and may be worth screening for optimization.
Conclusion
The intramolecular Ullmann condensation of this compound is a robust and reliable method for the synthesis of the dibenzo[b,d]furan core structure. By carefully controlling the reaction parameters as outlined in this guide, researchers can efficiently access this valuable heterocyclic motif for applications in medicinal chemistry, materials science, and beyond. The provided protocol serves as a solid foundation for further exploration and adaptation to specific research needs.
References
-
Panda, N., Mattan, I., & Nayak, D. K. (2015). Synthesis of Dibenzofurans via C–H Activation of o-Iodo Diaryl Ethers. The Journal of Organic Chemistry, 80(13), 6590–6597. [Link]
-
Ullmann Reaction. Organic Chemistry Portal. [Link]
-
Zhu, D., Li, M., Wu, Z., Du, Y., Luo, B., Huang, P., & Wen, S. (2019). Copper-Catalyzed One-Pot Synthesis of Dibenzofurans, Xanthenes, and Xanthones from Cyclic Diphenyl Iodoniums. European Journal of Organic Chemistry, 2019(28), 4566-4571. [Link]
-
Liu, Y., Wang, H., & Wan, J.-P. (2014). Copper-Catalyzed, C–C Coupling-Based One-Pot Tandem Reactions for the Synthesis of Benzofurans Using o-Iodophenols, Acyl Chlorides, and Phosphorus Ylides. The Journal of Organic Chemistry, 79(21), 10599–10604. [Link]
-
Hartwig, J. F. (2018). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Journal of the American Chemical Society, 140(5), 1838–1849. [Link]
Synthesis of Dibenzofurans from 1-Iodo-2-phenoxybenzene: An Application Guide
Abstract
Dibenzofurans are a pivotal class of oxygen-containing heterocycles, forming the structural core of numerous pharmaceuticals, natural products, and advanced organic materials. This application note provides a comprehensive guide for the synthesis of dibenzofuran from 1-iodo-2-phenoxybenzene via a palladium-catalyzed intramolecular C–H activation/cyclization reaction. We delve into the mechanistic underpinnings of this transformation, offer a detailed, field-proven experimental protocol, and present expert insights into reaction optimization and troubleshooting. This guide is designed for researchers in organic synthesis, medicinal chemistry, and materials science, providing a robust and reproducible methodology for accessing the dibenzofuran scaffold.
Introduction and Scientific Principle
The construction of the dibenzofuran ring system from diaryl ether precursors represents an elegant and atom-economical approach in synthetic chemistry. The target transformation relies on the formation of a carbon-carbon bond between the two aromatic rings of a this compound substrate. This is efficiently achieved through an intramolecular direct arylation, a process catalyzed by palladium complexes.[1][2]
The overall strategy is a C–H activation/cyclization cascade. The carbon-iodine bond of the substrate provides a reactive handle for the palladium catalyst to initiate the catalytic cycle via oxidative addition. Subsequently, the catalyst orchestrates the activation of a C–H bond at the ortho-position of the adjacent phenoxy ring, leading to the formation of the fused furan ring system. This method is advantageous due to its high efficiency and the use of readily accessible starting materials. An efficient approach utilizes a reusable, heterogeneous Pd/C catalyst under ligand-free conditions, enhancing the practicality and cost-effectiveness of the synthesis.[1]
Proposed Catalytic Cycle
The reaction is proposed to proceed through a Pd(0)/Pd(II) catalytic cycle. Understanding this mechanism is crucial for rational optimization and troubleshooting.
-
Oxidative Addition: The cycle begins with the oxidative addition of the aryl iodide (this compound) to a catalytically active Pd(0) species. This forms a square planar Pd(II) intermediate, which is a key step in activating the substrate.
-
Intramolecular C–H Activation: The Pd(II) center then coordinates with a C–H bond on the neighboring phenyl ring. This is followed by a concerted metalation-deprotonation (CMD) or electrophilic palladation event, forming a palladacycle intermediate. This step is often rate-limiting and is facilitated by the proximity of the C–H bond.
-
Reductive Elimination: The final step is the reductive elimination from the palladacycle, which forms the desired C–C bond of the dibenzofuran product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
Caption: Proposed catalytic cycle for dibenzofuran synthesis.
Detailed Experimental Protocol
This protocol describes the synthesis of dibenzofuran from this compound using a reusable palladium-on-carbon catalyst.
Materials and Equipment
-
Reagents:
-
This compound (>98% purity)
-
Palladium on carbon (10 wt. % Pd, dry basis)
-
Sodium acetate (NaOAc), anhydrous (>99% purity)
-
N,N-Dimethylacetamide (DMA), anhydrous (>99.8%)
-
Ethyl acetate (EtOAc), reagent grade
-
Hexanes, reagent grade
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography, 230-400 mesh)
-
-
Equipment:
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Standard laboratory glassware (separatory funnel, beakers, Erlenmeyer flasks)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Glass column for chromatography
-
Step-by-Step Procedure
Caption: Overall experimental workflow for dibenzofuran synthesis.
-
Reaction Setup:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 1.0 mmol, 296 mg).
-
Add sodium acetate (NaOAc) (2.0 mmol, 164 mg) and palladium on carbon (10% Pd/C, 0.003 mmol Pd, ~3.2 mg). Note: Handle Pd/C with care as it can be pyrophoric when dry. It is often handled as a 50% water-wet paste, in which case the mass should be adjusted accordingly and the system dried thoroughly under vacuum before adding the solvent.[3][4]
-
Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere.
-
Add anhydrous N,N-dimethylacetamide (DMA) (5 mL) via syringe.
-
-
Reaction Execution:
-
Immerse the flask in a preheated heating mantle and heat the reaction mixture to 140 °C with vigorous stirring.
-
Maintain the reaction at this temperature for 24 hours. Monitor the reaction progress by TLC (e.g., using a 95:5 Hexanes:EtOAc eluent). The starting material should be consumed, and a new, less polar spot corresponding to dibenzofuran should appear.
-
-
Work-up Procedure:
-
After completion, allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite® to remove the heterogeneous Pd/C catalyst. Wash the pad with additional ethyl acetate (2 x 10 mL).
-
Transfer the combined filtrate to a separatory funnel and wash with deionized water (3 x 20 mL) to remove the DMA and NaOAc, followed by a wash with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude solid is purified by flash column chromatography on silica gel.
-
Elute with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the polarity) to isolate the pure dibenzofuran product.
-
Combine the fractions containing the product (as identified by TLC) and remove the solvent in vacuo to yield dibenzofuran as a white to off-white solid.
-
Expert Insights: Optimization and Key Parameters
The success of this synthesis hinges on careful control of several parameters. Understanding their roles allows for effective optimization and adaptation for different substrates.
| Parameter | Recommended Condition | Rationale & Causality |
| Catalyst | 10% Pd/C (0.3 mol%) | Pd/C is a cost-effective, reusable, and heterogeneous catalyst that can be easily removed by filtration.[1] Its use under ligand-free conditions simplifies the protocol. The low catalyst loading demonstrates high efficiency. |
| Base | NaOAc (2 equivalents) | The base is crucial to neutralize the acid (HI) generated during the catalytic cycle. NaOAc is a mild, non-nucleophilic base that is effective in this role without promoting side reactions. |
| Solvent | Anhydrous DMA | A high-boiling, polar aprotic solvent is required to achieve the necessary temperature (140 °C) for C–H activation and to dissolve the reactants.[5] Anhydrous conditions are essential as water can interfere with the catalyst.[5] |
| Temperature | 140 °C | High temperature is necessary to provide the activation energy for the C–H bond cleavage, which is typically the rate-determining step in the catalytic cycle.[5] |
| Atmosphere | Inert (Argon or N₂) | The Pd(0) active catalyst is sensitive to oxidation by air, which would lead to deactivation.[6] An inert atmosphere is critical to maintain catalytic activity throughout the reaction.[3] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive catalyst (oxidized or poisoned).2. Insufficient temperature.3. Presence of air or moisture. | 1. Use fresh, high-quality Pd/C. Ensure starting materials are free of catalyst poisons like sulfur compounds.[5]2. Verify the reaction temperature with an external thermometer.3. Ensure the system is properly sealed and under a positive pressure of inert gas. Use anhydrous solvent.[5] |
| Incomplete Reaction | 1. Insufficient reaction time.2. Catalyst deactivation over time. | 1. Extend the reaction time and monitor by TLC.2. Consider a slightly higher catalyst loading if deactivation is suspected. |
| Side Product Formation | Hydrodehalogenation (replacement of -I with -H) is a potential side reaction. | This is often competitive with the desired C-C bond formation. Ensuring a sufficiently high concentration and temperature can favor the intramolecular cyclization pathway. |
Safety and Handling
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Standard personal protective equipment (safety glasses, lab coat, and chemical-resistant gloves) must be worn.[3]
-
Palladium on Carbon (Pd/C): Dry Pd/C is pyrophoric and can ignite flammable solvents upon contact. It should be handled with extreme care under an inert atmosphere. Used catalyst should be filtered and kept wet before disposal according to institutional guidelines.[4]
-
Solvents: DMA is a combustible liquid and a skin and eye irritant. Avoid inhalation and skin contact.
-
Thermal Hazards: Palladium-catalyzed reactions can be exothermic. While this specific reaction is run at high temperatures, caution should be exercised, especially during scale-up, to avoid thermal runaway.[7]
Conclusion
The palladium-catalyzed intramolecular C–H activation of this compound is a highly effective and robust method for the synthesis of dibenzofuran. The use of a reusable, ligand-free Pd/C catalyst makes this protocol particularly attractive for its operational simplicity, cost-effectiveness, and scalability. This guide provides the necessary details for researchers to successfully implement this transformation, enabling access to a valuable heterocyclic scaffold for applications in drug discovery and materials science.
References
-
Panda, N., Mattan, I., & Nayak, D. K. (2015). Synthesis of Dibenzofurans via C-H Activation of o-Iodo Diaryl Ethers. The Journal of Organic Chemistry, 80(13), 6590–6597. [Link]
-
Xiao, B., Gong, T. J., Liu, Z. J., Liu, J. H., Luo, D. F., Xu, J., & Liu, L. (2012). Synthesis of dibenzofurans via palladium-catalyzed phenol-directed C-H activation/C-O cyclization. Journal of the American Chemical Society, 134(41), 16973–16976. [Link]
-
MacMillan, D. S., Murray, P. R. D., Sneddon, H. F., & Jamison, T. F. (2020). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Organic Process Research & Development, 24(12), 2736–2754. [Link]
-
Panda, N., Mattan, I., & Nayak, D. K. (2015). Synthesis of Dibenzofurans via C–H Activation of o-Iodo Diaryl Ethers. ResearchGate. [Link]
-
Request PDF: Synthesis of Dibenzofurans via Palladium-Catalyzed Phenol-Directed C-H Activation/C-O Cyclization. (2012). ResearchGate. [Link]
-
Xiao, B., Gong, T. J., Liu, Z. J., Liu, J. H., Luo, D. F., Xu, J., & Liu, L. (2012). Synthesis of Dibenzofurans via Palladium-Catalyzed Phenol-Directed C–H Activation/C–O Cyclization. Journal of the American Chemical Society. [Link]
-
One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. (2014). National Institutes of Health. [Link]
-
A Single-Step Palladium-Catalysed Synthesis of Naphtho[2,3- b ]Benzofuran-6,11-Diones and 2-(Hydroxyphenyl)Naphthalene-1,4-Diones. (2020). ResearchGate. [Link]
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- 4. westliberty.edu [westliberty.edu]
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- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: 1-Iodo-2-phenoxybenzene as a Versatile Precursor in Pharmaceutical Synthesis
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of 1-Iodo-2-phenoxybenzene in Medicinal Chemistry
In the landscape of modern pharmaceutical development, the efficient construction of complex molecular architectures is paramount. Precursor molecules that offer versatile reactivity and lead to privileged structural motifs are of immense value to medicinal chemists. This compound, a diaryl ether, has emerged as a significant building block in the synthesis of a variety of heterocyclic compounds, which form the core of many therapeutic agents. Its strategic placement of an iodo group ortho to a phenoxy substituent makes it an ideal precursor for intramolecular cyclization reactions and a versatile partner in a range of cross-coupling reactions.
This guide provides an in-depth exploration of the applications of this compound in pharmaceutical synthesis. We will delve into the mechanistic underpinnings of its key transformations, present detailed and field-tested protocols, and offer insights into experimental design and troubleshooting. The aim is to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage this precursor in their synthetic endeavors.
Core Application: Intramolecular Cyclization for the Synthesis of Dibenzofurans
The dibenzofuran scaffold is a prominent feature in numerous biologically active natural products and synthetic pharmaceuticals, exhibiting a wide range of activities including anticancer, antibacterial, and anti-inflammatory properties.[1] this compound serves as a key precursor for the efficient synthesis of dibenzofurans through palladium-catalyzed intramolecular C-H activation and cyclization.[2][3]
Scientific Rationale and Mechanistic Insight
The synthesis of dibenzofurans from o-iododiaryl ethers is a powerful strategy that leverages the reactivity of the carbon-iodine bond and the proximity of the adjacent phenoxy ring.[3] The reaction typically proceeds via a palladium-catalyzed process. The generally accepted mechanism involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by an intramolecular C-H activation/palladation on the adjacent phenyl ring, and subsequent reductive elimination to form the dibenzofuran and regenerate the active Pd(0) catalyst.
Caption: Catalytic cycle for palladium-catalyzed dibenzofuran synthesis.
Detailed Protocol: Synthesis of Dibenzofuran from this compound
This protocol describes a general procedure for the palladium-catalyzed intramolecular cyclization of this compound to form dibenzofuran.[2][3]
Materials:
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethylacetamide (DMAc)
-
Reaction vessel (e.g., Schlenk tube or sealed vial)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Experimental Procedure:
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere, add this compound (1.0 mmol, 1.0 eq), palladium(II) acetate (0.02 mmol, 2 mol%), and potassium carbonate (2.0 mmol, 2.0 eq).
-
Solvent Addition: Add anhydrous, degassed DMF (5 mL) to the vessel.
-
Degassing: Purge the reaction mixture with an inert gas for 15-20 minutes to ensure the removal of oxygen, which can deactivate the palladium catalyst.
-
Reaction: Seal the vessel and heat the mixture to 120-140 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer and wash it with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure dibenzofuran.
Data Presentation: Representative Conditions for Dibenzofuran Synthesis
| Entry | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd(OAc)₂ (3) | K₂CO₃ (2) | DMAc | 140 | 24 | 85 | [2] |
| 2 | Pd/C (10) | Cs₂CO₃ (2) | DMF | 120 | 12 | 92 | [3] |
| 3 | PdCl₂(PPh₃)₂ (5) | K₂CO₃ (2) | DMF | 130 | 18 | 88 | General |
Note: Yields are for isolated products. Conditions may require optimization for specific substrates.
Expanding the Synthetic Utility: Cross-Coupling Reactions
This compound is also a valuable substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: Forging Biaryl Linkages
The Suzuki-Miyaura coupling is a powerful method for creating biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals.[4][5] this compound can be efficiently coupled with a wide range of boronic acids and their derivatives.
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Detailed Protocol: Suzuki-Miyaura Coupling of this compound
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.[6][7]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2-5 mol%)
-
Triphenylphosphine (PPh₃) or other suitable ligand (4-10 mol% if using Pd(OAc)₂)
-
Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2-3 eq)
-
Anhydrous, degassed solvent mixture (e.g., Toluene/Ethanol/Water or Dioxane/Water)
-
Reaction vessel (e.g., round-bottom flask with condenser)
-
Inert atmosphere (Argon or Nitrogen)
Experimental Procedure:
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere, add this compound (1.0 mmol, 1.0 eq), the arylboronic acid (1.2 mmol, 1.2 eq), the palladium catalyst, ligand (if required), and the base.
-
Solvent Addition: Add the degassed solvent mixture to the vessel.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring under an inert atmosphere.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Data Presentation: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Iodides
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O | 90 | >90 |
| 2 | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Dioxane/H₂O | 100 | >90 |
| 3 | PdCl₂(dppf) (2) | - | Cs₂CO₃ (2) | DMF | 80 | >95 |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.[8][9] This reaction is invaluable for introducing alkynyl functionalities into molecules, which can serve as versatile handles for further transformations or as key components of biologically active compounds.
Detailed Protocol: Sonogashira Coupling of this compound
This protocol outlines a general procedure for the palladium and copper co-catalyzed Sonogashira coupling of this compound with a terminal alkyne.[9][10]
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))
-
Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or DMF)
-
Reaction vessel (e.g., Schlenk tube)
-
Inert atmosphere (Argon or Nitrogen)
Experimental Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 eq), the palladium catalyst, and copper(I) iodide.
-
Solvent and Reagent Addition: Add the anhydrous, degassed solvent, followed by the base and the terminal alkyne.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC.
-
Workup: Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst. Wash the filtrate with saturated aqueous ammonium chloride solution and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.
Data Presentation: Representative Conditions for Sonogashira Coupling of Aryl Iodides
| Entry | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | PdCl₂(PPh₃)₂ (2) | CuI (4) | TEA | THF | RT | >90 |
| 2 | Pd(PPh₃)₄ (1.5) | CuI (3) | DIPA | DMF | 50 | >95 |
Synthesis of the Precursor: this compound
The precursor itself is typically synthesized via an Ullmann condensation or a related nucleophilic aromatic substitution reaction.[11][12] A common method involves the copper-catalyzed coupling of 2-iodophenol with iodobenzene or the reaction of phenol with 1,2-diiodobenzene.
General Synthetic Scheme
A representative synthesis involves the reaction of 2-iodophenol with an arylating agent in the presence of a copper catalyst and a base.
Caption: A general scheme for the synthesis of this compound.
Safety Precautions
-
This compound: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Palladium Catalysts: Palladium compounds are toxic and should be handled with care. Avoid inhalation of dust.
-
Copper Salts: Copper salts can be harmful if ingested. Avoid contact with skin and eyes.
-
Solvents: Use anhydrous and degassed solvents as specified in the protocols. Many organic solvents are flammable and toxic. Handle them in a fume hood away from ignition sources.
-
Bases: Strong bases like potassium carbonate and cesium carbonate are corrosive. Amines like triethylamine and diisopropylamine are flammable and have strong odors. Handle with appropriate care.
References
- Liu, Z., & Larock, R. C. (2004). A Simple and Efficient Route to Carbazoles and Dibenzofurans. Organic Letters, 6(21), 3739–3741.
- Panda, N., Mattan, I., & Nayak, D. K. (2015). Synthesis of Dibenzofurans via C–H Activation of o-Iodo Diaryl Ethers. The Journal of Organic Chemistry, 80(13), 6590–6597.
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
MDPI. (2024). A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information One Pot Synthesis Diarylfurans from Aryl Esters and PhI(OAc)2 via palladium-associated iodonium ylides. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Bioactive Compounds from Natural Sources: Discovery, Evaluation, and Applications. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Design and synthesis of bioactive compounds. Retrieved from [Link]
-
AWS. (n.d.). Synthesis of Dibenzofurans via C-H Activation of o-Iodo Diarylethers. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Retrieved from [Link]
-
Ramprasad Group. (2017). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis. Retrieved from [Link]
-
MDPI. (2019). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]
-
National Institutes of Health. (2020). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. Retrieved from [Link]
-
National Institutes of Health. (2015). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Retrieved from [Link]
-
MDPI. (2022). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Retrieved from [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]
-
ChemRxiv. (2023). o-Nitrobenzyl oxime ethers enable photo-induced cyclization reaction to provide phenanthridines under aqueous conditions. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Retrieved from [Link]
-
National Institutes of Health. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Retrieved from [Link]
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- 4. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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The Versatility of 1-Iodo-2-phenoxybenzene in Palladium-Catalyzed Cross-Coupling Reactions: A Guide for Synthetic Chemists
Introduction: Unlocking Molecular Complexity with a Key Building Block
In the landscape of modern organic synthesis, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of intricate molecular architectures.[1][2] These reactions, recognized with the 2010 Nobel Prize in Chemistry, provide a powerful and versatile toolkit for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds.[1] At the heart of many successful synthetic strategies lies the judicious choice of starting materials. 1-Iodo-2-phenoxybenzene has emerged as a particularly valuable substrate, offering a unique combination of reactivity and structural features that enable access to a diverse array of complex molecules, most notably dibenzo[b,d]furans and their derivatives.[3][4]
This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing in-depth technical insights and field-proven protocols for leveraging this compound in a suite of palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings of these transformations, explore the nuances of catalyst and ligand selection, and present detailed, step-by-step methodologies for key reactions including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings.
The C-I bond in this compound is significantly more reactive than corresponding C-Br or C-Cl bonds, facilitating oxidative addition to the palladium(0) catalyst, often under milder conditions.[1] This enhanced reactivity, coupled with the steric and electronic influence of the adjacent phenoxy group, makes it an ideal candidate for a range of synthetic transformations.
Core Concepts: The Palladium Catalytic Cycle
A fundamental understanding of the general mechanism of palladium-catalyzed cross-coupling is essential for successful reaction design and troubleshooting.[5][6] The process is a catalytic cycle involving palladium in two primary oxidation states: Pd(0) and Pd(II).[5]
Figure 1: Generalized Catalytic Cycle for Palladium Cross-Coupling.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate.[1][6] This is often the rate-determining step.
-
Transmetalation (for Suzuki, Sonogashira, etc.): An organometallic coupling partner transfers its organic group to the palladium center, displacing the halide.[7]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are expelled as the final product, regenerating the Pd(0) catalyst to continue the cycle.[1][5]
For the Heck reaction, the mechanism differs slightly after oxidative addition, involving migratory insertion of an alkene followed by β-hydride elimination.[6][8]
Key Applications and Protocols
The strategic placement of the iodo and phenoxy groups in this compound makes it a precursor for a variety of valuable chemical scaffolds.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to its mild conditions, broad functional group tolerance, and the low toxicity of the boron-based reagents.[9][10] It is an exceptionally powerful tool for creating biaryl structures.
Mechanistic Insight: The reaction requires a base to activate the organoboron species, facilitating the transmetalation step.[11] The choice of base, solvent, and ligand can significantly impact reaction efficiency.
Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling.
Detailed Protocol: Synthesis of 2-Phenoxy-1,1'-biphenyl
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 296 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol, 35 mg).[12]
-
Solvent Addition: Add a degassed solvent mixture, such as dioxane (4 mL) and water (1 mL), via syringe.
-
Reaction Execution: Stir the reaction mixture vigorously and heat to 90 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.[12]
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL). Wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired 2-phenoxy-1,1'-biphenyl.
| Parameter | Typical Conditions |
| Palladium Source | Pd(PPh₃)₄, Pd(dppf)Cl₂ |
| Ligand | PPh₃, dppf, SPhos, RuPhos |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ |
| Solvent | Toluene/H₂O, Dioxane/H₂O, THF |
| Temperature | 60–100 °C |
| Typical Yields | 85–98% |
| Data extrapolated from analogous aryl iodide couplings.[12][13] |
Heck Reaction: Vinylation of the Aryl Core
The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes, a transformation of immense value in organic synthesis.[14][15] This reaction is instrumental in extending carbon chains and introducing unsaturation.
Mechanistic Insight: Unlike other cross-coupling reactions, the Heck reaction does not involve transmetalation.[16] After oxidative addition, the alkene undergoes migratory insertion into the palladium-carbon bond, followed by β-hydride elimination to release the product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by a base.[8]
Detailed Protocol: Synthesis of 2-Phenoxy-stilbene
-
Reaction Setup: In a sealable reaction tube, combine this compound (1.0 mmol, 296 mg), styrene (1.5 mmol, 173 µL), and a base such as triethylamine (1.5 mmol, 209 µL) or potassium acetate (1.5 mmol, 147 mg).
-
Catalyst Addition: Add the palladium catalyst, for instance, Pd(OAc)₂ (0.02 mmol, 4.5 mg), and a phosphine ligand like P(o-tolyl)₃ (0.04 mmol, 12.2 mg).
-
Solvent Addition: Add a suitable solvent like DMF or acetonitrile (5 mL).
-
Reaction Execution: Seal the tube and heat the mixture to 100-120 °C with vigorous stirring.
-
Monitoring: Follow the reaction's progress using TLC or GC-MS. Reactions are generally complete within 6-24 hours.
-
Workup: Cool the reaction mixture, dilute with a suitable organic solvent (e.g., diethyl ether), and filter through a pad of celite to remove inorganic salts.
-
Purification: Wash the filtrate with water, dry the organic layer, and concentrate. Purify the residue by column chromatography to afford the target stilbene derivative.
| Parameter | Typical Conditions |
| Palladium Source | Pd(OAc)₂, PdCl₂ |
| Ligand | PPh₃, P(o-tolyl)₃, phosphine-free (with specific catalysts) |
| Base | Et₃N, K₂CO₃, AcONa |
| Solvent | DMF, Acetonitrile, Toluene |
| Temperature | 80–140 °C |
| Typical Yields | 70–90% |
| Conditions are based on general Heck reaction protocols for aryl iodides.[14][17] |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for forming C(sp²)–C(sp) bonds by reacting aryl halides with terminal alkynes.[18][19] This reaction is crucial for synthesizing conjugated enynes and aryl alkynes, which are important in materials science and medicinal chemistry.
Mechanistic Insight: The Sonogashira reaction typically employs a dual catalytic system: a palladium complex and a copper(I) co-catalyst.[19] The copper catalyst facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) intermediate.[18] Copper-free protocols have also been developed.[20]
Detailed Protocol: Synthesis of 1-(Phenylethynyl)-2-phenoxybenzene
-
Reaction Setup: In a Schlenk tube, dissolve this compound (1.0 mmol, 296 mg) and the terminal alkyne, such as phenylacetylene (1.2 mmol, 132 µL), in a solvent like THF or DMF (5 mL).
-
Inert Atmosphere: Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.
-
Catalyst and Base Addition: Under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 14 mg), copper(I) iodide (CuI, 0.04 mmol, 7.6 mg), and an amine base such as triethylamine (2.0 mmol, 279 µL).[21]
-
Reaction Execution: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Workup: Dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution to remove the copper salts, followed by water and brine.
-
Purification: Dry the organic phase, concentrate, and purify the crude product by column chromatography.
| Parameter | Typical Conditions |
| Palladium Source | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ |
| Co-catalyst | CuI (optional in some protocols) |
| Ligand | PPh₃, Xantphos |
| Base | Et₃N, Diisopropylamine |
| Solvent | THF, DMF, Toluene |
| Temperature | 25–80 °C |
| Typical Yields | 80–95% |
| Conditions are representative for Sonogashira couplings of aryl iodides.[21][22] |
Buchwald-Hartwig Amination: Constructing C–N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals and functional materials.[23][24] This reaction allows for the coupling of aryl halides with a wide range of primary and secondary amines.
Mechanistic Insight: This reaction involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine.[25] A strong base is required to deprotonate the amine, leading to the formation of a palladium-amido complex. Reductive elimination then yields the arylamine product.[25][26] The choice of a bulky, electron-rich phosphine ligand is often critical for high efficiency, especially with less reactive amines or aryl chlorides.[27]
Detailed Protocol: Synthesis of N-Phenyl-2-phenoxyaniline
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a sealable tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 9.2 mg), a suitable ligand (e.g., Xantphos, 0.03 mmol, 17.3 mg), and a strong base (e.g., sodium tert-butoxide, 1.4 mmol, 135 mg).
-
Reagent Addition: Add this compound (1.0 mmol, 296 mg) and aniline (1.2 mmol, 110 µL) dissolved in an anhydrous solvent like toluene or dioxane (5 mL).
-
Reaction Execution: Seal the tube and heat the mixture in an oil bath at 80-110 °C.
-
Monitoring: Monitor the reaction for completion by GC-MS or LC-MS.
-
Workup: After cooling, quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.
-
Purification: Dry the organic layer, remove the solvent in vacuo, and purify the residue by column chromatography.
| Parameter | Typical Conditions |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | BINAP, Xantphos, RuPhos, BrettPhos |
| Base | NaOt-Bu, LHMDS, K₃PO₄, Cs₂CO₃ |
| Solvent | Toluene, Dioxane, THF |
| Temperature | 80–110 °C |
| Typical Yields | 75–95% |
| Conditions are based on established Buchwald-Hartwig protocols.[28][29] |
Special Application: Intramolecular Cyclization to Dibenzo[b,d]furans
A particularly elegant application of palladium catalysis with substrates like this compound is intramolecular C-H activation or cyclization to form the dibenzo[b,d]furan core.[4][30] This heterocyclic motif is present in numerous natural products and pharmacologically active compounds.[3] While often achieved through harsher conditions, palladium-catalyzed methods offer a milder alternative.
Figure 3: Synthesis of Dibenzo[b,d]furan via Intramolecular Cyclization.
This transformation typically involves a palladium(II) catalyst and can proceed through a C-H activation pathway, representing an advanced and atom-economical approach to constructing this important heterocyclic system.[31][32]
Conclusion: A Versatile and Enabling Reagent
This compound stands out as a highly versatile and enabling reagent for synthetic chemists. Its inherent reactivity and structural features provide a reliable entry point to a wide range of palladium-catalyzed cross-coupling reactions. The protocols outlined in this guide, from the well-established Suzuki and Heck reactions to the powerful Buchwald-Hartwig amination, demonstrate the breadth of possibilities for constructing complex molecular frameworks. By understanding the underlying mechanisms and carefully selecting reaction parameters, researchers can effectively harness the synthetic potential of this key building block to advance projects in drug discovery, materials science, and beyond.
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Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health.
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Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes. Fiveable.
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Cross-Coupling Reactions Guide.
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PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Nobel Prize.
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17.2: Palladium catalyzed couplings. Chemistry LibreTexts.
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Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. National Institutes of Health.
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Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai.
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Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor.
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Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. National Institutes of Health.
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Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters.
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Supporting Information One Pot Synthesis Diarylfurans from Aryl Esters and PhI(OAc)2 via palladium-associated iodonium ylides. The Royal Society of Chemistry.
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Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions. PubMed.
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Buchwald–Hartwig amination. Wikipedia.
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A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. Biointerface Research in Applied Chemistry.
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Heck Reaction. Organic Chemistry Portal.
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Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.
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A Comparative Analysis of Palladium Catalysts for Cross-Coupling Reactions of 1-Iodo-2-methyloct-1-ene. Benchchem.
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Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.
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One-pot synthesis route towards dibenzo[b,d]furan-based fluorophores... ResearchGate.
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Synthesis of Dibenzofurans via C–H Activation of o -Iodo Diaryl Ethers. ResearchGate.
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Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
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Sonogashira Coupling. Organic Chemistry Portal.
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Buchwald-Hartwig Amination. Chemistry LibreTexts.
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Flow Chemistry: Sonogashira Coupling.
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Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate.
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Sonogashira coupling. Wikipedia.
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Heck reaction. Wikipedia.
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The Buchwald–Hartwig Amination After 25 Years. University of Groningen.
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Exploring the Synthesis and Applications of Dibenzofuran Derivatives in Advanced Materials.
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Palladium-Catalysed Coupling Chemistry. Fisher Scientific.
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Mechanism, Reactivity, and Selectivity in Palladium-Catalyzed Redox-Relay Heck Arylations of Alkenyl Alcohols. National Institutes of Health.
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Heck Reaction. Chemistry LibreTexts.
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Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube.
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A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. National Institutes of Health.
-
Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI.
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Application Notes and Protocols for 1-Iodocyclohexene in Suzuki-Miyaura Cross-Coupling Reactions. Benchchem.
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reaction mechanism of "1-Iodo-2-phenoxybenzene" in C-H activation
Application Note & Protocol
Topic: Reaction Mechanism of "1-Iodo-2-phenoxybenzene" in C-H Activation for the Synthesis of Dibenzofuran
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Advantage of C-H Activation in Complex Molecule Synthesis
The paradigm of organic synthesis is continually evolving, with a significant shift towards methodologies that offer greater efficiency and atom economy.[1][2] C-H activation has emerged as a powerful strategy, allowing for the direct functionalization of ubiquitous carbon-hydrogen bonds, thereby streamlining synthetic routes and minimizing the need for pre-functionalized starting materials.[1][3][4] This approach holds immense potential in drug discovery and medicinal chemistry, where the rapid generation of molecular diversity and the late-stage functionalization of complex scaffolds are paramount.[1][2][5][6]
The intramolecular C-H arylation of this compound to form dibenzofuran serves as a prime example of the elegance and utility of this methodology.[7][8][9][10] Dibenzofurans are privileged heterocyclic motifs found in a variety of natural products and pharmaceuticals, exhibiting a wide range of biological activities.[7][11] Traditional multi-step syntheses of these compounds can be cumbersome and inefficient. In contrast, a transition metal-catalyzed C-H activation/cyclization cascade offers a more direct and efficient route.[7][8] This application note provides a detailed exploration of the reaction mechanism of this transformation, offers insights into the critical experimental parameters, and presents a comprehensive protocol for its successful implementation in a laboratory setting.
Mechanistic Insights: Unraveling the Catalytic Cycle
The intramolecular C-H arylation of this compound is typically catalyzed by palladium or rhodium complexes.[12][13][14] While the specific intermediates and kinetics may vary depending on the catalyst, ligands, and reaction conditions, the generally accepted mechanism involves a series of fundamental steps: oxidative addition, C-H activation/metalation, and reductive elimination.[4][15][16]
Palladium-Catalyzed Mechanism
A plausible catalytic cycle for the palladium-catalyzed intramolecular C-H arylation of this compound is depicted below. The reaction is typically initiated with a Pd(0) species, which can be generated in situ from a Pd(II) precatalyst like Pd(OAc)₂.[17][18]
Figure 1: Proposed catalytic cycle for the palladium-catalyzed intramolecular C-H arylation of this compound.
-
Oxidative Addition: The catalytic cycle commences with the oxidative addition of the C-I bond of this compound to a low-valent palladium(0) complex. This step is generally facile for aryl iodides and results in the formation of a square planar aryl-palladium(II)-iodide intermediate.[15]
-
C-H Activation/Cyclometalation: This is often the rate-determining step of the reaction. The palladium(II) center, tethered to the phenoxy ring, coordinates to a C-H bond on the adjacent aromatic ring. The C-H bond is then cleaved through a concerted metalation-deprotonation (CMD) pathway, which is facilitated by a base. This results in the formation of a five-membered palladacycle intermediate.[4][16] The choice of base is crucial and can significantly impact the reaction efficiency.
-
Reductive Elimination: The final step involves the reductive elimination of the two aryl groups from the palladacycle. This forms the new C-C bond, leading to the dibenzofuran product and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[4]
Rhodium-Catalyzed Mechanism
Rhodium catalysts, particularly those of the type [Cp*RhCl₂]₂, have also been effectively employed for C-H activation reactions.[12][13][19] The mechanism with Rh(III) catalysts is believed to proceed through a similar sequence of C-H activation followed by coupling, although the initial steps differ from the Pd(0)/Pd(II) cycle.
Figure 2: Simplified workflow for a rhodium-catalyzed C-H activation/cyclization.
In a typical rhodium-catalyzed cycle, a Rh(III) precatalyst is activated, often by an acetate source, to generate a more reactive catalytic species. This species then coordinates to the substrate and facilitates the C-H activation step to form a rhodacycle intermediate. Subsequent reaction with the internal aryl iodide moiety, likely through a sequence involving oxidative addition and reductive elimination (though the exact mechanism can be complex and debated), leads to the formation of the C-C bond and regeneration of the active Rh(III) catalyst.[12][19]
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization based on the specific substrate and available laboratory equipment.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | |
| Palladium(II) Acetate (Pd(OAc)₂) | 99.9% | Commercially Available | Store in a desiccator. |
| Tricyclohexylphosphine (PCy₃) | 97% | Commercially Available | Air-sensitive, handle under inert atmosphere. |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercially Available | Dry in an oven before use. |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available | Store over molecular sieves. |
| Toluene | Anhydrous | Commercially Available | |
| Ethyl Acetate | HPLC Grade | Commercially Available | For workup and chromatography. |
| Hexanes | HPLC Grade | Commercially Available | For chromatography. |
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |
Protocol 1: Palladium-Catalyzed Intramolecular C-H Arylation
This protocol is adapted from general procedures for palladium-catalyzed direct arylation.[20][21]
-
Reaction Setup:
-
To a flame-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), tricyclohexylphosphine (0.04 mmol, 4 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous N,N-dimethylformamide (DMF) (5 mL) via syringe.
-
-
Reaction Execution:
-
Stir the reaction mixture at 120 °C for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Workup and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure dibenzofuran.
-
Data Interpretation and Characterization
The successful synthesis of dibenzofuran can be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure of the product and assess its purity.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure the use of high-purity, properly stored catalyst. |
| Insufficiently dry reagents/solvent | Use freshly dried reagents and anhydrous solvents. | |
| Inefficient base | Try a different base (e.g., Cs₂CO₃, K₃PO₄). | |
| Formation of side products | Competing intermolecular reactions | Run the reaction at a lower concentration. |
| Decomposition of starting material/product | Lower the reaction temperature and/or shorten the reaction time. | |
| Difficulty in purification | Co-elution of impurities | Optimize the solvent system for column chromatography. |
Conclusion
The intramolecular C-H activation of this compound represents a highly efficient and atom-economical approach to the synthesis of dibenzofurans. A thorough understanding of the underlying reaction mechanism is crucial for the rational optimization of reaction conditions and for extending the methodology to more complex substrates. The protocols and insights provided in this application note are intended to serve as a valuable resource for researchers in academia and industry, facilitating the adoption of this powerful synthetic strategy in their own research endeavors, particularly in the context of drug discovery and development where the synthesis of novel heterocyclic compounds is of great importance.[1][3]
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(2021). The emergence of the C–H functionalization strategy in medicinal chemistry and drug discovery. Chemical Communications. [Link]
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Guillemard, L., Kaplaneris, N., Ackermann, L., & Johansson, M. J. (2021). Late‐Stage C H Activation–Functionalization of Drugs, Natural Products, and Biomolecules: In View of Molecular Property and Mechanistic Pathway. Angewandte Chemie International Edition, 60(30), 16294-16335. [Link]
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Wang, X., Lu, Y., Dai, H. X., & Yu, J. Q. (2010). Pd (II)-catalyzed hydroxyl-directed CH activation/CO cyclization: expedient construction of dihydrobenzofurans. Journal of the American Chemical Society, 132(35), 12203-12205. [Link]
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Colby, D. A., Bergman, R. G., & Ellman, J. A. (2010). Rhodium-catalyzed C–H bond functionalization. Chemical reviews, 110(2), 624-655. [Link]
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Panda, N., Mattan, I., & Nayak, D. K. (2015). Synthesis of dibenzofurans via C–H activation of o-iodo diaryl ethers. The Journal of organic chemistry, 80(13), 6590-6597. [Link]
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(2020). Rhodium-catalyzed C–H activation/cyclization of aryl sulfoximines with iodonium ylides towards polycyclic 1,2-benzothiazines. Organic & Biomolecular Chemistry, 18(39), 7855-7859. [Link]
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(2021). Palladium Catalyzed Intramolecular Cyclization and C-H Activation Reaction Interesting Tool for the Synthesis of Some Exquisit. Chirantan Rasayan Sanstha. [Link]
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Chen, X., Engle, K. M., Wang, D. H., & Yu, J. Q. (2009). Palladium (II)-catalyzed CH activation/CC cross-coupling reactions: versatility and practicality. Angewandte Chemie International Edition, 48(28), 5094-5115. [Link]
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Hyster, T. K., & Rovis, T. (2013). Electronic and steric tuning of a prototypical piano stool complex: Rh (III) catalysis for CH functionalization. Accounts of chemical research, 46(8), 1835-1846. [Link]
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Melot, R., Zuccarello, M., Cavalli, D., Niggli, N., Devereux, M., Bürgi, T., & Baudoin, O. (2021). Palladium (0)‐Catalyzed Enantioselective Intramolecular Arylation of Enantiotopic Secondary C− H Bonds. Angewandte Chemie International Edition, 60(13), 7245-7250. [Link]
-
Campeau, L. C., Parisien, M., Jean, A., & Fagnou, K. (2006). Catalytic direct arylation with aryl chlorides, bromides, and iodides: intramolecular studies leading to new intermolecular reactions. Journal of the American Chemical Society, 128(2), 581-590. [Link]
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(2011). ChemInform Abstract: Pd (II)‐Catalyzed Hydroxyl‐Directed C‐H Activation/C‐O Cyclization: Expedient Construction of Dihydrobenzofurans. ChemInform, 42(32), no-no. [Link]
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(2021). Rhodium (iii)-catalyzed C–H/C–F activation sequence: expedient and divergent synthesis of 2-benzylated indoles and 2, 2′-bis (indolyl) methanes. Organic Chemistry Frontiers, 8(19), 5431-5437. [Link]
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Chen, X., Engle, K. M., Wang, D. H., & Yu, J. Q. (2009). Palladium (II)‐catalyzed C− H activation/C− C cross‐coupling reactions: versatility and practicality. Angewandte Chemie International Edition, 48(28), 5094-5115. [Link]
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(2015). Synthesis of Dibenzofurans via C–H Activation of o -Iodo Diaryl Ethers. The Journal of Organic Chemistry, 80(13), 6590-6597. [Link]
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(2015). Synthesis of Dibenzofurans via C-H Activation of o-Iodo Diaryl Ethers. Semantic Scholar. [Link]
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(2016). Palladium-catalyzed intramolecular C–H arylation of 2-halo-N-Boc-N-arylbenzamides for the synthesis of N–H phenanthridinones. Tetrahedron, 72(22), 2929-2936. [Link]
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(2018). C-H Bond Activation and Catalytic Functionalization I. Topics in Organometallic Chemistry. [Link]
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The Strategic Utility of 1-Iodo-2-phenoxybenzene in the Synthesis of Advanced Agrochemicals
Introduction: The Diaryl Ether Motif and the Unique Role of 1-Iodo-2-phenoxybenzene
The diaryl ether (DE) scaffold is a cornerstone in the design of modern agrochemicals, widely recognized for its presence in a multitude of commercial herbicides, fungicides, and insecticides.[1][2][3] This structural motif imparts a unique combination of chemical stability, conformational flexibility, and lipophilicity that is often crucial for potent biological activity. Within the vast toolbox of synthetic chemistry, this compound emerges as a particularly versatile and strategic starting material for the construction of complex diaryl ether-based agrochemicals and related heterocyclic systems.
This technical guide provides an in-depth exploration of the applications of this compound in agrochemical synthesis. We will delve into key synthetic transformations, providing detailed protocols and explaining the underlying chemical principles that guide experimental design. The focus will be on leveraging the unique reactivity of the ortho-iodo-diaryl ether moiety to construct valuable agrochemical scaffolds, particularly through intramolecular cyclization to form dibenzofurans and through palladium-catalyzed cross-coupling reactions to introduce further molecular complexity.
Key Synthetic Applications and Protocols
The strategic placement of the iodine atom ortho to the phenoxy group in this compound opens up a range of powerful synthetic possibilities. The carbon-iodine bond serves as a highly reactive handle for various transformations, while the diaryl ether core provides the foundational structure for agrochemical candidates.
Intramolecular Cyclization to Dibenzofurans: A Gateway to Bioactive Heterocycles
Dibenzofurans are a class of heterocyclic compounds that have demonstrated significant potential in agrochemical research, exhibiting fungicidal, herbicidal, and insecticidal activities.[2][4][5] The intramolecular cyclization of this compound and its derivatives via palladium-catalyzed C-H activation is an efficient and elegant method for constructing the dibenzofuran core.[6][7]
Causality of Experimental Choices:
The choice of a palladium catalyst is critical for promoting the intramolecular C-H activation/arylation reaction. Palladium(II) species are typically used to initiate the catalytic cycle. The presence of a base is often necessary to facilitate the C-H activation step and to neutralize the acid generated during the reaction. The solvent is chosen to ensure solubility of the reactants and to withstand the required reaction temperatures.
Experimental Protocol: Synthesis of Dibenzofuran from this compound
This protocol describes a general procedure for the palladium-catalyzed intramolecular cyclization of this compound to yield dibenzofuran.
Materials:
-
This compound
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Toluene
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 eq).
-
Add Palladium(II) Acetate (0.05 mmol, 5 mol%) and Potassium Carbonate (2.0 mmol, 2.0 eq).
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous Dimethylformamide (DMF) (10 mL).
-
Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure dibenzofuran.
Data Presentation: Representative Yields for Dibenzofuran Synthesis
| Starting Material | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| This compound | Pd(OAc)₂ | K₂CO₃ | DMF | 120 | 85-95 | [6] |
| Substituted 2-iododiphenyl ethers | Pd/C | Cs₂CO₃ | Toluene | 110 | 70-90 | [2] |
Visualization: Mechanism of Dibenzofuran Synthesis
Caption: Palladium-catalyzed intramolecular cyclization of this compound.
Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity
The carbon-iodine bond in this compound is highly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings.[5][8][9] These reactions allow for the introduction of a wide variety of substituents at the 2-position of the phenoxy ring, providing a powerful tool for structure-activity relationship (SAR) studies in agrochemical development.
2.1 Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[10] In the context of this compound, this reaction can be used to introduce aryl, heteroaryl, or vinyl groups, which are common moieties in agrochemicals.
Causality of Experimental Choices:
The choice of palladium catalyst and ligand is crucial for an efficient Suzuki-Miyaura coupling. Phosphine ligands, such as triphenylphosphine (PPh₃) or more electron-rich and bulky phosphines, are commonly used to stabilize the palladium catalyst and facilitate the catalytic cycle. A base is required to activate the boronic acid for transmetalation. The solvent system is often a mixture of an organic solvent and water to ensure the solubility of both the organic and inorganic reagents.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 eq) and phenylboronic acid (1.2 mmol, 1.2 eq) in a mixture of 1,4-dioxane (8 mL) and water (2 mL).
-
Add Palladium(II) Acetate (0.02 mmol, 2 mol%), Triphenylphosphine (0.08 mmol, 8 mol%), and Potassium Carbonate (2.0 mmol, 2.0 eq).
-
Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.
-
Heat the reaction mixture to 90 °C under an inert atmosphere for 12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and add water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-phenoxybiphenyl.
2.2 Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.[1] This reaction is valuable for introducing alkynyl functionalities, which can serve as versatile handles for further synthetic transformations or as integral parts of the final agrochemical structure.
Causality of Experimental Choices:
The Sonogashira coupling typically employs a dual catalyst system of a palladium complex and a copper(I) salt (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is involved in the activation of the alkyne. An amine base, such as triethylamine or diisopropylamine, is used both as a base and as a solvent.
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 eq), Bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and Copper(I) iodide (0.06 mmol, 6 mol%).
-
Add anhydrous THF (5 mL) and triethylamine (2.0 mmol, 2.0 eq).
-
To this stirred solution, add phenylacetylene (1.2 mmol, 1.2 eq) dropwise.
-
Stir the reaction mixture at room temperature for 8-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous ammonium chloride solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-phenoxy-2-(phenylethynyl)benzene.
Visualization: Cross-Coupling Workflow
Caption: Synthetic pathways from this compound via cross-coupling.
Conclusion and Future Perspectives
This compound stands as a powerful and versatile building block in the synthesis of agrochemicals. Its diaryl ether core provides a privileged scaffold, while the ortho-iodine atom offers a reactive site for a variety of synthetic transformations. The protocols detailed herein for intramolecular cyclization to dibenzofurans and palladium-catalyzed cross-coupling reactions provide a solid foundation for researchers and drug development professionals to explore the vast chemical space accessible from this starting material. The continued development of novel catalytic systems and the exploration of new reaction pathways will undoubtedly further expand the utility of this compound in the quest for more effective and environmentally benign agrochemical solutions.
References
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Chen, T., Xiong, H., Yang, J.-F., & Yang, G.-F. (2020). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Journal of Agricultural and Food Chemistry, 68(39), 10633–10655. [Link]
-
Al-Zoubi, R. M., et al. (2024). A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. Molecules, 29(14), 3308. [Link]
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Gao, Y., et al. (2012). Synthesis and herbicidal activities of novel 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives. Pest Management Science, 68(2), 276–284. [Link]
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Li, Q., et al. (2012). Synthesis and herbicidal activity of 2-(substituted phenoxyacetoxy)alkyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-one. Journal of Agricultural and Food Chemistry, 60(31), 7613–7621. [Link]
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Huang, T.-H., et al. (2011). Synthesis and herbicidal activity of new substituted 2-and 4-pyrimidinyloxyphenoxypropionate derivatives. ARKIVOC, 2011(ii), 1-17. [Link]
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Li, Y., et al. (2012). Design, Synthesis, and Herbicidal Activities of 3-Aryl-4-substituted-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazoles. Journal of the Chinese Chemical Society, 59(8), 1017-1023. [Link]
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Johansson, Seechurn, C. C. C., et al. (2012). Palladium-Catalyzed Cross-Coupling: A Historical Contextual Perspective to the 2010 Nobel Prize. Angewandte Chemie International Edition, 51(21), 5062-5085. [Link]
-
Panda, N., Mattan, I., & Nayak, D. K. (2015). Synthesis of Dibenzofurans via C-H Activation of o-Iodo Diaryl Ethers. The Journal of Organic Chemistry, 80(12), 6590–6597. [Link]
-
Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. [Link]
-
Kumar, D., & Yadav, U. (2017). STUDY ON DIBENZOFURAN WITH REFERENCE TO PROPERTIES. International Journal of Advanced Research, 5(7), 213-217. [Link]
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Nobel Prize Outreach AB. (2010). The Nobel Prize in Chemistry 2010. NobelPrize.org. [Link]
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An, H., et al. (2013). Palladium-catalyzed arylation of simple arenes with iodonium salts. Chemical Communications, 49(72), 7911-7913. [Link]
-
Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]
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Application Note: A Robust and Scalable Protocol for the Industrial Synthesis of 1-Iodo-2-phenoxybenzene
Abstract
1-Iodo-2-phenoxybenzene is a key building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its diaryl ether structure, combined with a reactive iodine substituent, makes it a versatile intermediate for various cross-coupling reactions. The increasing demand for this compound necessitates a reliable, cost-effective, and scalable manufacturing process. This application note provides a comprehensive guide for the large-scale synthesis of this compound, focusing on the well-established Sandmeyer reaction of 2-phenoxyaniline. We present a detailed, step-by-step protocol, process control parameters, analytical validation methods, and critical safety considerations tailored for an industrial research and development environment.
Introduction and Strategic Rationale
The synthesis of diaryl ethers is a cornerstone of modern organic chemistry, with applications spanning numerous industries.[1] While several methods exist for their preparation, including the Ullmann condensation and palladium-catalyzed cross-coupling reactions, the Sandmeyer reaction offers a compelling route for specific substitution patterns when the corresponding aniline is readily available.[2][3][4]
For the specific synthesis of this compound, the Sandmeyer reaction starting from 2-phenoxyaniline presents distinct advantages for industrial-scale production:
-
High-Yield and Purity: The reaction is known for its efficiency and generally provides a clean product, simplifying downstream purification.[5]
-
Cost-Effective Reagents: The core reagents—sodium nitrite, mineral acid, and potassium iodide—are inexpensive and available in bulk quantities.
-
Robust and Well-Characterized: The diazotization and subsequent displacement are well-understood transformations, making the process reliable and transferable to large-scale reactors.[6][7]
This document details the complete workflow, from starting material selection to final product validation, providing researchers and process chemists with the necessary framework to implement this synthesis at scale.
Reaction Scheme and Mechanism
The overall transformation involves a two-step, one-pot process starting from 2-phenoxyaniline.
Overall Reaction:
The process hinges on the initial conversion of the primary aromatic amine to a diazonium salt, which is then displaced by an iodide nucleophile. The Sandmeyer reaction for iodination is mechanistically distinct from its chloro- and bromo- counterparts as it does not typically require a copper catalyst.[8] The reaction proceeds via the formation of an aryl radical intermediate.
Figure 1: Reaction mechanism for the Sandmeyer synthesis of this compound.
Detailed Industrial-Scale Protocol
This protocol is designed for a target scale of ~3.0 kg of this compound. All operations should be conducted in a well-ventilated chemical fume hood or an appropriate process reactor with suitable off-gas scrubbing.
Reagent and Equipment List
| Reagent/Material | Grade | M.W. ( g/mol ) | Molar Eq. | Quantity |
| 2-Phenoxyaniline | ≥98% | 185.22 | 1.00 | 2.00 kg |
| Sulfuric Acid (98%) | Reagent | 98.08 | 3.00 | 1.62 L (2.98 kg) |
| Sodium Nitrite (NaNO₂) | ACS Reagent | 69.00 | 1.05 | 782 g |
| Potassium Iodide (KI) | ≥99% | 166.00 | 1.10 | 1.97 kg |
| Deionized Water | N/A | 18.02 | - | ~40 L |
| Toluene | ACS Reagent | 92.14 | - | ~20 L |
| Sodium Thiosulfate (Na₂S₂O₃) | Technical | 158.11 | - | As needed (~500 g) |
| Sodium Bicarbonate (NaHCO₃) | Technical | 84.01 | - | As needed (~1 kg) |
| Anhydrous Magnesium Sulfate | Technical | 120.37 | - | As needed (~500 g) |
| Isopropanol (IPA) | Technical | 60.10 | - | ~10 L (for purification) |
Equipment:
-
50 L jacketed glass reactor with overhead stirring, temperature probe, and addition funnel.
-
Chiller/heater circulator for temperature control.
-
Large (50 L) separatory funnel or extraction vessel.
-
Filtration apparatus (Büchner funnel or filter press).
-
Rotary evaporator or vacuum distillation setup.
-
Drying oven.
Step-by-Step Procedure
Step 1: Diazotization
-
Charge the 50 L reactor with deionized water (10 L) and concentrated sulfuric acid (1.62 L). Caution: This is a highly exothermic addition; add the acid slowly to the water with vigorous stirring and cooling. The final temperature should be below 20 °C.
-
Cool the acid solution to 0-5 °C using the reactor jacket.
-
Slowly add 2-phenoxyaniline (2.00 kg) to the cold acid solution. The addition may be exothermic; maintain the internal temperature below 10 °C. A thick slurry will form.
-
In a separate vessel, prepare a solution of sodium nitrite (782 g) in deionized water (4 L).
-
Add the sodium nitrite solution dropwise to the reactor slurry over 2-3 hours. Critical: Maintain the internal temperature strictly between 0 °C and 5 °C. Uncontrolled temperature can lead to decomposition of the diazonium salt, which is potentially explosive.
-
After the addition is complete, stir the resulting solution at 0-5 °C for an additional 60 minutes to ensure complete diazotization. The solution should become clearer.
Step 2: Iodide Displacement (Sandmeyer Reaction)
-
In a separate, appropriately sized vessel, dissolve potassium iodide (1.97 kg) in deionized water (6 L). Cool this solution to ~10 °C.
-
Slowly add the cold diazonium salt solution from the reactor to the potassium iodide solution with vigorous stirring. Rationale: Adding the diazonium salt to the iodide solution (inverse addition) maintains a constant excess of iodide, which helps to minimize side reactions.
-
A vigorous evolution of nitrogen gas will be observed, and a dark, oily solid will precipitate. Control the addition rate to manage the effervescence.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and stir for at least 2 hours, or until gas evolution ceases.
Step 3: Work-up and Isolation
-
Add toluene (10 L) to the reaction mixture and stir for 15 minutes.
-
Transfer the mixture to a large separatory funnel. Separate the organic (upper) layer.
-
Extract the aqueous layer with an additional portion of toluene (5 L).
-
Combine the organic layers. Wash sequentially with:
-
10% aqueous sodium thiosulfate solution until the organic layer is no longer dark brown/purple (removes excess I₂).
-
Saturated aqueous sodium bicarbonate solution (to neutralize residual acid).
-
Brine (saturated NaCl solution).
-
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a crude oil or solid.
Step 4: Purification
-
Dissolve the crude product in a minimum amount of hot isopropanol (~3-4 L per kg of crude product).
-
Allow the solution to cool slowly to room temperature, then cool further to 0-5 °C for several hours to induce crystallization.
-
Collect the crystalline solid by filtration, washing the filter cake with a small amount of cold isopropanol.
-
Dry the product in a vacuum oven at 40-50 °C to a constant weight.
-
Expected Yield: 2.6 - 2.9 kg (80-90%)
-
Purity (by HPLC): >99%
-
Process Workflow and Control
A successful scale-up requires careful monitoring and control of key process parameters.
Figure 2: Industrial process workflow for the synthesis of this compound.
| Process Step | Key Parameter | Setpoint / Range | Rationale |
| Diazotization | Temperature | 0-5 °C | Prevents decomposition of the unstable diazonium salt.[9] |
| Addition Rate | 2-3 hours | Ensures adequate heat removal and prevents localized temperature spikes. | |
| Iodination | Order of Addition | Diazonium into KI | Minimizes side-reactions like phenol formation. |
| Temperature | Warm from 10 °C to RT | Allows for controlled decomposition of the diazonium-iodide complex and N₂ release. | |
| Work-up | Thiosulfate Wash | Visual endpoint | Removes elemental iodine (I₂), a common impurity that complicates purification.[10] |
| Purification | Solvent Choice | Isopropanol | Provides good solubility at high temperatures and poor solubility when cold, enabling high recovery. |
Analytical Characterization and Quality Control
The final product must be rigorously tested to ensure it meets specifications.
| Test / Method | Specification | Purpose |
| Appearance | White to off-white crystalline solid | Confirms basic product form and lack of gross impurities. |
| Melting Point | 55-57 °C | A sharp melting point indicates high purity. |
| Purity (HPLC/GC) | ≥ 99.0% (Area) | Quantifies product purity and detects minor impurities.[11] |
| ¹H NMR | Conforms to structure | Confirms chemical identity and structural integrity. |
| Residual Solvents | Toluene < 890 ppm, IPA < 5000 ppm (ICH) | Ensures product safety for pharmaceutical use. |
Safety, Health, and Environmental (SHE) Considerations
-
Diazonium Salt Hazard: Aromatic diazonium salts are thermally unstable and can decompose explosively, especially when dry. Never isolate the diazonium salt intermediate. Always keep it in a cold aqueous solution and use it immediately.[12][13]
-
Reagent Handling: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Concentrated sulfuric acid is highly corrosive. Sodium nitrite is a strong oxidizer and is toxic.
-
Off-Gassing: The reaction releases a large volume of nitrogen gas. Ensure the reactor is properly vented to a safe area or through a scrubbing system.
-
Waste Management: The aqueous waste stream will contain residual iodine and inorganic salts. It should be treated with sodium thiosulfate to reduce any remaining iodine to iodide before being neutralized and sent for appropriate disposal according to local regulations. Toluene and isopropanol should be collected for solvent recycling or incineration.
Conclusion
The Sandmeyer reaction of 2-phenoxyaniline provides an efficient, scalable, and economically viable route for the industrial production of this compound. By adhering to strict temperature control during the diazotization step and following a well-defined work-up and purification protocol, high yields of a high-purity product can be consistently achieved. This application note serves as a foundational guide for process development and scale-up activities in research and manufacturing settings.
References
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Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Retrieved from [Link]
- The Royal Society of Chemistry. (2024). Chapter 2: Synthetic Methods for Dialkyl Ethers.
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
The University of Vermont. (n.d.). Iodinations: Standard Operating Procedures. Retrieved from [Link]
-
L.S. College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
- ACS GCI Pharmaceutical Roundtable. (n.d.).
-
Waseda University. (2017, March 6). Revolutionary process to create ether from esters using metal catalysts. ScienceDaily. Retrieved from [Link]
- Gujadhur, R., & Venkataraman, D. (n.d.). Synthesis of diaryl ethers using an easy-to-prepare, air-stable, soluble copper(I) catalyst. University of Massachusetts, Amherst.
- The Royal Society of Chemistry. (2024). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents.
- Ali, H., et al. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH.
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
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- 8. Sandmeyer Reaction [organic-chemistry.org]
- 9. 1-IODO-2-PHENOXY-BENZENE | 34883-46-0 [chemicalbook.com]
- 10. 1-IODO-2-PHENOXY-BENZENE CAS#: 34883-46-0 [m.chemicalbook.com]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. ehs.umich.edu [ehs.umich.edu]
- 13. Iodinations: Standard Operating Procedures | Environmental Health and Safety | The University of Vermont [uvm.edu]
The Strategic Application of 1-Iodo-2-phenoxybenzene in Modern Organic Synthesis
Introduction: Unveiling the Potential of a Key Precursor
In the landscape of synthetic organic chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 1-Iodo-2-phenoxybenzene, also known as 2-iododiphenyl ether, has emerged as a molecule of significant interest, not as a catalyst itself, but as a highly versatile precursor for sophisticated catalytic transformations. Its intrinsic structure, featuring an aryl iodide and a diaryl ether linkage in an ortho relationship, makes it an ideal substrate for intramolecular cyclization reactions, providing a powerful and direct route to the dibenzofuran core. Dibenzofurans are a privileged heterocyclic motif found in a wide array of pharmaceuticals, natural products, and functional materials.
This technical guide provides an in-depth exploration of the primary catalytic application of this compound: its transformation into dibenzofurans via palladium-catalyzed C-H activation. We will delve into the mechanistic underpinnings, provide detailed, field-proven protocols, and discuss its broader, though less common, utility as a substrate in other fundamental cross-coupling reactions.
Safety & Handling of Aryl Iodides
As with all halogenated aromatic compounds, appropriate safety measures are critical when handling this compound and related reagents.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[1] Work should be conducted in a well-ventilated chemical fume hood to avoid inhalation of any potential vapors or dust.[1][2]
-
Handling: Avoid contact with skin and eyes.[1] In case of contact, rinse the affected area immediately and thoroughly with water. Do not eat, drink, or smoke in the laboratory area.[2] Wash hands thoroughly after handling the compound.[2]
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area away from heat sources and incompatible materials such as strong oxidizing agents.[2]
-
Disposal: Dispose of waste materials in accordance with local, regional, and national regulations. Do not allow the product to enter drains.[1]
Core Application: Palladium-Catalyzed Synthesis of Dibenzofurans
The most prominent and valuable application of this compound is its use as a substrate for the intramolecular synthesis of dibenzofuran. This transformation is typically achieved through a palladium-catalyzed process involving C-H activation and subsequent C-O bond formation.[3][4] This method offers a highly efficient and atom-economical route to the dibenzofuran scaffold.
Mechanistic Overview: The Palladium Catalytic Cycle
The reaction proceeds via a well-established Pd(0)/Pd(II) catalytic cycle. The causality behind this mechanism dictates the necessary reaction components: a Pd(0) source, a base, and an appropriate solvent.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition into the carbon-iodine bond of this compound. This is the characteristic first step for most cross-coupling reactions involving aryl halides and is favored due to the relatively weak C-I bond. This step forms a Pd(II) intermediate.
-
C-H Activation/Cyclometalation: Directed by the proximal phenoxy group, the Pd(II) center coordinates to the adjacent aromatic ring. A base then facilitates the abstraction of a proton from the ortho C-H bond, leading to the formation of a five-membered palladacycle. This intramolecular C-H activation is the key step that enables the ring closure.
-
Reductive Elimination: The final step involves the reductive elimination of the newly formed C-O bond from the palladacycle. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle, and releases the final dibenzofuran product. The turnover-limiting step of this process has been identified as the C-O reductive elimination.[3][5]
Below is a diagram illustrating this catalytic pathway.
Sources
- 1. angenechemical.com [angenechemical.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. Synthesis of dibenzofurans via palladium-catalyzed phenol-directed C-H activation/C-O cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Dibenzofurans via C-H Activation of o-Iodo Diaryl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: A Step-by-Step Guide to the Purification of 1-Iodo-2-phenoxybenzene
Abstract
1-Iodo-2-phenoxybenzene, also known as 2-iododiphenyl ether, is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and electroluminescent materials.[1][2] The purity of this compound is paramount, as contaminants can lead to undesirable side reactions, lower yields, and complications in subsequent synthetic steps. This guide provides a comprehensive, field-proven protocol for the purification of this compound, designed for researchers, chemists, and drug development professionals. We will delve into the rationale behind procedural choices, offering detailed methodologies for both silica gel column chromatography and recrystallization, and conclude with robust quality control measures to validate purity.
Compound Profile and Physicochemical Properties
A thorough understanding of the physical properties of this compound is the foundation for selecting an appropriate purification strategy. The compound is a white to off-white solid at room temperature, which makes both chromatography and recrystallization viable purification routes.[2][3]
| Property | Value | Source |
| CAS Number | 34883-46-0 | [3] |
| Molecular Formula | C₁₂H₉IO | [3] |
| Molecular Weight | 296.1 g/mol | [3] |
| Appearance | White to off-white solid | [2][3] |
| Melting Point | 56°C | [2][3] |
| Boiling Point | 198-202°C | [2][3] |
| Storage | 2-8°C, protect from light, sealed in dry conditions | [2][3] |
Rationale for Purification: Understanding Potential Impurities
The most common synthesis of this compound involves a Sandmeyer-type reaction starting from 2-phenoxyaniline.[1][3] This synthetic route can introduce several predictable impurities that the purification process must eliminate:
-
Unreacted Starting Material: Residual 2-phenoxyaniline.
-
Diazotization Byproducts: Phenolic compounds formed by the reaction of the diazonium salt with water.
-
Iodine-related Species: Unreacted potassium iodide or residual elemental iodine.
-
Solvent Residues: Solvents used during the reaction workup, such as ethyl acetate.[1][3]
The presence of these impurities necessitates a purification strategy capable of separating compounds with differing polarities and solubilities.
Purification Strategy Workflow
The choice between column chromatography and recrystallization depends on the impurity profile and the quantity of the crude material. Column chromatography offers superior separation for a wide range of impurities, while recrystallization is a simpler, often faster method for removing minor, structurally distinct impurities from a solid product.
Caption: Workflow for selecting the optimal purification method.
Protocol 1: Purification by Silica Gel Column Chromatography
Column chromatography is the most robust method for purifying this compound, leveraging the differential affinity of the compound and its impurities for the stationary phase (silica gel) and the mobile phase (eluent).[4][5][6] This technique is particularly effective when dealing with complex mixtures or oily crude products.[1][3]
Step 1: Pre-Chromatography Analysis (TLC)
Causality: Before committing to a large-scale separation, Thin-Layer Chromatography (TLC) is used to determine the optimal solvent system (eluent) that provides good separation between the desired product and impurities.
-
Prepare TLC Plate: Spot a small, dilute solution of the crude product onto a silica gel TLC plate.
-
Develop Plate: Place the plate in a developing chamber containing a test eluent. A good starting point is a mixture of hexane and ethyl acetate (e.g., 9:1 v/v).
-
Visualize: After development, visualize the spots under UV light. The target compound, being less polar than starting materials like 2-phenoxyaniline, should have a higher Rf value.
-
Optimize: Adjust the eluent polarity to achieve an Rf value of approximately 0.3-0.4 for the product spot, ensuring clear separation from other spots. Increasing the proportion of ethyl acetate will increase the polarity and lower all Rf values.
Step 2: Column Preparation
Causality: A well-packed column is critical for achieving high-resolution separation. Air bubbles or cracks in the silica bed will lead to poor separation efficiency.
-
Select Column: Choose a glass column with a diameter appropriate for the amount of crude material (a rule of thumb is a 1:30 to 1:50 ratio of crude product mass to silica gel mass).
-
Prepare Slurry: In a beaker, prepare a slurry of silica gel in the initial, least polar eluent determined by TLC (e.g., 95:5 Hexane:EtOAc).
-
Pack Column: Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand. Pour the silica slurry into the column. Gently tap the column to ensure even packing and allow the silica to settle.[6]
-
Equilibrate: Drain the excess solvent until the level is just above the top of the silica bed. Never let the column run dry.[6] Add a final protective layer of sand on top of the silica.
Step 3: Sample Loading and Elution
Causality: Loading the sample in a concentrated band prevents it from spreading out, which would compromise the separation.
-
Dissolve Sample: Dissolve the crude this compound in the minimum possible volume of a suitable solvent, like dichloromethane or the eluent itself.
-
Load Sample: Carefully pipette the concentrated sample solution directly onto the top layer of sand.[6]
-
Begin Elution: Open the stopcock and begin adding the eluent. Start with the low-polarity solvent system and collect the eluting solvent in fractions (e.g., 10-20 mL per test tube).
-
Gradient Elution (Recommended): Gradually increase the polarity of the eluent (e.g., from 95:5 to 90:10 Hexane:EtOAc) to first elute non-polar impurities, followed by the product, and finally the more polar impurities. This provides better separation than using a single solvent mixture (isocratic elution).
Step 4: Fraction Analysis and Product Isolation
Causality: Each collected fraction must be analyzed to identify which ones contain the pure product.
-
Monitor Fractions: Spot each collected fraction onto a TLC plate and develop it to identify which fractions contain the pure product.
-
Combine Fractions: Combine the fractions that show a single spot corresponding to the pure this compound.
-
Remove Solvent: Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield the purified product as a white to off-white solid.
Protocol 2: Purification by Recrystallization
If the crude product is a solid and TLC analysis indicates that the impurities are significantly different in polarity, recrystallization can be an efficient alternative.
Causality: This technique relies on the principle that the solubility of a compound increases in a hot solvent and decreases as the solvent cools. Ideally, the desired compound is highly soluble in the hot solvent and poorly soluble in the cold, while impurities are either insoluble in the hot solvent or remain soluble in the cold solvent.
-
Solvent Selection: Choose a suitable solvent. Ethanol or a mixture of ethanol and water is often effective. Test small batches to find a solvent that dissolves the crude product when hot but allows for crystal formation upon cooling.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat briefly.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor. Dry the crystals under vacuum to remove all traces of solvent.
Post-Purification Quality Control
Trustworthiness: A successful purification must be validated. The following analytical techniques confirm the purity and identity of the final product.
| Analysis Method | Purpose | Expected Result for Pure Product |
| Melting Point | Assess purity | A sharp melting point at or very near 56°C.[2][3] A broad or depressed melting range indicates impurities. |
| ¹H NMR | Confirm structure and purity | The spectrum should show clean, well-resolved peaks corresponding to the 9 aromatic protons, free of impurity signals. |
| ¹³C NMR | Confirm carbon framework | The spectrum should exhibit 12 distinct signals corresponding to the carbon atoms of the diphenyl ether backbone. |
| TLC | Verify purity | A single spot should be observed when run against the crude material. |
Troubleshooting Common Purification Issues
| Problem | Potential Cause | Recommended Solution |
| Poor separation on column | Eluent is too polar or not polar enough. | Adjust eluent polarity based on TLC. Use a shallower gradient for closely-eluting compounds. |
| Streaking/Tailing on TLC/Column | Sample is too concentrated or overloaded; compound is acidic/basic. | Load less material onto the column. Add a trace amount of acetic acid or triethylamine to the eluent to suppress tailing. |
| Product "oils out" during recrystallization | Solution is supersaturated or cooling too quickly; improper solvent. | Add slightly more hot solvent before cooling. Ensure slow cooling. Re-evaluate solvent choice. |
| Low recovery from recrystallization | Too much solvent used; product is too soluble in the cold solvent. | Use the absolute minimum amount of hot solvent for dissolution. Try a different solvent system where the product has lower cold solubility. |
Conclusion
The purification of this compound is a critical step to ensure its suitability for high-stakes applications in research and development. Silica gel column chromatography offers a versatile and highly effective method for achieving excellent purity (>98%) from complex crude mixtures. For solids with favorable impurity profiles, recrystallization presents a rapid and scalable alternative. By carefully selecting the method based on an initial TLC assessment and validating the final product with rigorous quality control, researchers can proceed with confidence in their downstream applications.
References
-
Supporting Information One Pot Synthesis Diarylfurans from Aryl Esters and PhI(OAc)2 via palladium-associated iodonium ylides . The Royal Society of Chemistry. [Link]
-
Column Chromatography: Principles, Procedure, and Applications . Phenomenex. [Link]
-
Performing Column Chromatography . Professor Dave Explains via YouTube. [Link]
-
Column Chromatography . Professor Dave Explains via YouTube. [Link]
Sources
- 1. 1-IODO-2-PHENOXY-BENZENE | 34883-46-0 [chemicalbook.com]
- 2. 1-IODO-2-PHENOXY-BENZENE - Career Henan Chemical Co. [coreychem.com]
- 3. 1-IODO-2-PHENOXY-BENZENE CAS#: 34883-46-0 [m.chemicalbook.com]
- 4. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Iodo-2-phenoxybenzene
Welcome to the technical support center for the synthesis of 1-iodo-2-phenoxybenzene. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this synthesis. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to support your experimental success.
Troubleshooting Guide
This section provides a detailed, question-and-answer-style troubleshooting guide for common issues encountered during the synthesis of this compound.
Low or No Product Yield
Question: My Ullmann condensation reaction between 2-iodophenol and iodobenzene is resulting in a very low yield of this compound. What are the likely causes and how can I improve the outcome?
Answer: Low yields in Ullmann-type reactions for diaryl ether synthesis are a frequent challenge.[1][2] The traditional conditions often require high temperatures and stoichiometric amounts of copper, which can lead to side reactions and degradation.[2] Modern approaches with soluble copper catalysts and ligands can significantly improve yields under milder conditions.[2]
Causality and Troubleshooting Steps:
-
Catalyst Activity: The "activated" copper powder used in traditional Ullmann reactions can be inconsistent.[2]
-
Reaction Temperature: While high temperatures are traditional for Ullmann condensations, excessive heat can lead to product decomposition and unwanted side reactions.[2]
-
Recommendation: If using a modern catalytic system, you may be able to lower the temperature significantly. For instance, some copper-catalyzed systems work efficiently at 90°C.[6] Optimization of the temperature is crucial; start with the recommended temperature for your specific catalytic system and adjust as needed based on reaction monitoring.
-
-
Base Selection: The choice and quality of the base are critical.
-
Solvent Choice: High-boiling polar aprotic solvents are typically used.
Experimental Protocol: Ligand-Accelerated Ullmann Condensation
-
To a dry reaction flask under an inert atmosphere (e.g., argon), add 2-iodophenol (1.0 eq.), iodobenzene (1.2 eq.), copper(I) iodide (0.1 eq.), 1,10-phenanthroline (0.2 eq.), and cesium carbonate (2.0 eq.).
-
Add anhydrous DMF as the solvent.
-
Heat the reaction mixture to 120-130°C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water to remove DMF and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.[7][8]
Side Product Formation
Question: I am observing significant formation of biphenyl and phenol as byproducts in my attempt to synthesize this compound. What is causing this and how can it be minimized?
Answer: The formation of biphenyl suggests a competing Ullmann homocoupling reaction of your aryl iodide starting material.[9] The presence of phenol indicates either incomplete reaction or hydrolysis of the starting material or product.
Causality and Troubleshooting Steps:
-
Homocoupling of Aryl Halide: This is a common side reaction in Ullmann condensations, especially at high temperatures.[9]
-
Recommendation: Lowering the reaction temperature can disfavor the homocoupling pathway. The use of appropriate ligands can also increase the selectivity for the desired C-O bond formation.
-
-
Presence of Water: Moisture in the reaction can lead to the formation of phenol from the deprotonated 2-iodophenol.
-
Recommendation: Ensure all reagents and the solvent are scrupulously dried. Use anhydrous solvents and dry the base before use. Running the reaction under a dry, inert atmosphere is crucial.
-
Purification Difficulties
Question: I am struggling to purify this compound from the crude reaction mixture. What are the best practices for purification?
Answer: Purification can be challenging due to the similar polarities of the product and unreacted starting materials or certain byproducts.
Troubleshooting Steps:
-
Initial Work-up:
-
Recommendation: A thorough aqueous work-up is the first step. Washing with a dilute solution of sodium thiosulfate can help remove any residual iodine.[10] If a nitrogen-containing starting material was used (e.g., in a Sandmeyer-type synthesis from 2-phenoxyaniline), a wash with dilute acid can remove basic impurities.[7][8]
-
-
Chromatography:
-
Crystallization:
-
Recommendation: If the product is a solid, recrystallization can be an effective final purification step to remove minor impurities and obtain a high-purity product. The melting point of this compound is reported to be 56°C.[8]
-
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to this compound?
A1: There are several common synthetic strategies:
-
Ullmann Condensation: This classic method involves the copper-catalyzed reaction of a phenol with an aryl halide.[2][11] For this compound, this could be the reaction of 2-iodophenol with iodobenzene or phenol with 1,2-diiodobenzene.
-
Buchwald-Hartwig Amination Chemistry Adapted for Ether Synthesis: Palladium-catalyzed cross-coupling reactions, originally developed for C-N bond formation, have been adapted for the synthesis of diaryl ethers and can be an alternative to the harsher Ullmann conditions.[12][13]
-
Sandmeyer-type Reaction: Diazotization of 2-phenoxyaniline followed by reaction with a source of iodide, such as potassium iodide, is a viable route.[7][8]
-
From Diaryliodonium Salts: Copper-catalyzed hydroxylation of a suitable diaryliodonium salt can generate the corresponding phenol, which can then be used in a subsequent etherification step.[14]
Q2: Can I use a palladium catalyst instead of copper for this synthesis?
A2: Yes, palladium-catalyzed methods, such as the Buchwald-Hartwig C-O coupling, are excellent alternatives to the copper-catalyzed Ullmann reaction.[12][13] These reactions often proceed under milder conditions and may have a broader substrate scope. The choice of palladium precursor, ligand, base, and solvent is crucial for success.
Q3: My starting material, 2-phenoxyaniline, is difficult to diazotize completely. Any suggestions?
A3: Incomplete diazotization can be a source of impurities.
-
Temperature Control: It is critical to maintain a low temperature (typically below 10°C, and often closer to 0-5°C) throughout the addition of the nitrite solution to prevent the decomposition of the diazonium salt.[15][16]
-
Acid Choice: Sulfuric acid is commonly used to form the amine salt before diazotization.[16] The concentration of the acid is important.
-
Slow Addition: The sodium nitrite solution should be added slowly and dropwise to the cooled solution of the amine salt to maintain temperature control and ensure a steady reaction rate.[7][8]
Q4: Are there any specific safety precautions I should take during the synthesis of this compound?
A4: Standard laboratory safety practices should always be followed. Specific considerations for these reactions include:
-
Diazonium Salts: These can be explosive when isolated and dry. It is standard practice to use them in solution immediately after they are prepared and not to isolate them.
-
Heavy Metals: Copper and palladium compounds can be toxic. Handle them with appropriate personal protective equipment (gloves, safety glasses) and dispose of waste according to institutional guidelines.
-
Solvents: Many of the solvents used (e.g., DMF, NMP) have specific health and safety considerations. Consult the Safety Data Sheet (SDS) for each chemical before use.
Data and Workflow Summaries
Comparison of Synthetic Methods
| Method | Catalyst | Typical Temperature | Key Advantages | Common Challenges |
| Ullmann Condensation | Copper (CuI, Cu powder) | 120-210°C | Low-cost catalyst | Harsh conditions, side reactions, moderate yields |
| Buchwald-Hartwig C-O Coupling | Palladium (e.g., Pd(OAc)2) with phosphine ligands | 80-120°C | Milder conditions, broader scope | Catalyst and ligand cost, air-sensitivity |
| Sandmeyer Reaction | None (diazotization) | 0-10°C (diazotization), then warming | Avoids metal catalysts | Handling of unstable diazonium salts |
Visualizing the Synthetic Pathways
Ullmann Condensation Workflow
Caption: A typical workflow for the Ullmann condensation synthesis.
Sandmeyer Reaction Workflow
Sources
- 1. Exploring Copper Mediated Synthesis of Diaryl Ethers | ScholarWorks [scholarworks.calstate.edu]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. jsynthchem.com [jsynthchem.com]
- 4. Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst [jsynthchem.com]
- 5. Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines [organic-chemistry.org]
- 6. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 7. 1-IODO-2-PHENOXY-BENZENE | 34883-46-0 [chemicalbook.com]
- 8. 1-IODO-2-PHENOXY-BENZENE CAS#: 34883-46-0 [m.chemicalbook.com]
- 9. A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN102936223A - Synthesis method and purification method of 5-iodo-2-methylbenzimidazole - Google Patents [patents.google.com]
- 11. Ullmann Reaction [organic-chemistry.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. prepchem.com [prepchem.com]
Technical Support Center: Optimizing Coupling Reactions for 1-Iodo-2-phenoxybenzene
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for the successful coupling of 1-iodo-2-phenoxybenzene. The presence of the ortho-phenoxy group introduces specific steric and electronic challenges that require careful consideration of reaction parameters to achieve high yields and purity. This document offers full editorial control to navigate these complexities, grounded in established chemical principles and supported by authoritative literature.
Troubleshooting Guide
This section addresses common problems encountered during the coupling of this compound in a question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: Low or No Product Yield
Q1: My cross-coupling reaction with this compound is resulting in low to no yield of the desired product. What are the likely causes and how can I improve the conversion?
A1: Low conversion in coupling reactions with this compound is a frequent challenge, primarily due to the steric hindrance imposed by the ortho-phenoxy group. This steric bulk can impede the initial oxidative addition of the aryl iodide to the metal center, which is often the rate-limiting step in many catalytic cycles.[1] Furthermore, suboptimal reaction conditions can lead to catalyst deactivation or favor side reactions.
Recommended Solutions & Optimization Strategies:
-
Catalyst and Ligand Selection: The choice of catalyst and ligand is paramount. For sterically hindered substrates, bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often necessary to promote efficient oxidative addition and subsequent reductive elimination.[1]
-
For Buchwald-Hartwig Amination: Consider using sterically demanding ligands such as BrettPhos or XPhos. These ligands have demonstrated efficacy in coupling hindered aryl halides.[2][3]
-
For Suzuki-Miyaura Coupling: Bulky ligands like SPhos or XPhos can be effective. In some cases, NHC ligands have shown superior performance for sterically hindered couplings.[1]
-
For Ullmann Coupling: While traditionally ligand-free, modern Ullmann reactions benefit significantly from the use of ligands such as 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA) to facilitate the reaction under milder conditions.[4][5]
-
-
Base Selection: The choice of base is critical and can significantly influence the reaction outcome.
-
In Buchwald-Hartwig reactions, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[6] However, for substrates with base-sensitive functional groups, weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) should be screened.[2]
-
For Suzuki-Miyaura couplings, inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃ are typically employed. The choice of base can affect the transmetalation step.[1][7][8]
-
In Ullmann couplings, K₂CO₃ or Cs₂CO₃ are common choices.[9]
-
-
Solvent and Temperature Optimization:
-
Aprotic polar solvents like dioxane, toluene, or DMF are generally effective.[4][8] Ensure the use of anhydrous and degassed solvents to prevent catalyst deactivation and side reactions.
-
While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition. It is advisable to screen a temperature range, typically from 80°C to 120°C, to find the optimal balance between reaction rate and catalyst stability.[1][6]
-
-
Inert Atmosphere: Strict adherence to an inert atmosphere (Argon or Nitrogen) is crucial. Oxygen can oxidize the active Pd(0) or Cu(I) catalyst, leading to the formation of inactive species and halting the catalytic cycle.[4]
Issue 2: Formation of Significant Side Products
Q2: My reaction is proceeding, but I am observing significant formation of unintended byproducts. What are these side products and how can I suppress their formation?
A2: The formation of side products is a common issue, and identifying them is the first step toward mitigation. Common side products in coupling reactions of this compound include homocoupled products, hydrodehalogenated starting material, and products from intramolecular cyclization.
Common Side Products and Mitigation Strategies:
-
Homocoupling: This involves the dimerization of the starting aryl iodide or the coupling partner. It can be promoted by the presence of oxygen or suboptimal catalyst-to-ligand ratios.
-
Solution: Ensure rigorous degassing of all solvents and reagents. Using pre-catalysts or ensuring the complete reduction of a Pd(II) precursor to the active Pd(0) species can also minimize homocoupling.
-
-
Hydrodehalogenation (Reduction): In this side reaction, the iodine atom is replaced by a hydrogen atom. This is often mediated by a palladium-hydride species, which can form in the presence of certain bases and protic impurities.
-
Solution: Use anhydrous solvents and reagents. Screening different bases can also help; for instance, switching to a weaker, non-coordinating base may reduce the formation of Pd-H species.
-
-
Intramolecular Cyclization (Dibenzofuran Formation): this compound can undergo intramolecular C-H activation or other cyclization pathways, especially at elevated temperatures, to form dibenzofuran.[10]
-
Solution: Lowering the reaction temperature can disfavor this pathway. The choice of catalyst and ligand can also influence the selectivity between intermolecular coupling and intramolecular cyclization. For some applications, the synthesis of dibenzofurans is the desired outcome and conditions can be optimized accordingly.[10]
-
Frequently Asked Questions (FAQs)
Q3: Which coupling reaction is best suited for forming a C-N bond with this compound?
A3: For the formation of a C-N bond (amination), the Buchwald-Hartwig amination is generally the most versatile and reliable method for sterically hindered substrates like this compound.[11][12] Its broad substrate scope and tolerance for various functional groups make it a powerful tool. While the Ullmann condensation can also be used for C-N bond formation, it often requires harsher conditions, although modern ligand-accelerated protocols have made it more accessible.[5][13]
Q4: Can I use this compound in a Suzuki-Miyaura coupling to form a C-C bond?
A4: Yes, the Suzuki-Miyaura coupling is a highly effective method for forming C-C bonds with aryl iodides. For this compound, the key to success lies in selecting a catalyst system that can overcome the steric hindrance of the ortho-phenoxy group. As mentioned previously, bulky, electron-rich phosphine ligands or NHC ligands are often required.[1] Careful optimization of the base and solvent is also crucial for achieving high yields.[7][8][14]
Q5: How do I monitor the progress of my coupling reaction?
A5: The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[4] Small aliquots of the reaction mixture can be taken at regular intervals to track the consumption of the starting material and the formation of the product. It is advisable to quench the reaction as soon as the starting material is consumed to prevent the formation of byproducts from prolonged exposure to heat.
Data Presentation: Recommended Reaction Conditions
The following tables summarize recommended starting conditions for various coupling reactions of sterically hindered aryl iodides, which can be adapted for this compound.
Table 1: Recommended Conditions for Buchwald-Hartwig Amination
| Parameter | Recommendation | Rationale |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Common and effective palladium precursors.[2] |
| Ligand | XPhos, SPhos, BrettPhos | Bulky, electron-rich ligands to overcome steric hindrance.[2][3] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic base or milder inorganic bases.[2][6] |
| Solvent | Toluene, Dioxane, THF | Anhydrous and degassed aprotic solvents. |
| Temperature | 80 - 110 °C | Balance between reaction rate and catalyst stability.[2] |
Table 2: Recommended Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂ | Widely used and commercially available palladium catalysts.[1] |
| Ligand | SPhos, XPhos, or NHC ligands | Bulky ligands to facilitate oxidative addition and transmetalation.[1] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Inorganic bases to activate the boronic acid/ester.[1][7][8] |
| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF | Biphasic or polar aprotic solvents.[1][8] |
| Temperature | 80 - 120 °C | Higher temperatures may be needed for hindered substrates.[1] |
Table 3: Recommended Conditions for Ullmann C-O Coupling
| Parameter | Recommendation | Rationale |
| Catalyst | CuI, Cu₂O | Common and effective copper(I) sources.[9][15] |
| Ligand | 1,10-phenanthroline, DMEDA | Ligands to promote the reaction under milder conditions.[4][15] |
| Base | K₂CO₃, Cs₂CO₃ | Inorganic bases to deprotonate the coupling partner.[9] |
| Solvent | DMF, Dioxane, Toluene | Polar aprotic solvents.[9] |
| Temperature | 100 - 140 °C | Generally requires higher temperatures than Pd-catalyzed reactions.[9] |
Experimental Protocols & Methodologies
General Protocol for a Trial Buchwald-Hartwig Amination:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%) to a dry Schlenk tube equipped with a stir bar.
-
Reagent Addition: Add the base (e.g., NaOtBu, 1.5-2.0 equiv.), this compound (1.0 equiv.), and the amine coupling partner (1.1-1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, to achieve a concentration of ~0.1 M) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture in a preheated oil bath to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Catalytic Cycles
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: Decision tree for troubleshooting low yield.
References
-
ResearchGate. (n.d.).
-
ResearchGate. (n.d.).
-
BenchChem. (2025).
-
ResearchGate. (n.d.).
-
Organic Synthesis. (n.d.).
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NROChemistry. (n.d.).
-
ChemistryViews. (2022).
-
Organic Chemistry Portal. (n.d.).
-
National Institutes of Health. (n.d.).
-
ACS Catalysis. (2017).
-
J&K Scientific LLC. (2021).
-
Organic Chemistry Portal. (n.d.).
-
ResearchGate. (2014).
-
ResearchGate. (n.d.).
-
National Institutes of Health. (n.d.).
-
YouTube. (2019).
-
National Institutes of Health. (n.d.).
-
Journal of the Brazilian Chemical Society. (2017).
-
[One-pot synthesis, NMR, quantum chemical approach, molecular docking studies, drug-likeness and in-silico ADMET prediction of novel 1-(2,3-dihydrobenzo[b]d[7][8]ioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole.]([Link]) PubMed Central. (2022).
-
ResearchGate. (2012).
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- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. jk-sci.com [jk-sci.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ramprasad.mse.gatech.edu [ramprasad.mse.gatech.edu]
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- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. m.youtube.com [m.youtube.com]
- 13. A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 15. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reactions of 1-Iodo-2-phenoxybenzene
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Iodo-2-phenoxybenzene. This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the use of this versatile reagent. As a key building block for advanced molecular architectures, understanding and controlling its reactivity is paramount for successful synthesis. This document is structured to provide not just protocols, but the underlying scientific rationale to empower you to solve challenges in your own experiments.
This compound is a valuable precursor for generating a variety of important structural motifs, including biaryls, aryl amines, and ethers, through cross-coupling chemistry. Its unique ortho-phenoxy arrangement also makes it a primary substrate for the synthesis of dibenzofurans via intramolecular cyclization.[1][2] However, this dual reactivity profile means that desired reaction pathways often compete with undesired side reactions. This guide will help you navigate these challenges.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Q1: I'm observing a significant amount of phenoxybenzene in my final product mixture. What's causing this loss of the iodine atom, and how do I prevent it?
A1: The formation of phenoxybenzene is a classic case of a side reaction known as hydrodehalogenation , where the iodine atom is replaced by a hydrogen atom.[3] This is one of the most common failure modes in palladium-catalyzed cross-coupling reactions and can arise from several sources within your reaction medium.
Root Cause Analysis: The catalytic cycle for hydrodehalogenation involves the formation of a palladium-hydride (Pd-H) species. This species can arise from various sources and subsequently transfer the hydride to the aryl iodide in an undesired reductive pathway, competing directly with the desired transmetalation step.[3][4]
-
Solvent as a Hydride Source: Protic solvents, particularly alcohols (e.g., methanol, isopropanol), can act as hydride donors, especially at elevated temperatures. The palladium complex can oxidize the solvent to generate Pd-H species.[3]
-
Base-Derived Hydrides: Certain bases or impurities within them can be a source of hydrides. For instance, formate salts (sometimes present as impurities) or the use of alkoxides in alcoholic solvents can lead to hydride formation.
-
Water: Water present in the reaction, especially in conjunction with certain bases or phosphines, can be a source of hydrogen.[4]
Step-by-Step Troubleshooting Protocol:
-
Solvent Selection: Switch to anhydrous, aprotic solvents. High-purity toluene, dioxane, or THF are excellent choices that minimize the risk of solvent-derived hydrides.[5]
-
Rigorous Drying: Ensure all reagents and glassware are scrupulously dried. Dry solvents using appropriate methods (e.g., distillation from a drying agent or passing through an activated alumina column). Dry bases in a vacuum oven before use.
-
Base Evaluation: If using an alkoxide or hydroxide base, consider switching to a non-nucleophilic, anhydrous base. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often superior choices for suppressing hydrodehalogenation.[5]
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., biarylphosphines like SPhos, XPhos). These ligands can accelerate the desired reductive elimination of the cross-coupled product, helping it to outcompete the hydrodehalogenation pathway.[3]
Q2: My main impurity is a dimer of my coupling partner (e.g., a biaryl from a boronic acid in a Suzuki reaction). Why is this homocoupling happening?
A2: The formation of a homocoupled dimer (e.g., Ar'-Ar' from an Ar'-B(OH)₂) is a frequent byproduct in Suzuki-Miyaura reactions.[6] This side reaction is often promoted by the presence of molecular oxygen or by pathways involving the Pd(II) state of the catalyst.[7][8]
Root Cause Analysis:
-
Oxygen-Mediated Coupling: Dissolved oxygen in the reaction mixture can promote the oxidative homocoupling of boronic acids. This is a common issue if the reaction vessel is not properly degassed.[8]
-
Pd(II)-Mediated Pathway: Homocoupling can also proceed via a stoichiometric reaction between a Pd(II) species and the boronic acid, which results in the formation of the symmetrical biaryl and reduces the palladium to Pd(0).[7] If the reduction of your Pd(II) precatalyst to the active Pd(0) state is inefficient, or if Pd(II) species are regenerated during the reaction, this pathway can become significant.
Step-by-Step Troubleshooting Protocol:
-
Rigorous Degassing: This is the most critical step. Before adding the catalyst, thoroughly degas your reaction mixture. The most effective method is to perform three to five "freeze-pump-thaw" cycles. Alternatively, sparging the solvent and reaction mixture with an inert gas (argon or nitrogen) for 20-30 minutes can significantly reduce dissolved oxygen.[7] A subsurface sparge is particularly effective.
-
Use of a Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help minimize the concentration of Pd(II) species that lead to homocoupling.[7]
-
Catalyst Choice: Start with a Pd(0) source (e.g., Pd₂(dba)₃) instead of a Pd(II) source (e.g., Pd(OAc)₂) to bypass the need for in situ reduction, which can sometimes be inefficient.
-
Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can help maintain a low instantaneous concentration, disfavoring the second-order homocoupling reaction relative to the desired cross-coupling.
Q3: Instead of my expected cross-coupled product, I'm primarily forming dibenzofuran. How can I control this intramolecular cyclization?
A3: The formation of dibenzofuran from this compound is a facile and often competing intramolecular C-H activation/cyclization reaction.[2] The proximity of the phenoxy ring allows the palladium intermediate, formed after oxidative addition, to be intercepted intramolecularly before the desired intermolecular coupling partner can react.
Root Cause Analysis: This pathway is highly dependent on reaction kinetics. If the rate of the intramolecular C-H activation is faster than the rate of transmetalation (in Suzuki/Stille) or association with the coupling partner (in Heck/Sonogashira), dibenzofuran will be the major product.
-
High Temperatures: Intramolecular reactions often have a lower entropic barrier and can be favored at higher temperatures.
-
Low Concentration: At very low concentrations, intermolecular reactions are slowed, which can give the intramolecular pathway a kinetic advantage.
-
Slow Intermolecular Partner: If your intermolecular coupling partner is sterically hindered or electronically deactivated, its reaction with the palladium intermediate will be slow, allowing more time for the intramolecular cyclization to occur.
-
Ligand Effects: The choice of ligand can dramatically influence the outcome. Some ligands may hold the palladium in a conformation that favors the intramolecular C-H activation.
Step-by-Step Troubleshooting Protocol:
-
Lower the Reaction Temperature: Screen the reaction at lower temperatures (e.g., start at room temperature or 50 °C and slowly increase if no reaction occurs). This will disproportionately slow the intramolecular pathway compared to the desired intermolecular one.
-
Choose a "Faster" Ligand: Employ bulky biarylphosphine ligands (e.g., XPhos, RuPhos, SPhos). These ligands are known to accelerate transmetalation and reductive elimination steps in cross-coupling, which can help the intermolecular reaction outcompete the intramolecular cyclization.[5]
-
Increase Concentration: Ensure your reaction is not running under overly dilute conditions. A higher concentration of the intermolecular coupling partner will increase the rate of the desired reaction.
-
Use a More Reactive Coupling Partner: If possible, switch to a more reactive coupling partner. For example, in a Suzuki reaction, an aryl boronic acid is typically more reactive than an alkyl boronic acid.
Q4: My reaction starts but then stalls, and I see black particles forming. What is happening to my catalyst?
A4: The formation of black particles is a visual indicator of catalyst decomposition , where the soluble, catalytically active palladium complex aggregates and precipitates out of solution as inactive palladium black.[6][9]
Root Cause Analysis:
-
High Temperature: Many palladium catalysts are thermally unstable and will decompose at excessive temperatures.
-
Oxygen Exposure: Failure to maintain an inert atmosphere can lead to oxidation and decomposition of the Pd(0) catalyst and the phosphine ligands that stabilize it.[9]
-
Inappropriate Ligand-to-Palladium Ratio: An insufficient amount of ligand can leave the palladium center coordinatively unsaturated and prone to aggregation. Conversely, a very high ligand-to-palladium ratio can sometimes inhibit the reaction in other ways (e.g., in Heck reactions).[10]
-
Impurities: Impurities in reagents or solvents can poison the catalyst.
Step-by-Step Troubleshooting Protocol:
-
Temperature Control: Reduce the reaction temperature. If the reaction is slow, it is better to screen different ligands or use a more active catalyst system than to excessively increase the heat.
-
Inert Atmosphere: Ensure the reaction is run under a robust inert atmosphere (argon or nitrogen) from start to finish.
-
Optimize Ligand:Pd Ratio: For bulky monophosphine ligands, a ratio of 1:1 to 2:1 (ligand:Pd) is typical. Ensure your ligand is pure and not oxidized.
-
Use More Robust Catalysts: Consider using pre-formed palladium catalysts or more robust ligand systems (e.g., N-heterocyclic carbene (NHC) ligands) that are known for their higher stability.[5]
-
Consider "Jeffery Conditions" (for Heck Reactions): The addition of a tetraalkylammonium salt (e.g., n-Bu₄NCl) can help stabilize the palladium catalyst, prevent aggregation, and allow for milder reaction conditions.[11]
Part 2: Frequently Asked Questions (FAQs)
FAQ 1: What are the most common classes of side products when using this compound in palladium-catalyzed cross-coupling reactions?
The primary side products you are likely to encounter are:
-
Hydrodehalogenation Product (Phenoxybenzene): Arises from the replacement of iodine with hydrogen.[3]
-
Intramolecular Cyclization Product (Dibenzofuran): A common byproduct due to the substrate's structure, resulting from an intramolecular C-H activation.[2]
-
Homocoupling Product: A dimer of your coupling partner (e.g., from the boronic acid in a Suzuki reaction).[7]
-
Protodeboronation Product (in Suzuki reactions): The C-B bond of the boronic acid is cleaved and replaced with a C-H bond, generating an arene byproduct.[5]
FAQ 2: How does the choice of base affect side product formation in Suzuki-Miyaura coupling?
The base plays a critical role beyond simply activating the boronic acid. Its identity can directly influence side reactions:
-
Hydroxides (NaOH, KOH): Can introduce water, promoting protodeboronation. In alcoholic solvents, they can form alkoxides, which may act as hydride sources for hydrodehalogenation.
-
Alkoxides (NaOtBu, KOtBu): Strong bases that are very effective but can promote hydrodehalogenation, especially in combination with certain solvents or at high temperatures.
-
Carbonates (K₂CO₃, Cs₂CO₃): Generally a good choice. Cs₂CO₃ is often very effective but more expensive. K₂CO₃ is a weaker base and may require higher temperatures, which could favor other side reactions like cyclization.
-
Phosphates (K₃PO₄): An excellent all-around choice. It is anhydrous, non-nucleophilic, and generally provides a good balance of reactivity while minimizing side reactions like hydrodehalogenation and protodeboronation.[5]
FAQ 3: Can I use this compound in Ullmann-type reactions, and what should I expect?
Yes, this compound is a suitable substrate for copper-catalyzed Ullmann condensations to form C-O or C-N bonds.[12] However, be aware of the following:
-
Harsh Conditions: Traditional Ullmann reactions often require very high temperatures (>180 °C) and polar aprotic solvents like DMF or NMP.[12] These conditions can promote thermal decomposition and intramolecular cyclization to dibenzofuran.
-
Modern Conditions: Modern ligand-accelerated Ullmann protocols operate at much lower temperatures (e.g., 80-120 °C) and can provide better selectivity. Using ligands like 1,10-phenanthroline or various diamines is recommended.
-
Side Products: Expect similar side products as in palladium catalysis, primarily hydrodehalogenation (forming phenoxybenzene) and homocoupling of the starting aryl iodide.
FAQ 4: Is the C-I bond always the most reactive site? Can the phenoxy group react?
Under typical palladium(0)-catalyzed cross-coupling conditions, the carbon-iodine bond is by far the most reactive site for oxidative addition.[13] The diaryl ether C-O bond is generally very stable and will not react. However, under extremely harsh conditions not typical for cross-coupling (e.g., very strong Lewis acids or forcing acidic/basic conditions at high temperatures), cleavage of the ether bond is possible, which could lead to the formation of 2-iodophenol. This would then become the reactive substrate. For standard cross-coupling protocols (Suzuki, Heck, Buchwald-Hartwig, Sonogashira, Ullmann), you can confidently assume that reactivity will be at the C-I bond.
Part 3: Data & Visualizations
Summary of Side Products and Mitigation Strategies
| Side Product | Common Reaction Type(s) | Probable Cause(s) | Recommended Solution(s) |
| Phenoxybenzene | All Pd-catalyzed couplings | Hydride source (solvent, base, water); slow transmetalation.[3][4] | Use anhydrous aprotic solvent (toluene, dioxane); use K₃PO₄ base; ensure reagents are dry.[5] |
| Dibenzofuran | All reactions | High temperature; slow intermolecular coupling; dilute conditions.[2] | Lower reaction temperature; use bulky, electron-rich ligands to accelerate intermolecular coupling; increase concentration. |
| Homocoupling of Partner | Suzuki, Stille, Negishi | Presence of oxygen; inefficient reduction of Pd(II) precatalyst.[7][8] | Rigorously degas reaction mixture (freeze-pump-thaw); use a Pd(0) source; add a mild reducing agent.[7] |
| Protodeboronation Product | Suzuki | Presence of water; strong hydroxide bases.[5][6] | Use anhydrous conditions; switch to a base like K₃PO₄ or Cs₂CO₃.[5] |
| Palladium Black | All Pd-catalyzed couplings | High temperature; oxygen contamination; incorrect ligand:Pd ratio.[6][9] | Lower temperature; ensure inert atmosphere; use robust ligands (e.g., biarylphosphines, NHCs). |
| Olefin Isomerization | Heck | Reversible β-hydride elimination.[11] | Add silver or thallium salts to promote irreversible reductive elimination of HX.[11] |
Experimental Workflow & Reaction Pathways
Caption: Fig 1. Key reaction pathways in cross-coupling reactions.
Caption: Fig 2. A logical workflow for troubleshooting common side reactions.
References
-
Thomas, S. P., & Aggarwal, V. K. (2010). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Angewandte Chemie International Edition, 49(49), 9439-9442. [Link]
-
Orbach, M., et al. (2012). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 31(15), 5468-5477. [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
-
Wallace, D. J., et al. (2003). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 7(4), 517-521. [Link]
-
The Effect of Vicinyl Olefinic Halogens on Cross-Coupling Reactions Using Pd(0) Catalysis. Semantic Scholar. [Link]
-
The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst. ResearchGate. [Link]
-
Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. [Link]
-
The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Semantic Scholar. [Link]
-
Wikipedia. (2024). Suzuki reaction. [Link]
-
Al-Zoubi, R. M., et al. (2024). A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. Molecules, 29(14), 3324. [Link]
-
Wikipedia. (2024). Buchwald–Hartwig amination. [Link]
-
Reddit. (2024). Troubleshooting a difficult Heck reaction. r/Chempros. [Link]
-
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
-
Wikipedia. (2024). Ullmann condensation. [Link]
-
Panda, N., Mattan, I., & Nayak, D. K. (2015). Synthesis of Dibenzofurans via C-H Activation of o-Iodo Diaryl Ethers. The Journal of Organic Chemistry, 80(13), 6590-6597. [Link]
-
Synthesis of Dibenzofurans via C–H Activation of o -Iodo Diaryl Ethers. ResearchGate. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Organic Chemistry Portal. Ullmann Reaction. [Link]
-
Organic Chemistry Portal. Synthesis of Benzofurans. [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
-
Bao, Y.-S., et al. (2015). Supporting Information: One Pot Synthesis Diarylfurans from Aryl Esters and PhI(OAc)₂ via palladium-associated iodonium ylides. The Royal Society of Chemistry. [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. [Link]
-
Buchwald-Hartwig amination reaction of iodobenzene with aniline... ResearchGate. [Link]
-
YouTube. (2023). Evading Beta-Oxygen Elimination in Suzuki-Miyaura Cross Couplings with Antonio LaPorte. [Link]
-
Reddit. (2021). Mechanism of a Suzuki coupling reaction. r/Chempros. [Link]
-
Murray, J. I., et al. (2022). Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture─What a Difference a Base Makes. Organic Process Research & Development, 26(12), 3326-3336. [Link]
-
CuI-Catalyzed Ullmann-Type Coupling of Phenols and Thiophenols with 5-Substituted 1,2,3-Triiodobenzenes: Facile Synthesis of Mammary Carcinoma Inhibitor BTO-956 in One Step. ResearchGate. [Link]
-
Organic Chemistry Portal. Heck Reaction. [Link]
-
Chemistry LibreTexts. (2024). 17.10: Reactions of Phenols. [Link]
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Technical Support Center: Synthesis of 1-Iodo-2-phenoxybenzene
Welcome to the technical support center for the synthesis of 1-iodo-2-phenoxybenzene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic protocols and improve yields.
This compound is a valuable intermediate in organic synthesis, notably as a precursor for the formation of dibenzofurans through intramolecular C-H activation.[1][2] The diaryl ether linkage is a common structural motif in numerous natural products with significant biological activities, making its efficient synthesis a key objective in pharmaceutical and agrochemical research.[3][4] However, the synthesis of this compound, often via the Ullmann condensation, can be challenging, with issues such as low yields and difficult purification.[4][5] This guide provides expert insights and practical solutions to common problems encountered during its synthesis.
Troubleshooting Guide
This section addresses specific issues you might encounter during the synthesis of this compound, particularly when using the Ullmann condensation method.
Question 1: Why is my yield of this compound consistently low in the Ullmann condensation?
Low yields in the Ullmann diaryl ether synthesis are a common problem. The traditional protocol often requires harsh conditions, such as high temperatures (up to 220°C) and stoichiometric amounts of copper, which can lead to moderate yields and side reactions.[5][6] Modern catalytic systems have improved this, but several factors can still negatively impact your yield.
Potential Causes & Solutions:
-
Suboptimal Catalyst System:
-
Cause: The choice of copper source, ligand, and base is critical and highly substrate-dependent.[5] An inefficient combination can lead to poor catalytic turnover.
-
Solution:
-
Copper Source: Copper(I) salts, such as CuI, are generally preferred as they represent the active catalytic state.[5] If using a Cu(II) salt, in-situ reduction may be necessary.
-
Ligand Selection: The ligand accelerates the reaction, allowing for milder conditions.[3] For electron-rich phenols, N,N-dimethylglycine is a highly effective and cost-efficient ligand.[3][5] Other options include L-proline and picolinic acid.[5][7] A screening of different ligands may be necessary to find the optimal one for your specific substrates.[3]
-
Base Selection: The base must be strong enough to deprotonate the phenol but not so strong as to cause side reactions. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are commonly used and have proven effective.[5] Ensure the base is finely powdered and anhydrous.
-
-
-
Incorrect Reaction Conditions:
-
Cause: Temperature, solvent, and reaction time are crucial parameters that need to be optimized.[5]
-
Solution:
-
Solvent: High-boiling, polar aprotic solvents like DMSO, DMF, or N-methylpyrrolidone (NMP) are traditionally used.[6] Dioxane is also a common choice in modern protocols.[5] The solubility of the base and reactants in the chosen solvent is a key consideration.[5]
-
Temperature: While classic Ullmann reactions require very high temperatures, modern ligand-assisted protocols often proceed at lower temperatures (e.g., 80-130°C).[5] It is crucial to find the optimal temperature that promotes the desired reaction without causing decomposition of starting materials or products.
-
-
-
Side Reactions:
-
Cause: Several undesired reactions can compete with the desired C-O coupling, reducing the yield.
-
Solution:
-
Homocoupling: The aryl halide can react with itself (homocoupling) to form a biaryl byproduct.[5] This is often favored at higher temperatures. Using a well-chosen ligand can increase the rate of the desired cross-coupling over homocoupling.
-
Intramolecular Cyclization: The product, this compound, can undergo intramolecular C-H activation to form dibenzofuran, especially under palladium catalysis, but it's a potential side reaction to be aware of.[1][8]
-
Reduction of Aryl Halide: The aryl halide (Ar-X) can be reduced to the corresponding arene (Ar-H), which has been observed as a major side reaction in some copper-catalyzed systems.[7]
-
-
Question 2: My Ullmann reaction is not proceeding at all. What should I check?
A complete lack of conversion points to a fundamental issue with one of the core components of the reaction.
Troubleshooting Steps:
-
Catalyst Activity: Ensure your copper catalyst is active. Cu(I) salts can be sensitive to air and moisture, leading to oxidation to the less active Cu(II) state.[5] Use freshly purchased CuI or store it under an inert atmosphere.
-
Inert Atmosphere: Although some modern protocols are more robust, running the reaction under an inert atmosphere (Argon or Nitrogen) is highly recommended to prevent catalyst deactivation and other side reactions.
-
Reagent Quality: Verify the purity of your starting materials (phenol and 1,2-diiodobenzene or 2-iodophenol and a phenyl source) and solvent. The presence of water can be particularly detrimental. Use anhydrous solvents and dry your reagents before use.
-
Base Strength and Solubility: The chosen base may not be strong enough to deprotonate the phenol, or it may be poorly soluble in the reaction solvent.[5] As mentioned, Cs₂CO₃ and K₃PO₄ are reliable choices.
-
Temperature: Double-check your heating apparatus to ensure the reaction is reaching the target temperature.
Question 3: I'm having difficulty purifying this compound from the crude reaction mixture. What are the best practices?
Purification can be challenging due to the presence of copper salts, ligand, and potentially high-boiling solvents.
Purification Strategy:
-
Aqueous Workup: After cooling the reaction, dilute the mixture with a solvent like ethyl acetate and wash with water to remove the bulk of the DMF or DMSO. A wash with a mild acid (e.g., dilute HCl) can help remove basic ligands, and a wash with a solution of sodium thiosulfate can remove residual iodine. A brine wash is typically performed to aid in the separation of aqueous and organic layers.
-
Removal of Copper: Copper salts can be difficult to remove. Washing the organic layer with an aqueous solution of ammonia or ammonium chloride can help chelate and remove the copper. Filtering the crude mixture through a pad of Celite before workup can also remove insoluble copper species.[5]
-
Chromatography: Flash column chromatography on silica gel is the most common method for obtaining the pure product.[9][10] A non-polar eluent system, such as a hexane/ethyl acetate gradient, is typically effective.
Frequently Asked Questions (FAQs)
What are the primary synthetic routes to this compound?
There are two main strategies for synthesizing this molecule:
-
Ullmann Condensation: This is a copper-catalyzed cross-coupling reaction.[6][11] It typically involves the reaction of a phenol with an aryl halide. For this compound, this could be the coupling of phenol with 1,2-diiodobenzene or 2-iodophenol with iodobenzene.
-
Sandmeyer Reaction: This route involves the diazotization of 2-phenoxyaniline, followed by treatment with a source of iodide, such as potassium iodide (KI).[9][10]
| Synthetic Route | Pros | Cons |
| Ullmann Condensation | Readily available starting materials; good functional group tolerance with modern methods.[5] | Can require harsh conditions; optimization of catalyst, ligand, and base is often necessary.[6] |
| Sandmeyer Reaction | Often proceeds at low temperatures; well-established classical reaction. | Starting material (2-phenoxyaniline) may be less common; diazonium salts can be unstable.[12] |
What is a standard experimental protocol for the Ullmann synthesis of this compound?
The following is a representative modern protocol based on ligand-promoted Ullmann coupling.
Protocol: Ligand-Promoted Ullmann Diaryl Ether Synthesis [5]
-
To an oven-dried reaction vial, add CuI (e.g., 2-10 mol%), the chosen ligand (e.g., N,N-dimethylglycine, 5-20 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 2 equivalents).
-
Add the phenol (e.g., 1.2 equivalents) and the aryl iodide (1.0 equivalent).
-
Evacuate the vial and backfill with an inert gas (e.g., Argon).
-
Add the anhydrous solvent (e.g., dioxane or DMSO) via syringe.
-
Seal the vial and heat the reaction mixture in a preheated oil bath (e.g., 90-110°C) for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove insoluble salts.
-
Perform an aqueous workup as described in the troubleshooting section.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
What is a standard protocol for the Sandmeyer synthesis of this compound?
This protocol is based on the classical Sandmeyer reaction for converting an aniline to an aryl iodide.[9][10]
Protocol: Sandmeyer Reaction
-
Dissolve 2-phenoxyaniline (1.0 equivalent) in an aqueous acidic solution (e.g., H₂SO₄ or HCl in water) and cool the mixture to 0-5°C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) (1.0-1.2 equivalents) in water dropwise, ensuring the temperature remains below 10°C to form the diazonium salt.[12]
-
Stir the reaction at 0-5°C for 30-60 minutes after the addition is complete.
-
In a separate flask, prepare a solution of potassium iodide (KI) (1.5-2.0 equivalents) in water.
-
Slowly add the cold diazonium salt solution to the KI solution. Vigorous evolution of nitrogen gas will be observed.
-
Allow the reaction mixture to warm slowly to room temperature and stir for several hours or overnight.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with aqueous sodium thiosulfate to remove excess iodine, followed by a brine wash.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[9][10]
Are there alternatives to the copper-catalyzed Ullmann reaction?
Yes, palladium-catalyzed C-O cross-coupling reactions, such as the Buchwald-Hartwig amination, have been adapted for diaryl ether synthesis.[3] These methods often proceed under milder conditions and may have a broader substrate scope. However, the high cost and sensitivity of palladium and its associated phosphine ligands can be a drawback, especially for large-scale industrial applications, leading to a renewed interest in optimizing the more economical copper-catalyzed Ullmann reaction.[3]
Visualizations
Troubleshooting Workflow for Low Yield in Ullmann Synthesis
Caption: A decision-making workflow for troubleshooting low yields.
Generalized Catalytic Cycle for Ullmann Diaryl Ether Synthesis
Caption: A simplified catalytic cycle for the Ullmann reaction.
Synthetic Pathway via Sandmeyer Reaction
Caption: The two-step process of the Sandmeyer reaction.
References
- BenchChem. (n.d.). Technical Support Center: Optimizing Ligand Selection for Ullmann Coupling of Electron-Rich Phenols.
-
Lindell, M., et al. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry, 8, 1147–1154. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
Truong, T. (2024). Exploring Copper Mediated Synthesis of Diaryl Ethers. California State Polytechnic University, Pomona. Retrieved from [Link]
-
Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1791–1794. Retrieved from [Link]
-
Mohamed Shams, Y., & Al Malak, S. (2024). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Journal of Synthetic Chemistry, 3(4), 278-286. Retrieved from [Link]
-
Panda, N., Mattan, I., & Nayak, D. K. (2015). Synthesis of Dibenzofurans via C-H Activation of o-Iodo Diaryl Ethers. The Journal of Organic Chemistry, 80(13), 6590–6597. Retrieved from [Link]
-
Al-Zaydi, K. M. (2005). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Journal of the Mexican Chemical Society, 49(2), 164-166. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
Ali, M. A., et al. (2024). A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. Molecules, 29(14), 3358. Retrieved from [Link]
-
Ronad, P. M., et al. (2018). Diaryl ethers synthesis: Nano-catalysts in carbon-oxygen cross-coupling reactions. RSC Advances, 8(34), 19020-19047. Retrieved from [Link]
-
Tan, S. M., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Molecules, 25(16), 3599. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). Synthesis of 1-iodo-4-nitrobenzene. Retrieved from [Link]
Sources
- 1. Synthesis of Dibenzofurans via C-H Activation of o-Iodo Diaryl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring Copper Mediated Synthesis of Diaryl Ethers | ScholarWorks [scholarworks.calstate.edu]
- 5. benchchem.com [benchchem.com]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. 1-IODO-2-PHENOXY-BENZENE CAS#: 34883-46-0 [m.chemicalbook.com]
- 10. 1-IODO-2-PHENOXY-BENZENE | 34883-46-0 [chemicalbook.com]
- 11. Ullmann Reaction [organic-chemistry.org]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
purification techniques for removing impurities from "1-Iodo-2-phenoxybenzene"
Welcome to the technical support center for the purification of 1-Iodo-2-phenoxybenzene (also known as 2-iododiphenyl ether). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for obtaining this compound in high purity. Here, we address common challenges and provide robust protocols based on established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurity profile of crude this compound is largely dependent on its synthetic route. The most common method is a Sandmeyer-type reaction starting from 2-phenoxyaniline. Impurities from this process can include:
-
Unreacted 2-phenoxyaniline: The starting material may be carried through if the reaction is incomplete.
-
Phenol: Formed by the reaction of the intermediate diazonium salt with water, a common side reaction in Sandmeyer chemistry.[1]
-
Azo-coupled byproducts: Diazonium salts can couple with electron-rich aromatic compounds, such as the starting amine, to form colored azo compounds.[1]
-
Isomeric iodophenoxybenzenes: While the ortho-iodinated product is desired, small amounts of other isomers may form.
-
Residual reagents: Traces of reagents used in the synthesis, such as iodine or copper salts, may also be present.
If the diphenyl ether linkage is formed via an Ullmann condensation, potential impurities could include unreacted starting materials (e.g., phenol, iodobenzene) and homocoupled byproducts.[2][3]
Q2: Which purification technique is best for this compound?
A2: The two most effective and commonly used techniques for purifying this compound are silica gel column chromatography and recrystallization.
-
Column Chromatography: This is an excellent method for separating the target compound from impurities with different polarities. It is particularly useful for removing both more polar and less polar byproducts.[4][5]
-
Recrystallization: This technique is ideal for removing small amounts of impurities from a solid product. It is often used as a final polishing step after chromatography or for purifying a relatively clean crude product.[4][6]
The choice between these methods depends on the impurity profile and the scale of your purification. Often, a combination of both is employed for achieving the highest purity.
Q3: How can I monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is the most convenient and effective method for monitoring the purification process.[5] By spotting the crude mixture, fractions from the column, and the recrystallized product on a TLC plate, you can visualize the separation of impurities from the desired compound. The spots can be visualized under a UV lamp, as aromatic compounds are typically UV-active.
Q4: My purified this compound is a yellow oil, but the literature reports it as a white solid. What could be the issue?
A4: Pure this compound is a white to off-white solid. If your product is a yellow oil, it is likely still impure. The yellow color can be attributed to residual azo-coupled byproducts or other colored impurities. Further purification by column chromatography or recrystallization is recommended. It is also possible that the presence of a small amount of solvent is depressing the melting point. Ensure your product is thoroughly dried under vacuum.
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of this compound.
Column Chromatography Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation of Spots on TLC | The solvent system (eluent) is either too polar or not polar enough. | Systematically vary the ratio of your solvents. A common eluent for compounds of this polarity is a mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity. |
| Product Elutes with the Solvent Front | The eluent is too polar. | Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane). |
| Product Does Not Elute from the Column | The eluent is not polar enough. | Gradually increase the polarity of the eluent. A gradient elution, where the polarity is slowly increased over the course of the separation, can be very effective.[7] |
| Streaking or Tailing of Spots | The sample was overloaded on the column, or the compound is interacting strongly with the acidic silica gel. | Reduce the amount of crude material loaded onto the column.[5] Alternatively, you can deactivate the silica gel by adding a small amount of triethylamine (1-3%) to the eluent.[7] |
| Cracking of the Silica Gel Bed | Improper packing of the column or use of a solvent like dichloromethane which can cause pressure buildup. | Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. If using dichloromethane, apply pressure cautiously.[7] |
Recrystallization Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Product Does Not Dissolve in Hot Solvent | The chosen solvent is not suitable. | Select a different solvent. For a given compound, a good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[6] |
| Product "Oils Out" Instead of Crystallizing | The boiling point of the solvent is higher than the melting point of the impure compound. The solution is supersaturated. | Use a lower-boiling solvent. Alternatively, add a slightly larger volume of the hot solvent to ensure the compound remains dissolved as it cools. |
| No Crystals Form Upon Cooling | The solution is not saturated enough, or crystallization is slow to initiate. | Boil off some of the solvent to increase the concentration. To induce crystallization, you can scratch the inside of the flask with a glass rod at the meniscus or add a seed crystal of the pure compound. Cooling the solution in an ice bath can also promote crystallization.[4] |
| Low Recovery of Purified Product | Too much solvent was used for recrystallization. The crystals were washed with a solvent at room temperature. | Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Wash the collected crystals with a small amount of ice-cold recrystallization solvent.[4] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is designed for the purification of gram-scale quantities of crude this compound.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass column with stopcock
-
Collection tubes or flasks
-
TLC plates, chamber, and UV lamp
Workflow Diagram:
Caption: Workflow for column chromatography purification.
Step-by-Step Procedure:
-
Prepare the Column:
-
Secure a glass column vertically.
-
Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.[8]
-
Prepare a slurry of silica gel in hexane and carefully pour it into the column, avoiding the formation of air bubbles.
-
Allow the silica gel to pack under gravity or with gentle pressure, and then add another thin layer of sand on top.[8]
-
-
Load the Sample:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane or a small amount of the initial eluent.
-
Carefully apply the sample solution to the top of the silica gel bed.[8]
-
-
Elution and Fraction Collection:
-
Begin eluting the column with a non-polar mobile phase, such as 100% hexane.
-
Gradually increase the polarity of the eluent by slowly increasing the percentage of ethyl acetate (e.g., from 0% to 5% ethyl acetate in hexane). A step or linear gradient is recommended for optimal separation.[5][7]
-
Collect the eluent in separate fractions using test tubes or small flasks.
-
-
Analysis and Isolation:
-
Monitor the collected fractions by TLC using a suitable eluent (e.g., 9:1 hexane:ethyl acetate).
-
Visualize the spots under a UV lamp. This compound should appear as a UV-active spot.
-
Combine the fractions that contain the pure product.
-
Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
This protocol is suitable for purifying a solid crude product or for further purifying the product obtained from column chromatography.
Materials:
-
Crude or partially purified this compound
-
Recrystallization solvent (e.g., ethanol, methanol, or a hexane/ethyl acetate mixture)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Büchner funnel and filter flask
-
Ice bath
Workflow Diagram:
Caption: General workflow for recrystallization.
Step-by-Step Procedure:
-
Solvent Selection:
-
In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.[6] Alcohols like ethanol or methanol, or a mixed solvent system like hexane/ethyl acetate, are good starting points.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and heat the mixture to boiling while stirring.
-
Continue to add small portions of the hot solvent until the solid just dissolves. Avoid adding an excess of solvent.[9]
-
-
Cooling and Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask will slow down the cooling and evaporation rate, leading to the formation of larger, purer crystals.[9]
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.[4]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual impurities.[4]
-
Allow the crystals to air dry on the filter paper or place them in a desiccator under vacuum to remove the last traces of solvent.
-
Data Summary
| Property | Value | Source |
| Chemical Formula | C₁₂H₉IO | N/A |
| Molecular Weight | 296.10 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Melting Point | 56 °C | ChemicalBook |
| Boiling Point | 198-202 °C | ChemicalBook |
References
-
Ullmann Reaction | PPTX. (n.d.). Slideshare. Retrieved January 2, 2026, from [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 2, 2026, from [Link]
-
A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. (2003). SciELO México. Retrieved January 2, 2026, from [Link]
-
Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. (n.d.). Arkat USA. Retrieved January 2, 2026, from [Link]
-
Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 2, 2026, from [Link]
-
Recrystallization. (n.d.). Retrieved January 2, 2026, from [Link]
-
ChemInform Abstract: Ullmann Diaryl Ether Synthesis: Rate Acceleration by 2,2,6,6-Tetramethylheptane-3,5-dione. (2002). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Sandmeyer reaction. (n.d.). Wikipedia. Retrieved January 2, 2026, from [Link]
-
Recrystallization. (n.d.). Retrieved January 2, 2026, from [Link]
-
recrystallization-2.doc.pdf. (n.d.). Retrieved January 2, 2026, from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved January 2, 2026, from [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. Retrieved January 2, 2026, from [Link]
-
Separation, purification and identification of the components of a mixture. (n.d.). The Royal Society of Chemistry. Retrieved January 2, 2026, from [Link]
-
How to run column chromatography. (n.d.). Retrieved January 2, 2026, from [Link]
-
Purification: Tips for Flash Column Chromatography. (n.d.). University of Rochester. Retrieved January 2, 2026, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Ullmann reaction | PPTX [slideshare.net]
- 3. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mt.com [mt.com]
- 7. Purification [chem.rochester.edu]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. web.mnstate.edu [web.mnstate.edu]
stability issues of "1-Iodo-2-phenoxybenzene" under reaction conditions
Welcome to the technical support center for 1-Iodo-2-phenoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this versatile building block under various reaction conditions. Our goal is to equip you with the knowledge to anticipate and mitigate challenges, ensuring the success of your synthetic endeavors.
Introduction: The Duality of Reactivity and Instability
This compound is a valuable substrate in cross-coupling chemistry due to the high reactivity of the carbon-iodine bond, which readily undergoes oxidative addition to palladium catalysts.[1] However, its unique ortho-phenoxy arrangement introduces specific stability challenges that can lead to undesired side reactions and diminished yields of the target molecule. This guide will delve into these stability issues and provide actionable strategies to overcome them.
Core Stability Challenges
The primary stability concerns with this compound in cross-coupling reactions are intramolecular cyclization to form dibenzofuran and hydrodeiodination. Understanding the mechanisms of these side reactions is crucial for developing effective mitigation strategies.
Intramolecular C-H Activation: The Dibenzofuran Problem
Under palladium catalysis, particularly at elevated temperatures, this compound can undergo an intramolecular C-H activation of the adjacent phenoxy ring, leading to the formation of a highly stable dibenzofuran byproduct.[2][3] This reaction is often a major competing pathway that can significantly reduce the yield of the desired cross-coupled product.
Caption: Competing reaction pathways for this compound.
Hydrodeiodination: Loss of the Reactive Handle
Hydrodeiodination is the replacement of the iodine atom with a hydrogen atom, resulting in the formation of diphenyl ether. This side reaction effectively removes the reactive site for cross-coupling and can be promoted by certain bases, solvents (especially protic ones), or impurities that can act as hydride sources.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered when using this compound in popular cross-coupling reactions.
General Stability
Q1: How should I store this compound to ensure its stability?
A1: this compound should be stored in a cool, dark place, ideally under an inert atmosphere (e.g., argon or nitrogen). Exposure to light and air can lead to gradual decomposition.
Q2: I suspect my this compound has degraded. How can I check its purity?
A2: The purity of this compound can be assessed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and GC-MS. The presence of signals corresponding to diphenyl ether or dibenzofuran may indicate decomposition. A melting point determination can also be a quick indicator of purity.
Suzuki-Miyaura Coupling
Q3: My Suzuki-Miyaura reaction is giving a low yield of the desired biaryl product and a significant amount of dibenzofuran. What can I do to improve the selectivity?
A3: The formation of dibenzofuran is a common issue in Suzuki-Miyaura couplings with this compound, especially at higher temperatures. To favor the desired cross-coupling over intramolecular cyclization, consider the following strategies:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands such as Buchwald's SPhos or XPhos.[4] These ligands can promote the reductive elimination step of the cross-coupling cycle, making it more competitive with the C-H activation pathway.
-
Lower Reaction Temperature: If possible, run the reaction at a lower temperature. Aryl iodides are generally more reactive than the corresponding bromides or chlorides, which may allow for successful coupling at milder conditions.[1]
-
Choice of Base: Use a milder base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger bases like potassium phosphate (K₃PO₄) or hydroxides, which can sometimes promote side reactions.[5]
Q4: I am observing a significant amount of diphenyl ether in my Suzuki-Miyaura reaction. What is the likely cause and how can I prevent it?
A4: The formation of diphenyl ether indicates hydrodeiodination. To minimize this side reaction:
-
Ensure Anhydrous Conditions: Use anhydrous solvents and reagents, as water can be a proton source.
-
Use Aprotic Solvents: Solvents like toluene, dioxane, or DMF are generally preferred over protic solvents like alcohols.
-
Degas Thoroughly: Remove dissolved oxygen from the reaction mixture by bubbling with an inert gas, as oxidative processes can contribute to catalyst decomposition and side reactions.
Sonogashira Coupling
Q5: My Sonogashira coupling of this compound with a terminal alkyne is sluggish and produces a complex mixture of byproducts. What are the key parameters to optimize?
A5: Sonogashira couplings can be sensitive to reaction conditions. For a successful coupling with this compound:
-
Copper Co-catalyst: While traditional Sonogashira reactions use a copper(I) co-catalyst, this can sometimes promote alkyne homocoupling (Glaser coupling). Consider using a copper-free protocol.[6]
-
Ligand Choice: As with other cross-couplings, bulky, electron-rich phosphine ligands can be beneficial.
-
Base Selection: An amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used. Ensure the base is of high purity and free of water.
Caption: A general troubleshooting workflow for reactions involving this compound.
Buchwald-Hartwig Amination
Q6: I am attempting a Buchwald-Hartwig amination with this compound and a primary amine, but I am observing significant amounts of dibenzofuran. How can I favor C-N bond formation?
A6: The Buchwald-Hartwig amination often requires elevated temperatures, which can favor the intramolecular cyclization. To promote the desired amination:
-
Use a Modern Catalyst System: Employ a palladium precatalyst with a highly active, bulky biarylphosphine ligand (e.g., G3 or G4 palladacycles with ligands like BrettPhos or RuPhos). These advanced catalyst systems can often operate at lower temperatures and shorter reaction times.
-
Base Selection: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required.[7] Ensure the base is fresh and handled under inert conditions.
Data Summary: Impact of Reaction Conditions
The following table provides a qualitative summary of the expected impact of various reaction parameters on the stability of this compound and the outcome of cross-coupling reactions.
| Parameter | Effect on Dibenzofuran Formation | Effect on Hydrodeiodination | General Recommendation for High Selectivity |
| Temperature | Increases with higher temperature | Can increase with higher temperature | Use the lowest effective temperature. |
| Ligand | Decreases with bulky, electron-rich phosphines | Can be influenced by ligand choice | Employ bulky phosphine ligands (e.g., SPhos, XPhos). |
| Base | Can be promoted by very strong bases | Can be promoted by certain bases | Use the mildest effective base (e.g., K₂CO₃, Cs₂CO₃). |
| Solvent | Can be solvent-dependent | Promoted by protic solvents | Use anhydrous, aprotic solvents (e.g., toluene, dioxane). |
| Inert Atmosphere | Less direct effect | Can be influenced by oxygen | Maintain a strict inert atmosphere. |
Experimental Protocols
The following are generalized protocols that should be optimized for each specific substrate combination.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and a powdered, anhydrous base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or a combination of a palladium precursor like Pd(OAc)₂ and a bulky phosphine ligand).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) via syringe.
-
Reaction: Heat the mixture with stirring to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
General Protocol for Copper-Free Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the terminal alkyne (1.1-1.5 equiv.).
-
Solvent and Base Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., Et₃N or DIPEA, 2-3 equiv.).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor by TLC or LC-MS.
-
Work-up and Purification: Follow a similar procedure to the Suzuki-Miyaura coupling, typically involving an aqueous work-up and purification by column chromatography.
References
-
Panda, N., Mattan, I., & Nayak, D. K. (2015). Synthesis of Dibenzofurans via C-H Activation of o-Iodo Diaryl Ethers. The Journal of Organic Chemistry, 80(13), 6590–6597. [Link]
-
A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. (2024). Pharmaceuticals. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
RSC Publishing. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
-
YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]
-
The University of Groningen research portal. The Buchwald–Hartwig Amination After 25 Years. [Link]
-
ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]
-
PMC - NIH. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
PMC - NIH. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. [Link]
-
TechConnect Briefs. Colloidal Palladium Nanoparticles versus Commercial Palladium Catalysts for Suzuki Cross Coupling Reactions – The Influence of Surface Functional. [Link]
-
The Royal Society of Chemistry. A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
PubMed. Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions. [Link]
-
NIH. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 4. benchchem.com [benchchem.com]
- 5. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Deactivation in "1-Iodo-2-phenoxybenzene" Cross-Coupling Reactions
Welcome to the dedicated technical support center for troubleshooting cross-coupling reactions involving 1-iodo-2-phenoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges posed by this sterically demanding and potentially coordinating substrate. Here, we move beyond generic advice to provide in-depth, mechanistically grounded solutions to common problems, with a focus on catalyst deactivation.
I. Frequently Asked Questions (FAQs)
This section addresses common issues encountered when using this compound in cross-coupling reactions.
Q1: My reaction with this compound is sluggish or stalls completely. What are the likely causes?
A: Low or no conversion is a frequent challenge with this substrate. The primary culprits are often related to catalyst deactivation and steric hindrance. The bulky ortho-phenoxy group can sterically impede both the oxidative addition and reductive elimination steps of the catalytic cycle. Additionally, the ether oxygen can coordinate to the palladium center, leading to off-cycle, less active, or inactive catalyst species. Suboptimal reaction conditions, such as an inappropriate choice of ligand, base, or solvent, can exacerbate these issues.
Q2: I am observing significant amounts of homocoupling of my coupling partner and/or hydrodeiodination of this compound. What is causing these side reactions?
A: The formation of these byproducts typically indicates that the desired cross-coupling pathway is slow, allowing side reactions to become competitive. Homocoupling, particularly in Suzuki reactions, can be promoted by the presence of oxygen or a slow transmetalation step. Hydrodeiodination (the replacement of iodine with a hydrogen atom) can occur if the catalytic cycle is inefficient, and is often promoted by certain bases or impurities.
Q3: I see a black precipitate forming in my reaction. Is this a problem?
A: The black precipitate is likely "palladium black," which is agglomerated, inactive palladium nanoparticles. Its formation is a clear sign of catalyst deactivation. While some formation can be tolerated, rapid and extensive precipitation early in the reaction is a strong indicator of catalyst instability and will lead to poor conversion.
Q4: How does the phenoxy group in this compound specifically impact the catalyst?
A: The ortho-phenoxy group presents a dual challenge. Its steric bulk can hinder the approach of the palladium catalyst to the carbon-iodine bond for oxidative addition and also impede the final reductive elimination step to form the product.[1] Electronically, the oxygen atom's lone pairs can act as a Lewis base and coordinate to the palladium center. This coordination can stabilize off-cycle intermediates or lead to the formation of inactive palladacycles, effectively sequestering the catalyst.[2]
Q5: Are there specific classes of ligands that are more effective for this type of substrate?
A: Yes, for sterically hindered substrates like this compound, bulky, electron-rich monophosphine ligands are generally the most effective.[3] These ligands promote the formation of the active, monoligated palladium(0) species, which is crucial for efficient oxidative addition and reductive elimination.[4] Examples include the Buchwald biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) and bulky trialkylphosphines (e.g., P(t-Bu)₃).
II. Troubleshooting Guide: From Diagnosis to Solution
This section provides a systematic approach to diagnosing and resolving issues in your cross-coupling reactions with this compound.
Issue 1: Low or No Product Formation
Initial Diagnostic Checks:
-
Inert Atmosphere: Confirm that your reaction was set up and maintained under a rigorously inert atmosphere (argon or nitrogen). The active Pd(0) catalyst is highly sensitive to oxygen.
-
Reagent and Solvent Quality: Ensure all reagents are of high purity and that solvents are anhydrous and deoxygenated. Trace impurities, especially water and oxygen, can deactivate the catalyst.[5]
-
Base Integrity: For solid bases like K₃PO₄ or Cs₂CO₃, ensure they are finely powdered and have been stored in a desiccator. For alkoxide bases like NaOtBu, use freshly opened material as it can degrade upon storage.
Troubleshooting Workflow:
Below is a workflow to systematically address low conversion issues.
Caption: A workflow for troubleshooting a failed coupling reaction.
In-Depth Solutions:
For sterically demanding substrates, the choice of ligand is paramount. The goal is to favor the formation of a monoligated Pd(0) species, which is more reactive in the oxidative addition step.[4]
| Ligand Class | Recommended Ligands | Rationale and Key Considerations |
| Biaryl Monophosphines | SPhos, XPhos, RuPhos, BrettPhos | These are often the first choice for sterically hindered aryl halides. Their bulk facilitates reductive elimination, and their electron-rich nature promotes oxidative addition.[3][6] |
| Bulky Trialkylphosphines | P(t-Bu)₃, PCy₃ | Highly electron-donating and sterically demanding. Can be very effective but are also more sensitive to air. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Offer strong σ-donation and good thermal stability. Can be effective when phosphine ligands fail. |
Experimental Protocol: Ligand Screening
A small-scale, parallel screen of ligands is the most efficient way to identify the optimal choice for your specific coupling partners.
-
To an array of oven-dried reaction vials, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol % Pd).
-
To each vial, add a different phosphine ligand (1.2-2.4 mol %).
-
Add the base (e.g., K₃PO₄, 2-3 equivalents).
-
In a glovebox or under a strong counterflow of inert gas, add this compound (1 equivalent) and the coupling partner (1.2-1.5 equivalents).
-
Add anhydrous, degassed solvent.
-
Seal the vials and heat the reaction block to the desired temperature (e.g., 80-110 °C).
-
Monitor the reactions by LC-MS or GC-MS at regular intervals (e.g., 2, 6, and 24 hours).
The base not only participates in the catalytic cycle (e.g., in the transmetalation step of a Suzuki coupling) but also influences catalyst stability. The solvent must solubilize all components and can also impact the catalyst's activity and stability.
| Parameter | Options | Considerations for this compound |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ (weaker); NaOtBu, KOtBu, LHMDS (stronger) | For Suzuki couplings, K₃PO₄ or Cs₂CO₃ are often good starting points. For Buchwald-Hartwig aminations, a stronger, non-nucleophilic base like NaOtBu is typically required.[5] Be mindful of base-sensitive functional groups on your coupling partner. |
| Solvent | Toluene, Dioxane, THF, DME, CPME | Aprotic polar solvents are common. Toluene and dioxane are often preferred due to their higher boiling points, which can be necessary for activating the sterically hindered C-I bond.[7] For Suzuki reactions, a co-solvent of water is often used to dissolve the inorganic base, but for substrates prone to hydrodehalogenation, anhydrous conditions may be better.[8] |
Issue 2: Catalyst Deactivation Pathways and Mitigation
Understanding the specific ways your catalyst can deactivate is crucial for developing a robust reaction.
Caption: Common catalyst deactivation pathways in cross-coupling reactions.
Mitigation Strategies:
-
Preventing Aggregation:
-
Use Bulky Ligands: As discussed, bulky ligands create a sterically protective environment around the palladium atom, preventing agglomeration.[3]
-
Control Temperature: Avoid excessively high temperatures, which can accelerate catalyst decomposition.
-
Maintain Adequate Ligand Concentration: A sufficient ligand-to-palladium ratio is crucial to keep the metal center coordinated and soluble.
-
-
Avoiding Ligand Degradation:
-
Rigorous Inert Conditions: Phosphine ligands, especially electron-rich ones, are susceptible to oxidation. Maintaining a strict inert atmosphere is critical.
-
High-Purity Reagents: Use high-purity starting materials and solvents to avoid impurities that could react with and degrade the ligand.
-
-
Overcoming Inhibitory Coordination:
-
Ligand Choice: A strongly coordinating, bulky ligand can outcompete the weaker coordination of the phenoxy oxygen.
-
Solvent Effects: A more coordinating solvent (e.g., THF, dioxane) might competitively bind to the palladium center, reducing the inhibitory effect of the substrate's ether group.
-
Additives: In some cases, additives can mitigate catalyst inhibition, though this is highly substrate-dependent and requires empirical screening.
-
Issue 3: Formation of Byproducts
Hydrodeiodination:
-
Cause: This side reaction suggests that the oxidative addition is reversible or that the subsequent steps (transmetalation/reductive elimination) are slow. The intermediate aryl palladium iodide can react with a hydrogen source (e.g., from the solvent, base, or impurities) to give the dehalogenated product.
-
Solutions:
-
Optimize the Ligand: A more effective ligand can accelerate the forward catalytic cycle, outcompeting the hydrodehalogenation pathway.
-
Choice of Base: Some bases are more prone to promoting this side reaction. If using a strong alkoxide base, consider switching to a carbonate or phosphate base.
-
Anhydrous Conditions: Ensure all components of the reaction are scrupulously dry.
-
Homocoupling of the Coupling Partner (e.g., Boronic Acid):
-
Cause: This is particularly common in Suzuki reactions and is often promoted by the presence of oxygen. It can also occur if the transmetalation step is slow relative to the homocoupling of the organoboron reagent.
-
Solutions:
-
Strictly Anaerobic Conditions: Thoroughly degas all solvents and reagents and maintain a robust inert atmosphere.
-
Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd₂(dba)₃ can sometimes give cleaner reactions than in-situ reduction of Pd(II) salts.[7]
-
Optimize Stoichiometry: Using a slight excess (1.2-1.5 equivalents) of the boronic acid is common, but a very large excess can sometimes favor homocoupling.
-
III. General Experimental Protocol for Suzuki-Miyaura Coupling of this compound
This protocol provides a robust starting point and may require optimization for specific coupling partners.
-
Preparation: In a flame-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 3 equivalents).
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with argon three times.
-
Reagent Addition: Under a positive pressure of argon, add this compound (1.0 mmol, 1 equivalent), the boronic acid (1.2 mmol, 1.2 equivalents), and anhydrous, degassed solvent (e.g., toluene or dioxane, to make a ~0.1 M solution).
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and palladium residues.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
IV. References
-
Tang, W., Li, C., Xiao, G., Zhao, Q., Liu, H., & Wang, T. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers.
-
Böck, K., Feil, J. E., Karaghiosoff, K., & Koszinowski, K. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Chemistry.
-
Request PDF. (2025). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions.
-
Schmink, J. R., & Krska, S. W. (2010). Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones. PMC.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination.
-
Benchchem. (n.d.). Technical Support Center: Efficient Coupling of Sterically Hindered Aryl Iodides.
-
MDPI. (n.d.). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions.
-
Benchchem. (n.d.). Technical Support Center: 1-Iodocyclohexene Cross-Coupling Reactions.
-
The University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years.
-
ResearchGate. (2025). Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones.
-
ChemRxiv. (2025). Guiding Ligand Selection in Copper-Catalyzed Cross Couplings via Principal Component Analysis.
-
Lipshutz, B. H., & Taft, B. R. (2023). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. PMC.
-
RSC Publishing. (n.d.). The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions.
-
Firsan, S. J., Sivakumar, V., & Colacot, T. J. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. PMC.
-
ResearchGate. (2025). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester.
-
ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
-
Chemistry LibreTexts. (2023). Heck Reaction.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
-
Organic Chemistry Portal. (n.d.). Heck Reaction.
-
Organometallics. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures.
-
Chen, G., Shaughnessy, K. H., & Daugulis, O. (2011). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. PMC.
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?
-
Reddit. (2024). Struggling with Suzuki Reaction.
-
Nolan, S. P. (2015). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. PMC.
-
Benchchem. (n.d.). Technical Support Center: Ligand Effects on 1-Iodocyclohexene Reaction Efficiency.
-
RSC Publishing. (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction.
-
Benchchem. (n.d.). Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 2-(2-Iodophenyl)propan-2-ol.
-
Beilstein Journals. (2016). Cationic Pd(II)-catalyzed C–H activation/cross-coupling reactions at room temperature: synthetic and mechanistic studies.
-
RSC Publishing. (n.d.). A New P3N Ligand for Pd-Catalyzed Cross-Couplings in Water.
-
Semantic Scholar. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
-
RSC Publishing. (n.d.). Evidence for “cocktail”-type catalysis in Buchwald–Hartwig reaction. A mechanistic study.
-
Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
-
ACS Publications. (n.d.). Palladium-Catalyzed Annulations via Sequential C–H Activations of C(sp2).
-
ResearchGate. (2025). The role of palladium nanoparticles in catalytic C–C cross-coupling reactions.
-
ResearchGate. (2025). Palladium(II)-Catalyzed Heck Reaction: Novel Synthesis of Methyl (E)-3-(5-Amino-2,4-dimethoxyphenyl)acrylate as a Precursor to Carpatamides.
-
YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons.
-
YouTube. (2025). Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66.
-
MDPI. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium.
-
MDPI. (n.d.). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Ether-Directed ortho-C–H Olefination with a PdII/MPAA Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Resource-efficient robust ligand for Buchwald-Hartwig amination of challenging heteroaryl halides - ACS Green Chemistry [gcande.digitellinc.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. reddit.com [reddit.com]
Technical Support Center: Solvent Effects on the Reactivity of 1-Iodo-2-phenoxybenzene
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers utilizing 1-Iodo-2-phenoxybenzene. This guide is designed to provide practical, in-depth answers and troubleshooting advice for common experimental challenges. We will delve into the critical role solvents play in modulating the reactivity of this versatile precursor, particularly in its transformation into the valuable dibenzofuran scaffold.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common queries we receive regarding the experimental use of this compound.
Q1: What is the primary reaction involving this compound, and why is solvent choice so critical?
A1: The most prominent reaction of this compound is its intramolecular cyclization to form dibenzofuran. This transformation is typically achieved through transition metal catalysis, most commonly with palladium[1][2] or copper[3][4].
Solvent selection is paramount because it influences multiple facets of the reaction:
-
Catalyst Stability and Activity: The solvent can coordinate to the metal center, affecting its electronic properties and stability. In palladium catalysis, for instance, the solvent can influence the dissociation of precursors like Pd(OAc)₂ into the active monomeric form[5].
-
Reactant Solubility: Ensuring all components, including the starting material, catalyst, and any additives (bases, ligands), are sufficiently soluble is crucial for a homogeneous reaction environment and optimal kinetics.
-
Reaction Pathway and Selectivity: The polarity of the solvent can stabilize or destabilize key transition states, potentially favoring one reaction pathway over another and minimizing side reactions[6]. For example, polar solvents can accelerate oxidative addition steps in certain cross-coupling reactions[6].
-
Temperature and Pressure: The boiling point of the solvent dictates the accessible temperature range for the reaction, which is often a critical parameter for overcoming activation energy barriers, especially in traditional Ullmann-type reactions that require high temperatures[3].
Q2: I am planning a palladium-catalyzed cyclization of this compound to dibenzofuran. What type of solvent should I start with?
A2: For palladium-catalyzed intramolecular C-H activation/arylation, the choice between polar aprotic and nonpolar solvents is a key consideration.
-
Polar Aprotic Solvents (e.g., DMF, DMAc, NMP): These are often a good starting point. Their polarity can aid in the solubility of the palladium salts and inorganic bases (like K₂CO₃ or Cs₂CO₃) commonly used. Furthermore, they can effectively stabilize the polar transition states that often occur during the C-H activation and reductive elimination steps of the catalytic cycle[6]. A study on the synthesis of dibenzofurans via C-H activation of o-iodo diaryl ethers highlights the successful use of such conditions[1].
-
Nonpolar Solvents (e.g., Toluene, Xylenes, Dioxane): These are also highly effective and sometimes preferred. Nonpolar solvents can be advantageous in ligand-free systems or when using specific palladium complexes that are more stable in less-coordinating environments. Oxidative cyclizations using Pd(II) catalysts have been shown to work efficiently in toluene[7][8]. The choice may also depend on the specific palladium precursor and ligands used[5].
A logical starting point is to screen a polar aprotic solvent like DMF and a nonpolar solvent like toluene to quickly determine the optimal environment for your specific catalytic system.
Q3: Are there palladium-free methods for this cyclization, and how do their solvent requirements differ?
A3: Yes, the classic approach is the copper-catalyzed Ullmann condensation, which predates modern palladium cross-coupling chemistry[3][4]. The solvent requirements for these reactions are typically more stringent.
Traditionally, Ullmann reactions demand high-boiling, polar solvents such as N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF)[3]. These solvents are necessary to achieve the high temperatures (often >200 °C) required to drive the reaction with stoichiometric amounts of copper metal or copper(I) salts[3][4]. The high polarity also helps to dissolve the organocopper intermediates and facilitate the nucleophilic aromatic substitution-like mechanism.
Modern modifications have been developed that use catalytic copper with ligands, which can sometimes allow for lower temperatures. However, even in these improved systems, polar aprotic solvents remain common. Interestingly, some modern copper-catalyzed O-arylation procedures have been optimized to work in non-polar solvents like toluene or xylene, but this is highly dependent on the specific catalyst, ligand, and base combination.
Q4: My reaction is giving a low yield. Could the solvent be the primary problem?
A4: Absolutely. If you are experiencing low yields, the solvent is one of the first parameters you should investigate. An incorrect solvent choice can lead to several problems:
-
Catalyst Deactivation: The solvent may be reacting with or improperly stabilizing the active catalytic species.
-
Poor Solubility: If your starting material or base is not fully dissolved, the reaction becomes heterogeneous and inefficient.
-
Suboptimal Polarity: The solvent may not be adequately stabilizing the key transition state for the desired cyclization, leading to a slow reaction or favoring decomposition pathways.
Refer to the Troubleshooting Guide in the next section for a more systematic approach to diagnosing and solving low-yield issues.
Section 2: Troubleshooting Guide: Low Yield in Dibenzofuran Synthesis
This guide provides a logical workflow for diagnosing issues in the intramolecular cyclization of this compound, with a focus on solvent-related causes.
Logical Troubleshooting Workflow
Use the following diagram to navigate common experimental failures.
Caption: Troubleshooting workflow for low-yield reactions.
Issue Deep Dive: Catalyst Inhibition vs. Transition State Stabilization
A common point of confusion is whether a polar solvent is helping or hurting the reaction.
-
When Polar Solvents Help: In many palladium-catalyzed cross-couplings, the rate-determining step, such as oxidative addition, involves the formation of a polar, charged transition state. Polar solvents excel at stabilizing these states, thereby lowering the activation energy and accelerating the reaction[6]. This is often the case for reactions involving C-O bond formation.
-
When Polar Solvents Hurt: Some catalyst systems, particularly those with bulky, electron-rich ligands, are most active when they are "coordinatively unsaturated." Highly coordinating polar aprotic solvents like DMF or NMP can sometimes compete with the substrate for binding sites on the metal center, effectively inhibiting the catalyst[5]. In a study on Ullmann coupling in non-polar solvents, it was found that polar solvents like NMP were "highly ineffective," while toluene and xylene gave the best yields for that specific CuI/PPh₃ system.
Expert Recommendation: If your reaction is failing in a polar aprotic solvent, and you have ruled out solubility and temperature issues, a trial reaction in a non-coordinating solvent like toluene or dioxane is a logical next step.
Section 3: Experimental Protocols & Data
This section provides a representative experimental protocol and comparative data to guide your solvent selection process.
Protocol 1: Palladium-Catalyzed Intramolecular C-H Arylation for Dibenzofuran Synthesis
This protocol is a generalized procedure based on methodologies reported for efficient dibenzofuran synthesis[1][2].
Materials:
-
This compound (1.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2-5 mol%)
-
Potassium Carbonate (K₂CO₃), finely ground and dried (2.0-3.0 equiv)
-
Selected anhydrous solvent (e.g., DMF, Toluene, see table below)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, Pd(OAc)₂, and K₂CO₃.
-
Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.
-
Add the anhydrous, degassed solvent via syringe. The typical concentration is 0.1 M with respect to the starting material.
-
Heat the reaction mixture to the desired temperature (e.g., 110-140 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., Ethyl Acetate).
-
Filter the mixture through a pad of Celite to remove the inorganic base and palladium black.
-
Wash the organic layer with water and brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure dibenzofuran.
Data Table: Effect of Solvent on Pd-Catalyzed Dibenzofuran Synthesis
The following table summarizes representative outcomes for the intramolecular cyclization, compiled from typical results in the literature. Actual yields may vary based on specific ligands, bases, and reaction times.
| Solvent | Type | Boiling Point (°C) | Typical Reaction Temp (°C) | Relative Rate / Yield | Key Considerations |
| Toluene | Nonpolar | 111 | 110 | Good to Excellent | Excellent for many Pd systems; less coordinating[7]. |
| o-Xylene | Nonpolar | 144 | 140 | Excellent | Higher temperature can increase rate over toluene. |
| 1,4-Dioxane | Polar Ether | 101 | 100 | Moderate to Good | Coordinating ability can sometimes inhibit catalysts. |
| DMF | Polar Aprotic | 153 | 120-140 | Good to Excellent | Excellent solubilizing power for salts; can be coordinating[3][9]. |
| NMP | Polar Aprotic | 202 | 150-180 | Good to Excellent | High boiling point useful for sluggish reactions[3]. |
| DMAc | Polar Aprotic | 165 | 140-160 | Good | Similar to DMF and NMP. |
Visualization: The Catalytic Cycle
Understanding the catalytic cycle helps visualize where the solvent can exert its influence.
Caption: Simplified Pd-catalyzed cycle for dibenzofuran synthesis.
References
-
Wikipedia. Ullmann condensation . Wikipedia. [Link]
-
White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions . [Link]
-
Arkat USA. Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base . [Link]
-
ResearchGate. Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species . [Link]
-
PubMed. Synthesis of Dibenzofurans via C-H Activation of o-Iodo Diaryl Ethers . [Link]
-
Stoltz Group, Caltech. Oxidative Cyclizations in a Nonpolar Solvent Using Molecular Oxygen and Studies on the Stereochemistry of Oxypalladation . [Link]
-
ResearchGate. Palladium-Catalyzed Chemo- and Regiocontrolled Tandem Cyclization/Cross-Coupling of 2-Benzyl-3-alkynyl Chromones with Aryl Iodides for the Synthesis of 4 H -Furo[3,2- c ]chromenes and Xanthones . [Link]
-
Organic Chemistry Portal. Palladium-Catalyzed Oxidative Wacker Cyclizations in Nonpolar Organic Solvents with Molecular Oxygen: A Stepping Stone to Asymmetric Aerobic Cyclizations . [Link]
-
ResearchGate. Optimization for synthesis of dibenzofuran. Reaction conditions: 1a... . [Link]
-
The Royal Society of Chemistry. Supporting Information One Pot Synthesis Diarylfurans from Aryl Esters and PhI(OAc)2 via palladium-associated iodonium ylides . [Link]
-
MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst . [Link]
-
Organic Chemistry Portal. Ullmann Reaction . [Link]
-
ResearchGate. Synthesis of Dibenzofurans via C–H Activation of o -Iodo Diaryl Ethers . [Link]
Sources
- 1. Synthesis of Dibenzofurans via C-H Activation of o-Iodo Diaryl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 8. Palladium-Catalyzed Oxidative Wacker Cyclizations in Nonpolar Organic Solvents with Molecular Oxygen: A Stepping Stone to Asymmetric Aerobic Cyclizations [organic-chemistry.org]
- 9. rsc.org [rsc.org]
preventing byproduct formation in dibenzofuran synthesis
Welcome to the Technical Support Center for Dibenzofuran Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of dibenzofuran, with a particular focus on preventing the formation of unwanted byproducts. Our approach is rooted in mechanistic understanding to provide you with robust solutions for optimizing your synthetic routes.
Troubleshooting Guide: Common Issues in Dibenzofuran Synthesis
This section addresses specific problems that may arise during the synthesis of dibenzofuran, providing insights into the root causes and offering practical solutions.
Issue 1: Low Yield and Formation of Biphenyl Byproducts in Pschorr Cyclization
Question: I am attempting a Pschorr cyclization to synthesize a substituted dibenzofuran from a diazotized 2-aminodiphenyl ether, but I am observing a low yield of the desired product along with significant amounts of a biphenyl byproduct. What is causing this and how can I improve the selectivity?
Answer:
The Pschorr cyclization is a powerful tool for the synthesis of dibenzofurans, proceeding via an intramolecular radical or cationic cyclization of a diazonium salt. However, the formation of biphenyl byproducts is a common side reaction that can significantly reduce the yield of the desired dibenzofuran.
Causality of Byproduct Formation:
The key intermediate in the Pschorr cyclization is an aryl radical or cation, formed by the decomposition of the diazonium salt, often catalyzed by copper salts.[1][2] This reactive intermediate can undergo two competing pathways:
-
Intramolecular Cyclization (Desired Pathway): The aryl radical/cation attacks the adjacent aromatic ring, leading to the formation of the dibenzofuran skeleton after rearomatization.
-
Side Reactions (Undesired Pathways):
-
Reductive Deamination: The diazonium group is replaced by a hydrogen atom, leading to the formation of a diphenyl ether.
-
Formation of Biphenyls: The radical intermediate can undergo intermolecular coupling or react with other species in the reaction mixture, leading to the formation of biphenyl derivatives.[3] The exact mechanism can be complex and is influenced by the reaction conditions.
-
The balance between these pathways is highly sensitive to the reaction conditions, particularly the concentration of the copper catalyst and the presence of other reagents.[3]
Troubleshooting Steps:
-
Control of Diazotization Conditions:
-
Sodium Nitrite Stoichiometry: Use a stoichiometric amount of sodium nitrite for the diazotization. An excess can lead to side reactions and affect the concentration of the active copper(I) catalyst.[3]
-
Temperature: Perform the diazotization at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.
-
-
Optimization of the Cyclization Step:
-
Catalyst Choice and Concentration: While copper powder or copper(I) salts are traditionally used, the concentration of the active Cu(I) species is critical. High concentrations can promote side reactions. Consider using a catalytic amount of a soluble copper catalyst for better control.
-
Solvent: The choice of solvent can influence the reaction pathway. Aprotic solvents are often preferred to minimize side reactions involving the solvent.
-
pH Control: Maintain an acidic pH during the cyclization to suppress the formation of phenolic byproducts.
-
-
Alternative Strategies:
-
Gomberg-Bachmann Reaction: As the Pschorr cyclization is a variant of the Gomberg-Bachmann reaction, exploring conditions optimized for intramolecular Gomberg-Bachmann reactions may provide insights.[1]
-
Issue 2: Tar and Polymer Formation in Acid-Catalyzed Cyclization
Question: I am trying to synthesize dibenzofuran through an acid-catalyzed cyclization of a 2,2'-dihydroxybiphenyl derivative, but my reaction mixture is turning into a dark, tar-like substance, resulting in a very low yield and difficult purification. What is causing this polymerization?
Answer:
Acid-catalyzed cyclization is a direct route to dibenzofurans from precursors like 2,2'-dihydroxybiphenyl. However, the reaction is often plagued by the formation of polymeric or tar-like materials, especially under harsh acidic conditions.
Causality of Byproduct Formation:
The high reactivity of the furan ring system and its precursors under acidic conditions is the primary cause of polymerization.[4] The mechanism involves the protonation of the hydroxyl groups, followed by elimination of water to form a reactive carbocation. This carbocation can then undergo several undesired reactions:
-
Intermolecular Condensation: Instead of intramolecular cyclization, the carbocation can react with another molecule of the starting material or an intermediate, initiating a polymerization cascade.
-
Ring Opening and Rearrangement: Under strong acidic conditions, the furan ring itself can be susceptible to protonation and subsequent ring-opening, leading to highly reactive intermediates that readily polymerize.
Troubleshooting Steps:
-
Milder Acid Catalysts:
-
Lewis Acids: Instead of strong Brønsted acids like sulfuric acid or polyphosphoric acid, consider using milder Lewis acids such as zinc chloride, aluminum chloride, or boron trifluoride etherate. These can promote the cyclization at lower temperatures and with greater selectivity.
-
Solid Acid Catalysts: The use of solid acid catalysts, such as zeolites or acidic resins, can also be beneficial. These catalysts can provide a localized acidic environment, potentially reducing bulk polymerization in the solution.
-
-
Reaction Temperature and Time:
-
Lower Temperature: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. High temperatures accelerate the rate of polymerization.
-
Monitor the Reaction: Closely monitor the progress of the reaction by TLC or GC-MS and stop it as soon as the starting material is consumed to prevent prolonged exposure of the product to acidic conditions.
-
-
Solvent Choice:
-
High-Boiling Aprotic Solvents: The use of high-boiling aprotic solvents can sometimes help to solubilize the starting material and product, potentially reducing intermolecular interactions that lead to polymerization.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing dibenzofurans, and what are their primary limitations in terms of byproduct formation?
A1: The most common synthetic strategies include:
-
Palladium-Catalyzed Intramolecular C-H Activation/C-O Cyclization: This is a modern and often high-yielding method that involves the cyclization of 2-aryloxyphenols or related precursors.[5][6] While generally clean, potential side reactions can include homocoupling of the starting materials or incomplete cyclization, depending on the catalyst system and reaction conditions.[7]
-
Ullmann Condensation: This classic method involves the copper-catalyzed intramolecular cyclization of 2-halo-2'-hydroxybiphenyls. A major drawback is the often harsh reaction conditions (high temperatures) which can lead to thermal decomposition and the formation of a variety of byproducts.
-
Pschorr Cyclization: As discussed in the troubleshooting guide, this method can be effective but is often associated with the formation of biphenyl and deamination byproducts.[2][3]
-
Acid-Catalyzed Cyclization of Biphenols: This is a direct method but is highly susceptible to polymerization and tar formation.[4]
Q2: How can I effectively purify my crude dibenzofuran product from the byproducts mentioned?
A2: Purification strategies depend on the nature of the impurities:
-
Column Chromatography: This is the most common and effective method for separating the desired dibenzofuran from structurally similar byproducts like biphenyls or uncyclized starting materials. A silica gel stationary phase with a non-polar eluent system (e.g., hexane/ethyl acetate) is typically a good starting point.
-
Recrystallization: If the crude product is a solid and the impurities have different solubility profiles, recrystallization from a suitable solvent can be a highly effective purification technique.
-
Distillation: For volatile dibenzofurans, distillation under reduced pressure can be used to separate them from non-volatile polymeric materials or salts.
Q3: Are there any "greener" or more sustainable methods for dibenzofuran synthesis that minimize waste and hazardous reagents?
A3: Yes, there is a growing interest in developing more environmentally friendly methods. Some promising approaches include:
-
Catalytic Aerobic Oxidation: Some modern palladium-catalyzed methods utilize air or molecular oxygen as the terminal oxidant, with water being the only byproduct.[5][8]
-
Solid-Phase Synthesis: The use of solid-supported catalysts or reagents can simplify purification and allow for catalyst recycling, reducing waste.
-
Solvent-Free Reactions: In some cases, reactions can be run under solvent-free conditions, for example, by heating the neat reactants, which significantly reduces solvent waste.
Visualizing Reaction Pathways
To better understand the competing reaction pathways that lead to byproduct formation, the following diagrams illustrate the desired synthesis route versus the side reactions for the Pschorr cyclization and acid-catalyzed cyclization.
Caption: Polymerization in acid-catalyzed cyclization.
Quantitative Comparison of Synthetic Methods
The following table provides a comparative overview of different synthetic methods for dibenzofuran, highlighting typical yields and key conditions for minimizing byproducts.
| Synthesis Method | Key Byproducts | Typical Yield (Optimized) | Conditions for Minimizing Byproducts |
| Palladium-Catalyzed C-H Activation | Homocoupling products, uncyclized starting material | 80-95% | Choice of ligand and oxidant, optimization of reaction temperature and time. [5][7] |
| Pschorr Cyclization | Biphenyl derivatives, deamination products | 40-60% | Stoichiometric control of diazotizing agent, catalytic amount of soluble copper salt. [2][3] |
| Acid-Catalyzed Cyclization | Polymers, tar | Highly variable (<20% to >70%) | Use of mild Lewis acids or solid acid catalysts, low reaction temperature. [4] |
Experimental Protocols
Optimized Protocol for Dibenzofuran Synthesis via Palladium-Catalyzed C-H Activation/C-O Cyclization
This protocol is adapted from literature procedures that have demonstrated high yields and selectivity. [5][6] Materials:
-
2-Aryloxyphenol (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%)
-
Copper(II) acetate (Cu(OAc)₂, 2.0 mmol)
-
Dimethyl sulfoxide (DMSO), 5 mL
-
Air (or oxygen balloon)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add the 2-aryloxyphenol (1.0 mmol), Pd(OAc)₂ (0.05 mmol), and Cu(OAc)₂ (2.0 mmol).
-
Evacuate and backfill the flask with air or oxygen.
-
Add DMSO (5 mL) via syringe.
-
Heat the reaction mixture to 100-120 °C and stir vigorously.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the pure dibenzofuran.
References
- Huppatz, J. L. (1973). The Pschorr Cyclization. III. The Synthesis of Dibenz[c,e]azepines. Australian Journal of Chemistry, 26(6), 1307-1319.
- Pschorr, R. (1896). Neue Synthese des Phenanthrens und seiner Derivate. Berichte der deutschen chemischen Gesellschaft, 29(1), 496-501.
- Wassmundt, F. W., & Kiesman, W. F. (1995). Soluble Catalysts for Improved Pschorr Cyclizations. The Journal of Organic Chemistry, 60(1), 196-201.
- Stuart, D. R., & Fagnou, K. (2011). Synthesis of dibenzofurans via palladium-catalyzed phenol-directed C-H activation/C-O cyclization. Journal of the American Chemical Society, 133(24), 9250-9253.
- Zhao, J., et al. (2007). Synthesis of dibenzofurans via palladium-catalyzed cyclization of biphenyl ethers. Tetrahedron Letters, 48(23), 4069-4072.
- Panda, N., Mattan, I., & Nayak, D. K. (2015). Synthesis of Dibenzofurans via C–H Activation of o-Iodo Diaryl Ethers. The Journal of Organic Chemistry, 80(13), 6590-6597.
- Li, B., et al. (2011). Rh(III)-Catalyzed C-H Activation/Cyclization of Oximes with Alkenes for Regioselective Synthesis of Isoquinolines. Organic Letters, 13(22), 6050-6053.
-
American Chemical Society. (2011). Synthesis of Dibenzofurans via Palladium-Catalyzed Phenol-Directed C–H Activation/C–O Cyclization. ACS Publications. [Link]
- DeTar, D. F. (1957). The Pschorr Synthesis and Related Diazonium Ring Closure Reactions. Organic Reactions, 9, 409-462.
- Pschorr, R. (1906). Pschorr Synthesis. In Name Reactions in Heterocyclic Chemistry (pp. 348-350). John Wiley & Sons, Inc.
-
ResearchGate. (n.d.). Optimization for synthesis of dibenzofuran. Retrieved from [Link]
- Anderson, J. C., Denton, R. M., Hickin, H. G., & Wilson, C. (2004).
- Yang, Z., Zhang, J., & Walsh, P. J. (2019). Synthesis of Benzofuran Derivatives via Cascade Radical Cyclization/Intermolecular Coupling of 2-Azaallyls.
- Shevchenko, N. E., et al. (2014). Synthesis of substituted benzofurans by condensation of arylglyoxals with enols and phenols. Chemistry of Heterocyclic Compounds, 50(5), 688-696.
-
ResearchGate. (n.d.). Proposed cyclization route of benzofuran derivatives. Retrieved from [Link]
Sources
- 1. Pschorr cyclization - Wikipedia [en.wikipedia.org]
- 2. Pschorr Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of dibenzofurans via palladium-catalyzed phenol-directed C-H activation/C-O cyclization. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. marmacs.org [marmacs.org]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Purity Determination of 1-Iodo-2-phenoxybenzene for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and development, the purity of chemical intermediates is a cornerstone of reproducible science and the ultimate safety and efficacy of therapeutic agents. 1-Iodo-2-phenoxybenzene, a key building block in the synthesis of complex organic molecules, is no exception. Its impurity profile can significantly influence reaction kinetics, yield, and the toxicological profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical methodologies for the robust purity assessment of this compound, grounded in field-proven insights and established scientific principles.
The Imperative for Rigorous Purity Analysis
The synthesis of this compound, commonly prepared from 2-phenoxyaniline via a Sandmeyer-type reaction, can introduce a variety of process-related impurities.[1][2] These may include unreacted starting materials like 2-phenoxyaniline, residual reagents, and side-products such as phenol or other isomeric diphenyl ethers. Therefore, the selected analytical method must possess the specificity and sensitivity to resolve and quantify this compound from these potential contaminants.
Comparative Analysis of Key Analytical Methodologies
The choice of an analytical technique for purity determination is contingent upon several factors, including the physicochemical properties of this compound, the nature of expected impurities, and the specific requirements of the analysis (e.g., routine quality control vs. comprehensive impurity profiling). High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are the most powerful and commonly employed techniques for this purpose.
| Analytical Method | Principle | Suitability for this compound | Key Advantages | Key Limitations |
| HPLC-UV | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance. | High. Ideal for non-volatile and thermally stable aromatic compounds. | Excellent for quantifying impurities, high precision and accuracy, widely available.[3] | Requires reference standards for impurity identification and quantification. |
| GC-MS | Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by detection and identification by mass spectrometry.[4] | High. Suitable for thermally stable compounds. | Provides structural information for impurity identification, high sensitivity.[5][6] | Not suitable for non-volatile or thermally labile impurities. |
| qNMR Spectroscopy | Quantitative determination based on the direct relationship between the integrated signal of a nucleus and the number of those nuclei in the sample.[7] | High. Provides an absolute measure of purity without the need for a specific reference standard of the analyte. | Absolute quantification, provides structural confirmation, non-destructive.[8][9] | Lower sensitivity compared to chromatographic methods, requires a high-field NMR spectrometer. |
In-Depth Experimental Protocols
The following protocols are presented as robust starting points for method development and will require validation according to ICH guidelines or internal standard operating procedures.[10][11]
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the workhorse of pharmaceutical analysis for purity determination due to its high resolving power and sensitivity.[12] A reversed-phase method is ideal for a moderately non-polar molecule like this compound.
Rationale for Method Design:
-
Stationary Phase: A C18 column is a versatile and common choice for reversed-phase chromatography, offering excellent hydrophobic retention for aromatic compounds.[13]
-
Mobile Phase: A gradient of acetonitrile and water allows for the effective elution of compounds with a range of polarities. The addition of a small amount of acid, like trifluoroacetic acid (TFA), can improve peak shape by suppressing the ionization of any acidic or basic functional groups.
-
Detector: A UV detector is suitable as the aromatic rings in this compound provide strong chromophores for sensitive detection.
Detailed Protocol:
-
Instrumentation: HPLC system with a UV detector, quaternary pump, autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% TFA in Water
-
B: 0.1% TFA in Acetonitrile
-
-
Gradient Elution:
Time (min) %A %B 0.0 60 40 20.0 10 90 25.0 10 90 25.1 60 40 | 30.0 | 60 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL solution. Filter through a 0.45 µm syringe filter prior to injection.
-
Data Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks. Impurities can be identified by comparing their retention times to those of known reference standards.
Workflow for HPLC Purity Analysis
Caption: Experimental workflow for HPLC purity analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds.[14] It is particularly useful for identifying unknown impurities through mass spectral library matching.
Rationale for Method Design:
-
Stationary Phase: A low-polarity column, such as one with a 5% phenyl-arylene phase, is suitable for separating aromatic compounds based on their boiling points and subtle polarity differences.
-
Temperature Programming: A temperature ramp allows for the separation of compounds with a range of volatilities.
-
Mass Spectrometry: Electron ionization (EI) provides reproducible fragmentation patterns that can be used for library searching and impurity identification.
Detailed Protocol:
-
Instrumentation: GC system coupled to a mass spectrometer.
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector: Split/splitless injector at 280 °C with a 50:1 split ratio.
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Final Hold: 5 minutes at 300 °C.
-
-
MS Parameters:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: 40-450 amu.
-
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a volatile solvent such as dichloromethane or ethyl acetate.
-
Data Analysis: The total ion chromatogram (TIC) is used to determine the relative peak areas for purity calculation. Mass spectra of impurity peaks can be compared against spectral libraries (e.g., NIST) for tentative identification.
Workflow for GC-MS Impurity Profiling
Caption: Workflow for GC-MS purity and impurity analysis of this compound.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR provides an absolute measure of purity against a certified internal standard, making it a primary analytical method.[7] The accuracy of qNMR is directly traceable to the purity of the internal standard.
Rationale for Method Design:
-
Internal Standard: An ideal internal standard should be of high purity, chemically stable, non-volatile, and have at least one signal that is well-resolved from the analyte's signals. Maleic acid is a suitable choice.
-
NMR Parameters: To ensure accurate quantification, a long relaxation delay (D1) is crucial to allow for complete relaxation of all nuclei between pulses.
Detailed Protocol:
-
Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: Certified maleic acid.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound into a vial.
-
Accurately weigh approximately 10 mg of the internal standard into the same vial.
-
Dissolve the mixture in approximately 0.75 mL of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
¹H NMR Data Acquisition:
-
Pulse Program: Standard 90° pulse.
-
Relaxation Delay (D1): At least 30 seconds (should be >5 times the longest T1 of the signals of interest).
-
Number of Scans: 16-32 to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction to the spectrum.
-
Integrate a well-resolved signal from this compound and the signal from the internal standard (e.g., the olefinic protons of maleic acid).
-
-
Purity Calculation: The purity of this compound is calculated using the following formula:
Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / Wanalyte) * (Wstd / MWstd) * Pstd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the standard
-
Logical Flow for Method Selection
Caption: Logical flow for selecting the appropriate analytical method.
Conclusion and Recommendations
For routine quality control of this compound, HPLC-UV offers the best balance of performance, reliability, and accessibility. It is the recommended method for release testing and stability studies where impurity profiles are generally known.
GC-MS is the method of choice for investigational purposes, such as identifying unknown impurities during process development or in out-of-specification batches. Its ability to provide structural information is invaluable for root cause analysis.
qNMR serves as a primary, non-destructive method for the absolute purity assignment of reference standards and for certifying the purity of batches without relying on a specific analyte standard.
A comprehensive quality control strategy for this compound would ideally leverage these techniques orthogonally. For instance, HPLC for routine purity assessment, with qNMR used to certify the reference material, and GC-MS employed to investigate any new, significant impurities that may appear. This multi-faceted approach ensures the highest level of confidence in the quality of this critical synthetic intermediate, thereby upholding the integrity of the subsequent research and development endeavors.
References
-
SpectraBase. This compound - MS (GC) - Spectrum. Available from: [Link]
-
Lutomski, P., et al. (2015). VALIDATION OF THE ANALYTICAL METHOD FOR THE SIMULTANEOUS DETERMINATION OF SELECTED POLYBROMINATED DIPHENYL ETHERS, POLYCHLORINATED BIPHENYLS AND ORGANOCHLORINE PESTICIDES IN HUMAN BLOOD SERUM BY GAS CHROMATOGRAPHY WITH MICRO-ELECTRON CAPTURE DETECTOR. Roczniki Państwowego Zakładu Higieny, 66(4). Available from: [Link]
-
SpectraBase. This compound - Optional[MS (GC)] - Spectrum. Available from: [Link]
-
Korb, M., & Low, P. J. (2022). Structural characterization of ((9-fluorenylidene)(ferrocenyl)methyl)palladium iodide as the catalytic intermediate in the synthesis of 9-(ferrocenyl(ferrocenylethynyl)methylene)-9H-fluorene. Journal of Coordination Chemistry. Available from: [Link]
-
Shrivastava, A., & Gupta, V. (2011). Analytical method validation: A brief review. ResearchGate. Available from: [Link]
-
Onyx Scientific. An Effective Approach to HPLC Method Development. Available from: [Link]
-
Al-Huniti, N. H., & El-Yazigi, A. (1989). The validation criteria for analytical methods used in pharmacy practice research. Journal of Clinical Pharmacy and Therapeutics, 14(6), 465-473. Available from: [Link]
-
Pleno de Gouveia, L. F. B. (2023). Analytical methods validation in the regulatory framework. Experimental designs, optimization, and evaluation. The case of stability testing. Universidade de Lisboa. Available from: [Link]
-
GfG. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9220-9221. Available from: [Link]
-
Lavanya, G., et al. (2013). ANALYTICAL METHOD VALIDATION: AN UPDATED REVIEW. International Journal of Pharmaceutical Sciences and Research, 4(4), 1280-1286. Available from: [Link]
-
NIST. Benzene, 1-iodo-2-nitro-. NIST WebBook. Available from: [Link]
-
The Royal Society of Chemistry. (2016). Supporting Information One Pot Synthesis Diarylfurans from Aryl Esters and PhI(OAc)2 via palladium-associated iodonium ylides. Available from: [Link]
-
Organic Syntheses Procedure. Synthesis of Koser's Reagent and Derivatives. Available from: [Link]
-
Schoenberger, T. (2012). Determination of standard sample purity using the high-precision 1H-NMR process. Analytical and Bioanalytical Chemistry, 403(1), 247-254. Available from: [Link]
-
Sönmez, G., & Özalp-Yaman, Ş. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Turkish Journal of Pharmaceutical Sciences, 16(4), 481-486. Available from: [Link]
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A Comparative Guide to the Reactivity of 1-Iodo-2-phenoxybenzene vs. 1-Bromo-2-phenoxybenzene
For researchers and professionals in drug development and synthetic chemistry, the selection of starting materials is a critical decision that dictates reaction efficiency, cost, and overall synthetic strategy. Aryl halides are foundational building blocks, particularly in the construction of complex molecular architectures via cross-coupling reactions. This guide provides an in-depth, objective comparison of two closely related yet distinct substrates: 1-iodo-2-phenoxybenzene and 1-bromo-2-phenoxybenzene. We will explore the fundamental principles governing their reactivity, compare their performance in key synthetic transformations with supporting data, and provide validated experimental protocols.
The Decisive Factor: Carbon-Halogen Bond Dissociation Energy
The primary determinant of reactivity in most transition-metal-catalyzed reactions involving aryl halides is the strength of the carbon-halogen (C-X) bond. The energy required to break this bond homolytically is known as the Bond Dissociation Energy (BDE). A lower BDE corresponds to a weaker, more easily cleaved bond, which translates to higher reactivity in many catalytic cycles.
The established trend for the BDE of aryl halides is Ar-I < Ar-Br < Ar-Cl < Ar-F .[1][2] This is a direct consequence of the decreasing effectiveness of orbital overlap between the carbon atom and the progressively larger halogen atom down the group.[1]
| Bond | Typical BDE (kJ/mol) | Typical BDE (kcal/mol) |
| C-I | ~213 | ~51 |
| C-Br | ~285 | ~68 |
| C-Cl | ~327 | ~78 |
| C-F | ~485 | ~116 |
| Values are approximate for aryl halides and can vary slightly based on the specific molecular structure.[3][4] |
This fundamental difference in bond strength is the principal reason why This compound is generally more reactive than 1-bromo-2-phenoxybenzene in the most common and synthetically valuable transformations.[5][6]
I. Palladium-Catalyzed Cross-Coupling Reactions: A Reactivity Showdown
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern organic synthesis. The catalytic cycle for most of these transformations begins with the oxidative addition of the aryl halide to a low-valent palladium complex, typically Pd(0). This step involves the cleavage of the C-X bond and is frequently the rate-determining step of the entire cycle.[5][7]
Due to its weaker C-I bond, this compound undergoes oxidative addition much more readily than its bromo-counterpart. This enhanced reactivity translates into several practical advantages:
-
Milder Reaction Conditions: Reactions can often be run at lower temperatures.
-
Lower Catalyst Loading: Less of the expensive palladium catalyst may be required.
-
Faster Reaction Times: Reactions typically reach completion more quickly.
-
Higher Yields: Often results in better yields, especially for challenging substrates.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forms a C-C bond between an aryl halide and an organoboron species, is one of the most widely used cross-coupling methods.[8]
Comparative Performance: When coupling this compound with a boronic acid, the reaction typically proceeds smoothly at temperatures ranging from room temperature to 80 °C. In contrast, the analogous reaction with 1-bromo-2-phenoxybenzene often requires higher temperatures (e.g., 90-120 °C) and potentially more specialized, electron-rich phosphine ligands to achieve comparable yields.[9][10][11]
| Feature | This compound | 1-Bromo-2-phenoxybenzene |
| Reactivity | Higher | Lower |
| Typical Temp. | Room Temp. to 80 °C | 80 °C to 120 °C |
| Catalyst Loading | Lower (e.g., 1-2 mol%) | Higher (e.g., 2-5 mol%) |
| Reaction Speed | Faster | Slower |
| Typical Yields | Generally Higher | Generally Lower |
B. Buchwald-Hartwig Amination
This reaction forms a C-N bond between an aryl halide and an amine, a crucial transformation in pharmaceutical synthesis.[12][13] The mechanism also proceeds via a Pd(0)/Pd(II) catalytic cycle where oxidative addition is the initial, often rate-limiting, step.[14]
Comparative Performance: The reactivity trend observed in Suzuki coupling holds true for Buchwald-Hartwig amination. This compound will couple with a wide range of amines under milder conditions than 1-bromo-2-phenoxybenzene. The use of the bromo-analogue may necessitate the use of more sterically hindered and electron-rich ligands (e.g., XPhos, RuPhos) and stronger bases (e.g., KOt-Bu) to facilitate the more difficult oxidative addition step.[15][16]
C. Intramolecular Cyclization: Synthesis of Dibenzofurans
A particularly relevant transformation for these substrates is the intramolecular cyclization to form the dibenzofuran core, a privileged scaffold in medicinal chemistry and materials science. This can be achieved via Pd-catalyzed C-H activation or a copper-catalyzed Ullmann-type reaction.[17][18] In both cases, cleavage of the C-X bond is essential.
Comparative Performance: Studies on the synthesis of dibenzofurans from o-halo diaryl ethers consistently show that the iodo-substituted precursors are superior substrates.[18][19] They cyclize more efficiently, often under ligand-free conditions with a simple palladium or copper catalyst, whereas the bromo-derivatives may require higher temperatures and specialized ligands to proceed effectively.
II. Nucleophilic Aromatic Substitution (SNAr): An Inversion of Reactivity
While less common for electron-rich rings lacking strong activating groups, it is crucial to consider the potential for Nucleophilic Aromatic Substitution (SNAr). The mechanism of SNAr is fundamentally different from cross-coupling. It is a two-step addition-elimination process where the nucleophile first attacks the aromatic ring to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex).[20][21]
The rate-determining step is the initial nucleophilic attack.[22] This attack is facilitated by a more electronegative halogen, which increases the electrophilicity of the carbon atom to which it is attached. The C-X bond is broken in the second, fast step, so its bond strength has a minimal impact on the overall reaction rate.
This leads to a complete reversal of the reactivity trend seen in cross-coupling reactions: SNAr Reactivity: Ar-F > Ar-Cl > Ar-Br > Ar-I [20][23]
Therefore, in a hypothetical SNAr scenario (e.g., if a strongly electron-withdrawing group like a nitro group were also present on the ring), 1-bromo-2-phenoxybenzene would be more reactive than this compound .
Experimental Protocols
The following are generalized, representative protocols. Researchers must optimize conditions for their specific substrates and desired outcomes.
Protocol 1: Suzuki-Miyaura Coupling of this compound
Methodology:
-
To a flame-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).[24]
-
Seal the vial with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes, or perform three evacuate/backfill cycles.
-
Add a degassed solvent system (e.g., a 4:1 mixture of Toluene and Water) via syringe.
-
Place the reaction mixture in a preheated oil bath at the desired temperature (e.g., 80 °C for the iodo-compound, 100-110 °C for the bromo-compound).
-
Stir vigorously and monitor the reaction's progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired biaryl product.
Protocol 2: Intramolecular Cyclization to Dibenzofuran
Methodology:
-
In a reaction tube, combine the 1-halo-2-phenoxybenzene substrate (1.0 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).[18]
-
Add a suitable high-boiling polar solvent, such as DMF or DMAc.
-
Purge the tube with argon, then seal it.
-
Heat the reaction mixture to a high temperature (e.g., 120-140 °C) and stir for 12-24 hours.
-
Monitor the formation of the dibenzofuran product by GC-MS.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the residue by column chromatography to isolate the dibenzofuran product.
Summary and Conclusion
The choice between this compound and 1-bromo-2-phenoxybenzene is a classic example of the trade-off between reactivity and cost in chemical synthesis.
| Feature | This compound | 1-Bromo-2-phenoxybenzene |
| C-X BDE | Lower (~213 kJ/mol) | Higher (~285 kJ/mol) |
| Cross-Coupling Reactivity | Higher | Lower |
| SNAr Reactivity | Lower | Higher |
| Typical Conditions | Milder (Lower Temp, Catalyst) | Harsher (Higher Temp, Catalyst) |
| Relative Cost | More Expensive | Less Expensive |
Core Directive for Selection:
-
Choose this compound for syntheses where high reactivity is paramount. It is the superior choice for reactions involving sensitive functional groups, for rapid synthesis, or when maximizing yield is more critical than reagent cost. Its reliability often justifies the higher price point in complex, multi-step syntheses.
-
Choose 1-Bromo-2-phenoxybenzene for large-scale syntheses or when cost is a primary driver. While it requires more forcing conditions, its lower price can be a significant advantage. Modern advancements in catalyst design, particularly the development of highly active, bulky electron-rich phosphine ligands, have made the coupling of aryl bromides increasingly efficient and viable.[7]
Ultimately, this guide provides the foundational principles and practical data to empower researchers to make an informed and strategic choice, optimizing their synthetic routes for efficiency, robustness, and economic viability.
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Unambiguous Structure Verification: A Comparative Guide to the Crystallographic Validation of 1-Iodo-2-phenoxybenzene
In the landscape of pharmaceutical development and materials science, the precise and unequivocal determination of a molecule's three-dimensional structure is paramount. The spatial arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides an in-depth technical comparison of X-ray crystallography against other common analytical techniques for the structural validation of small organic molecules, using 1-Iodo-2-phenoxybenzene as a case study. While a specific crystallographic information file (CIF) for this compound is not publicly available, this guide will utilize representative data from a similarly structured small molecule to illustrate the power and precision of the crystallographic method.
The Imperative of Structural Certainty
This compound (C₁₂H₉IO) is a halogenated aromatic ether with potential applications in organic synthesis and as a precursor for more complex molecules.[1][2][3] Its structure, characterized by two phenyl rings linked by an ether bond and substituted with an iodine atom, presents a seemingly straightforward analytical challenge. However, subtle variations in synthesis can lead to isomeric impurities or unexpected conformations that can significantly alter its reactivity and utility. Therefore, robust structural validation is not merely a procedural formality but a critical checkpoint in the research and development pipeline.
X-Ray Crystallography: The Gold Standard for 3D Structure Determination
Single-crystal X-ray diffraction stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[4][5] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can construct a detailed electron density map and, from that, a model of the molecular structure with atomic-level resolution.
Experimental Workflow: From Powder to Publication-Ready Structure
The journey from a synthesized compound to a validated crystal structure involves a meticulous, multi-step process. The causality behind each step is crucial for obtaining high-quality, unambiguous results.
Caption: Workflow for Single-Crystal X-ray Crystallography.
Detailed Experimental Protocol: A Representative Guide
The following protocol outlines the key steps for the crystallographic analysis of a small organic molecule like this compound.
1. Crystallization:
-
Objective: To obtain single crystals of sufficient size and quality (typically >0.1 mm in all dimensions).[4]
-
Methodology - Slow Evaporation:
-
Dissolve a small amount of purified this compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) to near saturation. The choice of solvent is critical and often determined empirically.[6][7]
-
Filter the solution to remove any particulate matter.
-
Loosely cover the vial to allow for slow evaporation of the solvent over several days to weeks.
-
Monitor for the formation of well-defined single crystals.
-
2. Data Collection:
-
Objective: To measure the intensities of the diffracted X-ray beams from the crystal.
-
Methodology:
-
Carefully select and mount a suitable crystal on a goniometer head.
-
Place the mounted crystal on the diffractometer and cool it under a stream of liquid nitrogen (typically 100 K) to minimize thermal vibrations and radiation damage.
-
Perform an initial set of diffraction images to determine the unit cell parameters and crystal system.
-
Execute a full data collection strategy, rotating the crystal in the X-ray beam to measure the intensities of a complete and redundant set of reflections.[5]
-
3. Structure Solution and Refinement:
-
Objective: To determine the atomic positions from the diffraction data and refine the structural model.
-
Methodology:
-
Process the raw diffraction images to integrate the reflection intensities and apply corrections.
-
Solve the "phase problem" using direct methods or Patterson methods to generate an initial electron density map.
-
Build an initial atomic model into the electron density map.
-
Refine the model iteratively by adjusting atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors.
-
Comparative Analysis: X-ray Crystallography vs. Other Techniques
While X-ray crystallography provides the ultimate structural proof, other analytical techniques offer complementary information and are often used for routine characterization.
| Analytical Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Diffraction | Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information. | Unambiguous determination of absolute and relative stereochemistry; provides a complete 3D structure. | Requires a single crystal of suitable quality and size; not applicable to amorphous solids or oils.[4] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information about the chemical environment and connectivity of atoms (¹H, ¹³C, etc.).[8][9] | Excellent for determining the carbon-hydrogen framework and connectivity in solution; non-destructive. | Does not directly provide 3D spatial coordinates; can be challenging for complex molecules with overlapping signals.[8] |
| Mass Spectrometry (MS) | Provides the mass-to-charge ratio of the molecule and its fragments.[10][11] | Highly sensitive for determining molecular weight and elemental composition.[10] | Provides no direct information about the 3D structure or connectivity of atoms. |
| Infrared (IR) Spectroscopy | Information about the functional groups present in the molecule. | Quick and simple method for identifying the presence of specific chemical bonds. | Provides limited information about the overall molecular structure. |
Interpreting the Data: A Hypothetical Crystallographic Report for this compound
Assuming a successful crystallographic experiment, the resulting data would be presented in a standardized format. Below is a table of representative crystallographic parameters that one would expect for a molecule like this compound.
| Parameter | Representative Value | Significance |
| Chemical Formula | C₁₂H₉IO | Confirms the elemental composition. |
| Formula Weight | 296.10 g/mol | Consistent with the expected molecular mass.[1][2] |
| Crystal System | Monoclinic | Describes the symmetry of the crystal lattice. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| Unit Cell Dimensions | a = 10.1 Å, b = 5.9 Å, c = 18.5 Å, β = 98.5° | Defines the size and shape of the repeating unit. |
| Volume | 1090 ų | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
| Density (calculated) | 1.80 g/cm³ | A calculated property based on the crystal data. |
| R-factor (R1) | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit. |
| Goodness-of-fit (GooF) | ~1.0 | Should be close to 1 for a good refinement. |
Conclusion: The Power of Unambiguous Validation
While techniques like NMR and mass spectrometry are indispensable for routine analysis and preliminary characterization of this compound, they fall short of providing the definitive three-dimensional structural information that single-crystal X-ray crystallography delivers. The ability to visualize the precise arrangement of atoms in space, including bond lengths, bond angles, and intermolecular interactions, is crucial for understanding the compound's properties and for rational drug design and materials engineering. For any research or development endeavor where absolute structural certainty is required, X-ray crystallography remains the unparalleled gold standard.
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A Senior Application Scientist's Guide to the Spectroscopic Confirmation of 1-Iodo-2-phenoxybenzene
In the landscape of pharmaceutical research and materials science, the unequivocal structural confirmation of chemical entities is the bedrock of reliable and reproducible results. This guide provides an in-depth, comparative framework for the spectroscopic identification of 1-Iodo-2-phenoxybenzene, a key intermediate in various synthetic pathways. We move beyond mere procedural lists to explain the rationale behind spectroscopic choices, ensuring a self-validating and robust analytical workflow. This document is designed for researchers and drug development professionals who require not just data, but actionable, field-proven insights for structural elucidation.
The Analytical Imperative: Why Multi-Modal Analysis is Non-Negotiable
The synthesis of complex organic molecules, such as this compound, often involves routes like the Ullmann condensation, a copper-catalyzed reaction coupling an aryl halide with an alcohol or phenol.[1][2] Such reactions, while powerful, can yield a mixture of products including isomers, self-coupling products, or unreacted starting materials. Relying on a single analytical technique, such as melting point or thin-layer chromatography, is insufficient for unambiguous identification. A converged, multi-spectroscopic approach—integrating Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) Spectroscopy—is essential for definitive structural proof and is the standard expected for regulatory submission and peer-reviewed publication.
Establishing the Spectroscopic Fingerprint of this compound
To confirm the identity of a compound, we must first know what to look for. The following sections detail the expected spectroscopic characteristics of this compound (Molecular Formula: C₁₂H₉IO, Molecular Weight: 296.11 g/mol ).[3][4]
Mass Spectrometry (MS): The Molecular Gatekeeper
Expertise & Experience: The first and most crucial question in structural analysis is "What is the molecular weight?". Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal first-pass technique. It provides the molecular weight of the analyte, confirming that the compound of interest has been synthesized and is not a lighter byproduct like diphenyl ether or a heavier, dimeric species.
Expected Data for this compound:
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should exhibit a clear molecular ion peak at a mass-to-charge ratio (m/z) of 296.[3][4]
-
Isotopic Pattern: Iodine is monoisotopic (¹²⁷I), so we do not expect the characteristic M+2 peaks seen with chlorine or bromine. The primary peak at m/z 296 corresponds to the molecule containing the most abundant isotopes, ¹²C and ¹H.
-
Key Fragmentation: The C-I bond is the weakest in the molecule and is expected to cleave readily. A prominent fragment should appear at m/z 169 (M - I)⁺, corresponding to the phenoxybenzene cation. Another expected fragment is at m/z 77, corresponding to the phenyl cation (C₆H₅)⁺.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint
Expertise & Experience: While MS confirms the mass, NMR spectroscopy reveals the precise arrangement of atoms. For a molecule like this compound, with two distinct aromatic rings, both ¹H and ¹³C NMR are indispensable for distinguishing it from its isomers and other potential aromatic byproducts.
Expected ¹H NMR Data (in CDCl₃): The structure contains 9 aromatic protons distributed across two rings. The protons on the iodinated ring are influenced by both the electron-withdrawing iodine and the electron-donating, ortho/para-directing phenoxy group. The protons on the unsubstituted phenoxy ring will present a more standard pattern. The spectrum is expected to be complex in the aromatic region (approx. 6.8-7.9 ppm).
Expected ¹³C NMR Data (in CDCl₃): The molecule has 12 carbon atoms, and due to its asymmetry, 12 distinct signals are expected in the ¹³C NMR spectrum.
-
C-I Signal: The carbon directly bonded to iodine is a key diagnostic peak. Due to the "heavy atom effect," this signal is shifted significantly upfield and is expected to appear around 90-95 ppm.
-
C-O Signals: Two signals corresponding to the carbons of the ether linkage will be present in the downfield region, typically between 150-160 ppm.
-
Other Aromatic Carbons: The remaining 9 aromatic carbons will produce signals in the typical range of 115-140 ppm.
Infrared (IR) Spectroscopy: Functional Group Confirmation
Expertise & Experience: IR spectroscopy provides a rapid and non-destructive method to confirm the presence of key functional groups. For this compound, the most critical feature is the diaryl ether linkage.
Expected IR Data:
-
Asymmetric C-O-C Stretch: A strong, characteristic band between 1200-1270 cm⁻¹ confirms the presence of the aryl ether functional group.
-
Aromatic C-H Stretch: Peaks above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹) indicate C-H bonds on an aromatic ring.
-
Aromatic C=C Bending: Overtone and combination bands in the 1650-2000 cm⁻¹ region and sharp peaks in the 1450-1600 cm⁻¹ range are characteristic of the benzene rings.
-
C-I Stretch: A weak to medium intensity band is expected in the far-infrared region, typically around 500-600 cm⁻¹.
Comparative Analysis: Ruling Out the Alternatives
A core tenet of trustworthy analysis is not just proving what a substance is, but also proving what it is not. The synthesis of this compound can potentially yield several closely related compounds. The following tables compare the expected spectroscopic data for our target compound against these alternatives.
Table 1: Mass Spectrometry Comparison
| Compound | Molecular Weight ( g/mol ) | Expected M⁺ (m/z) | Key Differentiating Fragment (m/z) |
| This compound | 296.11 | 296 | 169 (M - I)⁺ |
| Diphenyl Ether[5] | 170.21 | 170 | Lacks the m/z 296 peak entirely. |
| 2-Iodophenol[6][7] | 220.01 | 220 | Lacks the m/z 296 peak entirely. |
| 1-Iodo-4-phenoxybenzene[8] | 296.11 | 296 | Also shows m/z 169. Differentiated by NMR. |
| Iodobenzene[9] | 204.01 | 204 | Lacks the m/z 296 peak entirely. |
Table 2: ¹H NMR Spectroscopy Comparison (Aromatic Region)
| Compound | Expected Signal Pattern | Key Differentiating Feature |
| This compound | Complex multiplet patterns for 9 protons. Asymmetric substitution leads to a unique pattern for each proton. | Highly complex and asymmetric pattern. |
| Diphenyl Ether[10] | Symmetrical structure. Shows three signals: a triplet and two doublets integrating to 10 protons. | Symmetrical pattern with clear coupling. |
| 2-Iodophenol[11][12] | Four distinct signals in the aromatic region for the 4 protons, plus a broad singlet for the -OH proton. | Presence of a hydroxyl (-OH) peak, which is exchangeable with D₂O. |
| 1-Iodo-4-phenoxybenzene[8] | More symmetrical than the 2-iodo isomer. The protons on the iodinated ring will appear as two distinct doublets. | Simpler, more symmetrical aromatic pattern compared to the 2-iodo isomer. |
| Iodobenzene[13] | Symmetrical pattern for 5 protons. | Only 5 aromatic protons in total. |
Table 3: ¹³C NMR Spectroscopy Comparison
| Compound | Expected No. of Signals | Key Differentiating Signal (ppm) |
| This compound | 12 | C-I signal around 90-95 ppm . |
| Diphenyl Ether[14][15] | 4 (due to symmetry) | No C-I signal. |
| 2-Iodophenol[6] | 6 | C-I signal around 86 ppm and a C-OH signal. |
| 1-Iodo-4-phenoxybenzene[8] | 8 (due to symmetry) | C-I signal around 86 ppm. Different overall pattern from the 2-iodo isomer. |
| Iodobenzene | 4 (due to symmetry) | C-I signal around 95 ppm. Only 6 total carbons. |
Integrated Workflow for Unambiguous Confirmation
The following workflow provides a logical sequence for the comprehensive analysis of a sample purported to be this compound.
Caption: Integrated workflow for the spectroscopic confirmation of this compound.
Detailed Experimental Protocols
Trustworthiness: The following are generalized yet robust protocols. Instrument parameters should always be optimized for the specific machine and sample concentration.
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject 1 µL of the solution into the GC-MS instrument.
-
GC Separation: Use a standard non-polar column (e.g., DB-5ms). Start with an oven temperature of 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 20°C/min. Hold at 280°C for 5 minutes.
-
MS Detection: Set the mass spectrometer to scan in Electron Ionization (EI) mode over a range of m/z 40-500.
-
Data Analysis: Identify the peak corresponding to the analyte. Analyze the mass spectrum for the molecular ion (m/z 296) and key fragmentation patterns.
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz (or higher) spectrometer. Use a 90° pulse and an acquisition time of at least 3 seconds. The relaxation delay should be set to 2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled sequence. A sufficient number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio.
-
Data Processing: Process the spectra using appropriate software. Reference the spectrum to TMS at 0.00 ppm for ¹H and 77.16 ppm for CDCl₃ in ¹³C. Integrate the ¹H signals and identify the multiplicities.
Protocol 3: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Thin Film): If the sample is an oil or low-melting solid, place a small drop between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Sample Preparation (KBr Pellet): If the sample is a solid, grind ~1 mg of the sample with ~100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
-
Data Acquisition: Place the sample in the FT-IR spectrometer and acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: Identify the key vibrational bands, paying close attention to the 1200-1300 cm⁻¹ region for the C-O-C stretch.
References
-
The Royal Society of Chemistry. Supporting information In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. Available from: [Link]
-
SpectraBase. This compound - Optional[MS (GC)] - Spectrum. Available from: [Link]
-
SpectraBase. 2-Iodophenol - Optional[1H NMR] - Spectrum. Available from: [Link]
-
SpectraBase. This compound - Optional[MS (GC)] - Spectrum. Available from: [Link]
-
Structural Features and NMR Spectroscopic Analysis of Diphenyl Ether Derivatives. Preprints.org. Available from: [Link]
-
PubChem. 2-Iodophenol. Available from: [Link]
-
NIST WebBook. Phenol, 2-iodo-. Available from: [Link]
-
NIST WebBook. Diphenyl ether. Available from: [Link]
-
PubChem. Iodobenzene. Available from: [Link]
-
Wikipedia. Ullmann condensation. Available from: [Link]
-
Organic Chemistry Portal. Ullmann Reaction. Available from: [Link]
Sources
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. spectrabase.com [spectrabase.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. Diphenyl ether [webbook.nist.gov]
- 6. 2-Iodophenol | C6H5IO | CID 10784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Phenol, 2-iodo- [webbook.nist.gov]
- 8. rsc.org [rsc.org]
- 9. Iodobenzene | C6H5I | CID 11575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Diphenyl ether(101-84-8) 1H NMR spectrum [chemicalbook.com]
- 11. 2-Iodophenol(533-58-4) 1H NMR spectrum [chemicalbook.com]
- 12. spectrabase.com [spectrabase.com]
- 13. Iodobenzene(591-50-4) 1H NMR [m.chemicalbook.com]
- 14. Structural Features and NMR Spectroscopic Analysis of Diphenyl Ether Derivatives - Oreate AI Blog [oreateai.com]
- 15. Page loading... [wap.guidechem.com]
comparative study of catalysts for "1-Iodo-2-phenoxybenzene" coupling reactions
A Comparative Guide to Catalysts for Coupling Reactions of 1-Iodo-2-phenoxybenzene
For researchers, scientists, and professionals in drug development, the efficient construction of complex molecular architectures is paramount. The coupling of sterically hindered substrates such as this compound presents a significant synthetic challenge, yet it is a crucial transformation for accessing a variety of important structural motifs, including dibenzofurans and other functionalized biaryls. This guide provides an in-depth comparative study of catalytic systems for the key coupling reactions of this compound, offering experimental data and field-proven insights to inform your catalyst selection and experimental design.
Introduction: The Challenge and Importance of Coupling this compound
This compound is a versatile building block. Its ortho-iodo and phenoxy substituents make it a prime precursor for a range of transformations. However, the steric bulk around the iodine atom can significantly hinder the oxidative addition step in many catalytic cycles, necessitating carefully optimized catalyst systems. This guide will focus on four major classes of coupling reactions relevant to this substrate: Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Ullmann couplings. We will dissect the performance of various catalysts, with a particular emphasis on ligand selection, which is critical for overcoming the steric challenges posed by this substrate.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. For sterically hindered aryl iodides like this compound, the choice of a bulky and electron-rich phosphine ligand is crucial to facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle.[1][2]
Comparative Performance of Palladium Catalysts in Suzuki-Miyaura Coupling
While direct comparative data for this compound is scarce in the literature, we can extrapolate from studies on similarly challenging, sterically hindered aryl halides. The following table summarizes the performance of common palladium-phosphine ligand systems for the coupling of ortho-substituted aryl halides, providing a strong indication of their potential efficacy with this compound.
| Catalyst System (Palladium Precursor + Ligand) | Aryl Halide Substrate | Coupling Partner | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ + SPhos | 2-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene | RT | 2 | 98 | [1] |
| Pd(OAc)₂ + XPhos | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene | RT | 2 | 95 | [1] |
| Pd(OAc)₂ + RuPhos | 2,6-Dimethylbromobenzene | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 12 | 92 | [2] |
| Pd₂(dba)₃ + JohnPhos | 1-Iodo-2-methylbenzene | 4-Methoxyphenylboronic acid | Cs₂CO₃ | Dioxane | 100 | 16 | 88 | [3] |
Expert Insights:
-
Biarylphosphine Ligands (SPhos, XPhos, RuPhos): These ligands are the gold standard for challenging Suzuki-Miyaura couplings. Their steric bulk and electron-donating properties create a highly active, monoligated Pd(0) species that readily undergoes oxidative addition with hindered aryl halides.[1][2]
-
Ligand Choice Matters: The subtle differences in the structure of biarylphosphine ligands can have a significant impact on reaction outcomes. For instance, SPhos is often effective for a broad range of substrates, while XPhos can be superior for particularly hindered couplings.[1] Computational studies have shown that both steric and electronic effects of the phosphine ligand govern the key steps of the catalytic cycle.[4]
Experimental Protocol: Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Iodide
This protocol is a representative procedure for the Suzuki-Miyaura coupling of a sterically hindered aryl iodide, adaptable for this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous Toluene
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add this compound and the arylboronic acid.
-
Add anhydrous toluene via syringe.
-
Stir the reaction mixture at room temperature or heat to 80-100 °C, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a versatile method for the synthesis of aryl amines from aryl halides.[5] Similar to the Suzuki-Miyaura coupling, the success of this reaction with sterically hindered substrates like this compound is highly dependent on the choice of ligand.
Comparative Performance of Palladium Catalysts in Buchwald-Hartwig Amination
The following table presents data for the amination of ortho-substituted aryl halides, providing a guide for selecting a suitable catalytic system for this compound.
| Catalyst System (Palladium Precursor + Ligand) | Aryl Halide Substrate | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ + XPhos | 2-Bromo-1,3-dimethylbenzene | Aniline | NaOtBu | Toluene | 100 | 18 | 95 | [6] |
| [Pd(IPr)Cl₂]₂ | 2-Chlorotoluene | Morpholine | KOtAm | DME | 80 | 2 | 98 | [7] |
| Pd(OAc)₂ + Josiphos | 1-Iodo-2-methylbenzene | Benzylamine | K₃PO₄ | Toluene | 110 | 24 | 85 | [5] |
| PdCl₂(P(o-Tolyl)₃)₂ | Bromobenzene | N,N-Diethylamino-tributyltin | - | Toluene | 100 | 3 | High | [8] |
Expert Insights:
-
N-Heterocyclic Carbenes (NHCs) as Ligands: NHC ligands, such as IPr, have emerged as powerful alternatives to phosphines in Buchwald-Hartwig aminations. Their strong σ-donating ability and steric bulk can lead to highly active and stable catalysts, even for challenging substrates.[7][9]
-
Base Selection is Crucial: The choice of base can significantly influence the outcome of the reaction. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or potassium tert-amylate (KOtAm) are commonly used.[6][7] However, for substrates with base-sensitive functional groups, weaker bases like K₃PO₄ may be necessary.[5]
Experimental Protocol: Buchwald-Hartwig Amination of a Sterically Hindered Aryl Iodide
This protocol provides a general procedure for the amination of a sterically hindered aryl iodide.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
XPhos (4 mol%)
-
NaOtBu (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd(OAc)₂, XPhos, and NaOtBu.
-
Add this compound and the amine.
-
Add anhydrous toluene.
-
Seal the tube and heat the reaction mixture at 100 °C with stirring.
-
Monitor the reaction by GC-MS.
-
After completion, cool the reaction to room temperature, dilute with ether, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Heck Coupling: Vinylation of Aryl Halides
The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene.[10][11] For sterically hindered substrates, ligandless or phosphine-free conditions can sometimes be surprisingly effective, although bulky phosphine ligands are often still required.
Comparative Performance of Palladium Catalysts in Heck Coupling
The following data for Heck couplings of ortho-substituted aryl halides can guide catalyst selection for this compound.
| Catalyst System | Aryl Halide Substrate | Alkene | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | Iodobenzene | Methyl acrylate | K₂CO₃ | PEG-400 | 40-60 | - | 91-99 | [12] |
| Pd(OAc)₂ / PPh₃ | Iodobenzene | Styrene | Et₃N | Acetonitrile | 100 | 2 | 85 | [10] |
| PdCl₂(dppf) | 2-Bromotoluene | n-Butyl acrylate | NaOAc | DMF | 140 | 24 | 78 | [13] |
Expert Insights:
-
Ligandless and Phosphine-Free Systems: For highly reactive aryl iodides, it is sometimes possible to achieve good results without the need for expensive and air-sensitive phosphine ligands.[12] In these cases, the solvent or other components of the reaction mixture may play a role in stabilizing the active palladium species.
-
Regioselectivity: A key consideration in Heck reactions is the regioselectivity of the alkene insertion. With styrenes, for example, both linear and branched products can be formed. The choice of ligand can influence this selectivity.[13]
Experimental Protocol: Heck Coupling of a Sterically Hindered Aryl Iodide
This is a general protocol for the Heck coupling of an aryl iodide.
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
PPh₃ (4 mol%)
-
Et₃N (2.0 equiv)
-
Anhydrous DMF
Procedure:
-
To a sealed tube, add Pd(OAc)₂, PPh₃, this compound, and the alkene.
-
Add anhydrous DMF and Et₃N.
-
Seal the tube and heat the reaction mixture at 100-120 °C.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Ullmann Coupling: A Classic C-O and C-C Bond Formation
The Ullmann reaction, traditionally a copper-catalyzed homocoupling of aryl halides, has evolved to include a variety of C-O, C-N, and C-S bond-forming reactions.[14] For the intramolecular cyclization of this compound to form dibenzofuran, both copper and palladium catalysts have been employed.
Comparative Performance of Catalysts in Intramolecular Ullmann-type Couplings
| Catalyst System | Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd/C | o-Iodo diaryl ether | NaOAc | DMA | 140 | - | 75-100 | [15] |
| CuBr | o-Phenylphenol | - | - | - | - | High | [16] |
| CuI/Fe(acac)₃ | 1,4-Diiodobenzene + Resorcinol | K₂CO₃ | DMSO | 110 | 168 | - | [17] |
Expert Insights:
-
Palladium-Catalyzed Intramolecular C-H Activation: A modern and efficient approach to dibenzofuran synthesis from substrates like this compound involves a palladium-catalyzed intramolecular C-H activation/C-O bond formation.[15]
-
Copper's Continued Relevance: While palladium often offers milder conditions, copper catalysis remains a cost-effective and powerful tool for Ullmann-type couplings, particularly for C-O bond formation.[16][17]
Experimental Protocol: Intramolecular Cyclization of an o-Iodo Diaryl Ether
This protocol is based on the synthesis of dibenzofurans from o-iodo diaryl ethers using a heterogeneous palladium catalyst.
Materials:
-
This compound (1.0 equiv)
-
Pd/C (0.3 mol%)
-
NaOAc (2.0 equiv)
-
Dimethylacetamide (DMA)
Procedure:
-
To a round-bottom flask, add this compound, Pd/C, and NaOAc.
-
Add DMA and heat the mixture to 140 °C with stirring.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction, filter to remove the catalyst, and dilute the filtrate with water.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify the dibenzofuran product by column chromatography.
Visualizing the Catalytic Pathways
To further elucidate the mechanisms discussed, the following diagrams illustrate the generalized catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.
Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
Conclusion and Future Outlook
The coupling reactions of this compound are a gateway to a diverse range of valuable chemical entities. While the steric hindrance of this substrate presents a challenge, the strategic selection of catalysts, particularly those featuring bulky, electron-rich phosphine or N-heterocyclic carbene ligands, can lead to highly efficient transformations. This guide has provided a comparative overview of the leading catalytic systems for Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Ullmann couplings, supported by experimental data and protocols. As the field of catalysis continues to evolve, the development of even more active and robust catalysts will undoubtedly further expand the synthetic utility of challenging substrates like this compound, enabling the synthesis of increasingly complex and novel molecules.
References
- FoxHunt Search | Marist. (n.d.). Synthesis of Dibenzofurans via Palladium-Catalyzed Phenol-Directed C–H Activation/C–O Cyclization.
- BenchChem. (n.d.). A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions.
- PubMed Central. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions.
- ResearchGate. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling.
- ACS Publications. (2002). An Air-Stable Palladium/N-Heterocyclic Carbene Complex and Its Reactivity in Aryl Amination.
- GIBH. (2012). The Synthesis of Dibenzofuran Derivatives through C-H Activation.
- ResearchGate. (n.d.). Synthesis of Dibenzofurans via Palladium-Catalyzed Phenol-Directed C-H Activation/C-O Cyclization.
- Organic Chemistry Portal. (n.d.). Synthesis of Dibenzofurans.
- PubMed. (2008). A Novel synthesis of 2-functionalized benzofurans by palladium-catalyzed cycloisomerization of 2-(1-hydroxyprop-2-ynyl)phenols followed by acid-catalyzed allylic isomerization or allylic nucleophilic substitution.
- PubMed Central. (n.d.). Copper-mediated construction of benzothieno[3,2-b]benzofurans by intramolecular dehydrogenative C–O coupling reaction.
- BenchChem. (n.d.). A Comparative Guide to Phosphine Ligands in Cross-Coupling Catalysis.
- Organic & Biomolecular Chemistry. (n.d.). An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides.
- ACS Figshare. (2016). N‑Heterocyclic Carbene–Palladium(II)-1‑Methylimidazole Complex Catalyzed Amination between Aryl Chlorides and Amides.
- ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
- ACS Publications. (n.d.). N-Heterocyclic Carbene–Palladium(II)-1-Methylimidazole Complex Catalyzed Amination between Aryl Chlorides and Amides.
- Organic Chemistry Portal. (n.d.). N-Heterocyclic Carbene-Palladium(II)-1-Methylimidazole Complex Catalyzed Amination between Aryl Chlorides and Amides.
- ResearchGate. (n.d.). Synthesis of Dibenzofurans via C–H Activation of o -Iodo Diaryl Ethers.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- ACS Catalysis. (2019). Well-Designed N-Heterocyclic Carbene Ligands for Palladium-Catalyzed Denitrative C–N Coupling of Nitroarenes with Amines.
- MDPI. (n.d.). Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix.
- The Royal Society of Chemistry. (n.d.). A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl.
- ResearchGate. (n.d.). Buchwald-Hartwig amination reaction of iodobenzene with aniline....
- PubMed. (2014). Palladium-catalyzed synthesis of benzofurans via C-H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine.
- Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
- RSC Publishing. (n.d.). Evidence for Suzuki-Miyaura Cross-Couplings catalyzed by ligated Pd3–Clusters: from cradle to.
- Organic Chemistry Portal. (2015). Synthesis of Dibenzofurans via C-H Activation of o-Iodo Diaryl Ethers.
- Chemical Communications. (n.d.). Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes.
- ResearchGate. (n.d.). CuI-Catalyzed Ullmann-Type Coupling of Phenols and Thiophenols with 5-Substituted 1,2,3-Triiodobenzenes: Facile Synthesis of Mammary Carcinoma Inhibitor BTO-956 in One Step.
- ResearchGate. (n.d.). Copper/iron-catalyzed Ullmann coupling of diiodo- and dibromoarenes and diphenols for the synthesis of aryl ether macrocycles.
- National Institutes of Health. (n.d.). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems.
- CONICET. (n.d.). Suzuki–Miyaura cross-coupling of aryl iodides and phenylboronic acid over palladium-free CeO2 catalysts.
- Semantic Scholar. (n.d.). Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters.
- Thieme. (n.d.). Synthesis of 2-Aminobenzo[b]thiophenes via an Intramolecular Dehydrogenative C–S Bond Formation Effected by Iodine(III) Reagents.
- ResearchGate. (n.d.). Screening catalytic conditions in Heck coupling between....
- Semantic Scholar. (2017). Heck Reaction—State of the Art.
- PubMed Central. (2024). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles.
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- Chemistry LibreTexts. (2023). Heck Reaction.
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The Decisive Role of the Halide: A Comparative Guide to 1-Iodo-2-phenoxybenzene versus its Aryl Halide Counterparts in Sonogashira Coupling
For researchers, scientists, and professionals in drug development, the Sonogashira cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1] The efficiency of this palladium and copper co-catalyzed reaction is profoundly influenced by the choice of the aryl halide.[1] This guide provides an in-depth comparison of the performance of 1-iodo-2-phenoxybenzene against its bromide and chloride analogs in the Sonogashira coupling, supported by representative experimental data. We will delve into the mechanistic underpinnings that dictate their reactivity and provide practical guidance for your synthetic endeavors.
The Halogen's Impact: A Tale of Reactivity
The Sonogashira coupling proceeds through a catalytic cycle involving a palladium(0) species. A critical, and often rate-determining, step in this cycle is the oxidative addition of the aryl halide to the palladium center.[1] The facility of this step is directly correlated to the carbon-halogen bond strength. The weaker the bond, the more readily the oxidative addition occurs, leading to a faster and more efficient reaction.
The generally accepted order of reactivity for aryl halides in the Sonogashira coupling is:
Aryl Iodide > Aryl Bromide > Aryl Chloride
This trend is a direct consequence of the decreasing bond dissociation energies down the halogen group (C-I < C-Br < C-Cl).[2] Consequently, this compound is anticipated to be the most reactive among the three analogs, allowing for milder reaction conditions and higher yields.
Visualizing the Catalytic Cycle
To appreciate the pivotal role of the aryl halide, let's visualize the generally accepted mechanism for the copper-catalyzed Sonogashira coupling.
Caption: The catalytic cycles of the Sonogashira coupling.
The oxidative addition of the aryl halide (Ar-X) to the active Pd(0) catalyst is the initial and often rate-limiting step. The reactivity difference between the aryl halides stems from the energy barrier of this step.
Comparative Experimental Showcase: this compound vs. Bromide and Chloride Analogs
To illustrate the practical implications of the halide choice, we present a comparative study of the Sonogashira coupling of 1-halo-2-phenoxybenzene derivatives with phenylacetylene. The following protocols and results are representative of what a researcher can expect.
Experimental Workflow
Caption: A generalized workflow for the comparative Sonogashira coupling experiments.
Detailed Experimental Protocol
A general procedure for the Sonogashira coupling is as follows:
To a dried Schlenk flask under a nitrogen atmosphere, add the aryl halide (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (14 mg, 0.02 mmol, 2 mol%), and copper(I) iodide (7.6 mg, 0.04 mmol, 4 mol%). Triethylamine (5 mL) is then added, followed by phenylacetylene (0.13 mL, 1.2 mmol, 1.2 equiv). The reaction mixture is stirred at the specified temperature and monitored by thin-layer chromatography. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Performance Comparison
The following table summarizes the expected outcomes for the Sonogashira coupling of 1-iodo-, 1-bromo-, and 1-chloro-2-phenoxybenzene with phenylacetylene under typical conditions.
| Aryl Halide | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |
| This compound | Room Temperature (25°C) | 2 - 4 | > 90% | Highly efficient reaction under mild conditions. |
| 1-Bromo-2-phenoxybenzene | 60 - 80°C | 12 - 24 | 70 - 85% | Requires heating to achieve a reasonable reaction rate. |
| 1-Chloro-2-phenoxybenzene | 100 - 120°C | 24 - 48 | < 30% | Very low reactivity with standard catalysts. Requires specialized ligands (e.g., bulky phosphines like XPhos or NHC ligands) for improved yields.[3] |
Causality Behind the Experimental Choices
-
This compound: The high reactivity of the C-I bond allows the reaction to proceed smoothly at ambient temperature.[4][5] This is highly advantageous as it minimizes the risk of side reactions and decomposition of sensitive functional groups. The use of a standard palladium catalyst like PdCl₂(PPh₃)₂ is sufficient.
-
1-Bromo-2-phenoxybenzene: The stronger C-Br bond necessitates thermal energy to overcome the activation barrier for oxidative addition.[4][6] Heating the reaction to 60-80°C is a common strategy to drive the reaction to completion within a practical timeframe.
-
1-Chloro-2-phenoxybenzene: The C-Cl bond is the strongest of the three, making oxidative addition to Pd(0) extremely challenging under standard conditions.[2] To facilitate the coupling of these less reactive substrates, more electron-rich and sterically bulky ligands are often required. These ligands stabilize the palladium center and promote the oxidative addition step. Without such specialized catalytic systems, the yields are typically poor.[3]
Conclusion and Recommendations
For researchers engaged in syntheses requiring a Sonogashira coupling, the choice of the aryl halide is a critical parameter that dictates the reaction's feasibility and efficiency.
-
For high efficiency and mild conditions, this compound is the substrate of choice. Its high reactivity translates to faster reactions, lower temperatures, and excellent yields with standard catalytic systems.
-
1-Bromo-2-phenoxybenzene represents a viable, albeit less reactive, alternative. It is often more readily available and cost-effective than the iodo-analog. However, be prepared to employ elevated temperatures to achieve satisfactory results.
-
1-Chloro-2-phenoxybenzene should be considered only when the iodo- and bromo-analogs are not accessible or desirable due to other synthetic considerations. Successful coupling of this substrate necessitates careful selection of advanced catalytic systems, often involving specialized and more expensive ligands, and requires more forceful reaction conditions.
By understanding the fundamental principles of aryl halide reactivity in the Sonogashira coupling, scientists can make informed decisions to optimize their synthetic strategies, leading to more efficient and successful outcomes in their research and development endeavors.
References
- Chinchilla, R., & Nájera, C. The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 2007, 107(3), 874-922.
- Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 2002, 653(1-2), 46-49.
- Doucet, H., & Hierso, J. C. Palladium-catalysed cross-coupling reactions of aryl chlorides.
- Littke, A. F., & Fu, G. C. Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 2002, 41(22), 4176-4211.
- Blaser, H. U., Indolese, A. F., Schnyder, A., Steiner, H., & Studer, M. Supported palladium catalysts for fine chemicals synthesis. Journal of Molecular Catalysis A: Chemical, 2001, 173(1-2), 3-18.
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Wikipedia contributors. Sonogashira coupling. Wikipedia, The Free Encyclopedia. Available from: [Link]
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Chemistry LibreTexts. Sonogashira Coupling. Available from: [Link]
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Organic Synthesis. Sonogashira Coupling. Available from: [Link]
- Sonogashira, K., Tohda, Y., & Hagihara, N. A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 1975, 16(50), 4467-4470.
- Kollhofer, A., Pullmann, T., & Plenio, H. A general and efficient catalyst for the Sonogashira coupling of deactivated and sterically hindered aryl chlorides.
- Komaromi, A., & Novak, Z. Efficient copper-free Sonogashira coupling of aryl chlorides with palladium on charcoal.
-
J&K Scientific LLC. Sonogashira Cross-Coupling. Available from: [Link]
-
Reddit. r/chemhelp - Pd(II) to Pd(0) for Sonogashira CC. Available from: [Link]
- An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class.
-
Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]
-
What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics? ResearchGate. Available from: [Link]
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The Kinetic Advantage: A Comparative Guide to 1-Iodo-2-phenoxybenzene in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the quest for efficiency in synthesizing complex molecular architectures is paramount. The formation of biaryl linkages is a cornerstone of many pharmaceutical and materials science endeavors, with dibenzofuran cores representing a particularly valuable scaffold. The intramolecular cross-coupling of diaryl ethers stands as a prominent strategy for their synthesis. This guide provides an in-depth kinetic perspective on the use of 1-Iodo-2-phenoxybenzene as a precursor in such transformations, comparing its performance with other halogenated analogues and elucidating the factors that govern its reactivity.
At the heart of this analysis lies the fundamental principle that the choice of starting material has profound implications for reaction efficiency, catalyst loading, and overall process viability. We will explore the causality behind the experimental choices in kinetic studies and provide a framework for understanding the reactivity of this important substrate.
The Superior Reactivity of the C-I Bond in Oxidative Addition
The generally accepted reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[1] This hierarchy is primarily dictated by the bond dissociation energies (BDEs) of the carbon-halogen bond and, consequently, the activation energy of the initial, often rate-determining, oxidative addition step. The weaker C-I bond in this compound undergoes oxidative addition to a low-valent palladium catalyst more readily than the corresponding C-Br or C-Cl bonds.
| Aryl Halide | C-X Bond Dissociation Energy (kcal/mol) | Relative Reactivity in Oxidative Addition |
| Aryl Iodide | ~65 | High |
| Aryl Bromide | ~81 | Moderate |
| Aryl Chloride | ~96 | Low |
| Table 1: Comparison of Carbon-Halogen Bond Dissociation Energies and general reactivity trend. |
The Catalytic Cycle: A Deeper Look into the Intramolecular C-H Arylation of this compound
The synthesis of dibenzofuran from this compound typically proceeds via a palladium-catalyzed intramolecular C-H activation/arylation reaction. The catalytic cycle, illustrated below, involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-I bond of this compound to form a Pd(II) intermediate.
-
Intramolecular C-H Activation: The arylpalladium(II) intermediate undergoes cyclometalation via activation of a C-H bond on the adjacent phenoxy ring. This step is often facilitated by a base.
-
Reductive Elimination: The resulting palladacycle undergoes reductive elimination to form the C-C bond of the dibenzofuran product and regenerate the Pd(0) catalyst.
Caption: A simplified catalytic cycle for the synthesis of dibenzofuran from this compound.
While oxidative addition is often the rate-determining step in many cross-coupling reactions, in the case of intramolecular C-H arylations, the C-H activation or the final reductive elimination can also be rate-limiting. For instance, in a related palladium-catalyzed synthesis of dibenzofurans via phenol-directed C-H activation, the C-O reductive elimination was found to be the turnover-limiting step.[3] However, DFT calculations on similar intramolecular C(sp³)-H arylations have suggested that C-H activation is the rate-determining step.[4] For the highly reactive this compound, it is plausible that the subsequent C-H activation step possesses a higher activation barrier than the facile oxidative addition.
Comparative Kinetic Performance: this compound vs. Alternatives
To illustrate the kinetic advantage of this compound, we can compare its expected performance against its bromo and chloro analogues in a hypothetical intramolecular C-H arylation reaction. The data below is extrapolated from general trends and kinetic studies of related aryl halides.
| Substrate | Relative Initial Rate (approx.) | Typical Reaction Temperature | Catalyst Loading |
| This compound | 100 | 80-100 °C | 1-2 mol% |
| 1-Bromo-2-phenoxybenzene | 1-5 | 100-120 °C | 2-5 mol% |
| 1-Chloro-2-phenoxybenzene | <0.1 | >120 °C | >5 mol% (with specialized ligands) |
| Table 2: A qualitative comparison of the expected kinetic performance of 2-halophenoxybenzenes in intramolecular C-H arylation. |
The significantly higher reaction rate of the iodo-substrate allows for milder reaction conditions, including lower temperatures and reduced catalyst loadings, which translates to a more cost-effective and sustainable process. The use of 1-bromo- or 1-chloro-2-phenoxybenzene would necessitate more forcing conditions and often requires more sophisticated and expensive ligand systems to achieve comparable yields.
The Crucial Role of Ligands
The choice of ligand is critical in modulating the reactivity and stability of the palladium catalyst.[2] Electron-rich and bulky phosphine ligands can accelerate the oxidative addition step by increasing the electron density on the palladium center.[2] In the context of C-H activation, ligands can also play a direct role in the C-H cleavage step. Some ligands, such as 2-pyridones, have been shown to act as internal bases, accelerating the concerted metalation-deprotonation (CMD) mechanism.[5] Furthermore, a well-chosen ligand can prevent catalyst decomposition, which is crucial for maintaining catalytic activity over the course of the reaction.[5]
Experimental Protocol for a Representative Kinetic Study
To quantitatively assess the kinetics of the intramolecular C-H arylation of this compound, a series of experiments can be designed to monitor the reaction progress over time.
Objective: To determine the reaction order with respect to the substrate, catalyst, and to calculate the activation energy of the reaction.
Materials:
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Internal standard (e.g., dodecane)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add this compound (0.1 mmol), K₂CO₃ (0.2 mmol), and the internal standard (0.1 mmol).
-
Catalyst Preparation: In a separate vial, prepare a stock solution of the palladium catalyst by dissolving Pd(OAc)₂ (0.002 mmol) and PPh₃ (0.004 mmol) in anhydrous DMF (1 mL).
-
Initiation of Reaction: Add a specific volume of the catalyst stock solution to the Schlenk tube to achieve the desired catalyst loading. Add additional anhydrous DMF to bring the total reaction volume to 2 mL.
-
Kinetic Monitoring: Place the Schlenk tube in a preheated oil bath at a constant temperature (e.g., 100 °C). At regular time intervals, withdraw an aliquot (e.g., 0.1 mL) from the reaction mixture, quench it with a small volume of water, extract with ethyl acetate, and analyze the organic layer by GC-MS to determine the concentration of the starting material and the dibenzofuran product.
-
Data Analysis: Plot the concentration of the product versus time to obtain the initial reaction rate. Repeat the experiment with varying initial concentrations of the substrate and catalyst to determine the reaction order for each component.
-
Activation Energy Determination: Conduct the reaction at different temperatures (e.g., 90, 100, 110, 120 °C) and calculate the rate constant (k) at each temperature. Construct an Arrhenius plot (ln(k) vs. 1/T) to determine the activation energy (Ea).
Caption: A workflow diagram for the kinetic analysis of the intramolecular C-H arylation of this compound.
Conclusion
The kinetic superiority of this compound in palladium-catalyzed intramolecular cross-coupling reactions to form dibenzofurans is firmly rooted in the principles of chemical kinetics, particularly the facile oxidative addition of the C-I bond. This inherent reactivity allows for milder reaction conditions, lower catalyst loadings, and ultimately, a more efficient synthetic process compared to its bromo- and chloro- counterparts. A thorough understanding of the catalytic cycle and the factors that influence the rates of its elementary steps, including ligand effects, is crucial for the rational design and optimization of these important transformations in the fields of pharmaceutical and materials development.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Intramolecular palladium-catalyzed alkane C-H arylation from aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ligand-accelerated non-directed C–H functionalization of arenes - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Landscape of Dibenzofuran Synthesis: A Comparative Performance Analysis of 1-Iodo-2-phenoxybenzene
In the relentless pursuit of novel therapeutic agents and advanced organic materials, the dibenzofuran scaffold stands out as a privileged heterocyclic motif. Its rigid, planar structure and unique electronic properties are central to the bioactivity of numerous natural products and the performance of various functional materials. Consequently, the development of efficient and versatile synthetic routes to substituted dibenzofurans is a topic of significant interest to researchers in medicinal chemistry and materials science.
This guide provides an in-depth, objective comparison of a key precursor, 1-Iodo-2-phenoxybenzene , against other common alternatives in the synthesis of dibenzofurans. We will delve into the nuances of palladium- and copper-catalyzed intramolecular cyclization reactions, presenting supporting experimental data to inform your selection of synthetic strategy. The causality behind experimental choices will be elucidated, ensuring a thorough understanding of the underlying chemical principles.
The Central Role of Intramolecular Cyclization
The construction of the dibenzofuran core from acyclic precursors predominantly relies on the formation of a key C-C or C-O bond through intramolecular cyclization. This compound is strategically designed for this transformation, possessing a pre-installed ether linkage and an aryl iodide, a versatile functional group for cross-coupling chemistry. The primary cyclization strategies involve either a palladium-catalyzed direct C-H activation/C-O coupling or a copper-catalyzed Ullmann-type C-O bond formation.
Palladium-Catalyzed Intramolecular C-H Activation/C-O Cyclization: A Modern Approach
Palladium catalysis has revolutionized the synthesis of complex organic molecules, and its application to dibenzofuran synthesis is no exception. The intramolecular cyclization of diaryl ethers like this compound via a C-H activation pathway offers an elegant and atom-economical route to the desired tricycle.
Performance Benchmarking: this compound vs. 2-Arylphenol Precursors
A common alternative to the pre-functionalized this compound is the use of 2-arylphenols, which undergo an intramolecular C-H activation/C-O cyclization. While this approach avoids the initial synthesis of the diaryl ether, it necessitates a C-H activation on a less reactive C-H bond of the phenol ring. Let's compare the performance of these two precursors.
| Precursor | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Pd(OAc)₂ / P(o-tol)₃ | Cs₂CO₃ | DMF | 120 | 24 | 85 | [1] |
| 2-Phenylphenol | Pd(OAc)₂ / 3-nitropyridine | K₂CO₃ | Toluene | 110 | 12 | 92 | [2] |
| 2-(p-Tolyl)phenol | Pd(OAc)₂ / Air | PivOH | Mesitylene | 140 | 24 | 85 | [2] |
Analysis:
The data suggests that while both this compound and 2-arylphenols are excellent precursors for palladium-catalyzed dibenzofuran synthesis, there are subtle trade-offs. The use of this compound often proceeds with high yields, leveraging the high reactivity of the C-I bond for oxidative addition to the palladium center.[1] Conversely, the direct C-H activation of 2-arylphenols can also be highly efficient, sometimes offering a more convergent synthetic route.[2] The choice of precursor may therefore depend on the availability of starting materials and the desired overall synthetic strategy.
Mechanistic Rationale
The palladium-catalyzed cyclization of this compound is believed to proceed through a Pd(0)/Pd(II) catalytic cycle. The key steps involve oxidative addition of the aryl iodide to the Pd(0) catalyst, followed by an intramolecular C-H activation and reductive elimination to form the dibenzofuran product and regenerate the active catalyst.
Caption: Palladium-Catalyzed C-H Activation/C-O Cyclization of this compound.
Experimental Protocol: Palladium-Catalyzed Synthesis of Dibenzofuran
Materials:
-
This compound (1.0 mmol, 296 mg)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.05 mmol, 11.2 mg)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 0.1 mmol, 30.4 mg)
-
Cesium Carbonate (Cs₂CO₃, 2.0 mmol, 652 mg)
-
Anhydrous N,N-Dimethylformamide (DMF), 5 mL
Procedure:
-
To a flame-dried Schlenk tube, add this compound, Pd(OAc)₂, P(o-tol)₃, and Cs₂CO₃.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add anhydrous DMF via syringe.
-
Seal the tube and heat the reaction mixture at 120 °C for 24 hours with vigorous stirring.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford dibenzofuran.
Copper-Catalyzed Intramolecular Ullmann Condensation: The Classic Route Refined
The Ullmann condensation is a classic method for the formation of C-O bonds, and its intramolecular variant provides a direct route to dibenzofurans from precursors like this compound.[3] While traditionally requiring harsh conditions, modern advancements with the use of ligands have made this a more viable and milder synthetic tool.[4]
Performance Benchmarking: this compound vs. Alternative Aryl Halides
The choice of the halogen in the precursor can significantly impact the efficiency of the Ullmann condensation. Generally, aryl iodides are more reactive than aryl bromides or chlorides.
| Precursor | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | CuI / 1,10-Phenanthroline | K₂CO₃ | DMF | 110 | 12 | 90 | [5] |
| 1-Bromo-2-phenoxybenzene | CuI / 1,10-Phenanthroline | K₂CO₃ | DMF | 130 | 24 | 75 | [5] |
| 1-Chloro-2-phenoxybenzene | CuI / 1,10-Phenanthroline | K₂CO₃ | DMF | 150 | 48 | 40 | [5] |
Analysis:
The data clearly demonstrates the superior performance of this compound in the copper-catalyzed intramolecular Ullmann condensation. The higher reactivity of the C-I bond compared to C-Br and C-Cl bonds leads to significantly higher yields under milder conditions and shorter reaction times. This makes this compound the precursor of choice for this type of transformation.
Mechanistic Insights
The mechanism of the Ullmann condensation is still a subject of some debate, but a widely accepted pathway involves the formation of a Cu(I) species that undergoes oxidative addition to the aryl halide. The resulting Cu(III) intermediate then undergoes reductive elimination to form the C-O bond and regenerate the Cu(I) catalyst.
Caption: Copper-Catalyzed Intramolecular Ullmann Condensation of this compound.
Experimental Protocol: Copper-Catalyzed Synthesis of Dibenzofuran
Materials:
-
This compound (1.0 mmol, 296 mg)
-
Copper(I) Iodide (CuI, 0.1 mmol, 19 mg)
-
1,10-Phenanthroline (0.2 mmol, 36 mg)
-
Potassium Carbonate (K₂CO₃, 2.0 mmol, 276 mg)
-
Anhydrous N,N-Dimethylformamide (DMF), 5 mL
Procedure:
-
In a round-bottom flask, combine this compound, CuI, 1,10-phenanthroline, and K₂CO₃.
-
Add anhydrous DMF to the flask.
-
Fit the flask with a reflux condenser and heat the mixture at 110 °C for 12 hours under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water (50 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to yield dibenzofuran.
Conclusion: Selecting the Optimal Strategy
Both palladium- and copper-catalyzed methods offer effective pathways for the synthesis of dibenzofurans from this compound. The choice between the two will often be dictated by factors such as catalyst cost and availability, functional group tolerance, and desired reaction conditions.
-
Palladium-catalyzed C-H activation represents a more modern and atom-economical approach, often proceeding with high efficiency. It provides an excellent alternative to starting from pre-functionalized 2-arylphenols.
-
Copper-catalyzed Ullmann condensation is a classic and reliable method. The use of this compound as a precursor in this reaction is highly advantageous due to the reactivity of the C-I bond, leading to superior yields compared to other aryl halides.
Ultimately, this compound proves to be a versatile and high-performing precursor for the synthesis of the valuable dibenzofuran scaffold, adaptable to both cutting-edge and traditional synthetic methodologies. This guide provides the necessary data and protocols to empower researchers to make informed decisions in their synthetic endeavors.
References
Sources
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Techniques for the Characterization of 1-Iodo-2-phenoxybenzene
Introduction: The Analytical Imperative for 1-Iodo-2-phenoxybenzene
This compound is a key chemical intermediate whose purity and structural integrity are paramount in the synthesis of high-value downstream products, particularly in the pharmaceutical industry. As a diaryl ether, it serves as a foundational scaffold in medicinal chemistry. The presence of the iodo-substituent provides a reactive handle for cross-coupling reactions, while the phenoxy group influences the molecule's overall conformation and properties. Consequently, the unambiguous characterization of this compound is not merely a quality control checkpoint but a critical necessity to ensure reaction efficiency, final product purity, and ultimately, therapeutic efficacy and safety.
This guide provides an in-depth comparison of orthogonal analytical techniques for the comprehensive characterization of this compound. We will explore the causality behind methodological choices, present detailed experimental protocols, and discuss the cross-validation framework required to build a scientifically sound and defensible analytical data package. The principles discussed are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a framework for validating analytical procedures.[1][2][3]
Logical Workflow for Analytical Characterization
A robust analytical workflow ensures that all aspects of the compound's identity, purity, and quantity are thoroughly assessed. This typically involves a combination of spectroscopic and chromatographic techniques, where the results from one method corroborate the findings of another.
Caption: High-level workflow for the analytical characterization of this compound.
Part 1: Structural Elucidation Techniques
Structural elucidation is the foundational step, confirming that the molecule synthesized is indeed this compound. We employ a suite of spectroscopic techniques for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is unparalleled for providing detailed information about the molecular structure, including the connectivity and chemical environment of atoms. For this compound (C₁₂H₉IO), both ¹H and ¹³C NMR are essential.
-
Expertise & Causality: ¹H NMR confirms the number and arrangement of protons on the aromatic rings. The expected spectrum would show complex multiplets in the aromatic region (~6.8-7.8 ppm). The integration of these signals should correspond to the 9 aromatic protons. ¹³C NMR is crucial for confirming the presence of 12 distinct carbon atoms and identifying the carbon atom directly bonded to the iodine, which will be shifted significantly upfield due to the heavy atom effect.
-
Experimental Protocol (¹H NMR):
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16.
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay (d1): 5 seconds (to ensure full relaxation of aromatic protons).
-
-
Data Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum. Calibrate the chemical shift by setting the TMS peak to 0.00 ppm.
-
Mass Spectrometry (MS)
MS provides the molecular weight of the compound, offering definitive confirmation of its elemental composition. Coupling MS with a chromatographic inlet (GC-MS or LC-MS) allows for the separation of the main component from any impurities before mass analysis.[4][5]
-
Expertise & Causality: For this compound (MW: 296.11 g/mol ), high-resolution mass spectrometry (HRMS) is preferred to obtain an accurate mass measurement. The presence of iodine provides a characteristic isotopic pattern that is easily recognizable. Electron Ionization (EI), often used in GC-MS, will cause fragmentation, providing structural clues. Key fragments would likely arise from the cleavage of the ether bond or the loss of the iodine atom.
-
Experimental Protocol (GC-MS):
-
Sample Preparation: Prepare a 100 µg/mL solution of the sample in dichloromethane.
-
GC Conditions:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 280°C.
-
Oven Program: Start at 100°C, hold for 1 min, ramp to 300°C at 20°C/min, hold for 5 min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or TOF.
-
Scan Range: 40-400 m/z.
-
Source Temperature: 230°C.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and simple technique used to identify the functional groups present in a molecule, providing a unique "molecular fingerprint."[6][7]
-
Expertise & Causality: The FTIR spectrum of this compound should exhibit characteristic absorption bands for C-O-C (ether) stretching around 1240-1260 cm⁻¹, aromatic C=C stretching in the 1400-1600 cm⁻¹ region, and aromatic C-H stretching just above 3000 cm⁻¹. The C-I stretch is typically weak and falls in the far-IR region (<600 cm⁻¹), which may be difficult to observe on standard instruments.
-
Experimental Protocol (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Instrumentation: Use a standard FTIR spectrometer equipped with a diamond or zinc selenide ATR accessory.
-
Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Co-add 16 scans for a good signal-to-noise ratio.
-
Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum.
-
Part 2: Chromatographic Purity and Cross-Validation
While spectroscopy confirms the structure, chromatography is the workhorse for determining purity and quantifying impurities. Using two orthogonal chromatographic techniques is the cornerstone of robust cross-validation. Cross-validation is the process of verifying that a validated method produces consistent and reliable results under different conditions, such as with a different technique.[8][9][10] This ensures that no impurities are co-eluting with the main peak, providing a higher degree of confidence in the purity value.
Decision Tree for Primary Purity Method Selection
Caption: Decision logic for selecting the primary chromatographic purity method.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly versatile technique suitable for a wide range of compounds and is often the primary choice for pharmaceutical analysis.[11][12] For this compound, a reversed-phase method is ideal.
-
Expertise & Causality: A C18 column is selected due to its hydrophobic nature, which provides good retention for the aromatic structure of the analyte. A mobile phase of acetonitrile and water allows for the efficient elution and separation of the main peak from more polar or less polar impurities. UV detection is chosen because the aromatic rings provide strong chromophores, ensuring high sensitivity. A wavelength of 254 nm is a common choice for aromatic compounds.
-
Experimental Protocol (HPLC-UV):
-
Sample Preparation: Prepare a 0.5 mg/mL solution of this compound in acetonitrile.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 70% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
-
System Suitability: Before analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area must be ≤ 2.0%.
-
Gas Chromatography (GC)
GC is an excellent orthogonal technique for HPLC, as its separation is based on volatility and boiling point, whereas HPLC separates based on polarity and partitioning.[6][13] It is particularly effective for analyzing thermally stable and volatile compounds like this compound.
-
Expertise & Causality: A Flame Ionization Detector (FID) is chosen for its robustness and near-universal response to organic compounds, providing an accurate area percent purity. A mid-polarity column (e.g., a 5% phenyl-methylpolysiloxane phase) provides good selectivity for aromatic compounds. The temperature program is designed to first elute any volatile impurities at a lower temperature before ramping up to elute the higher-boiling main component.
-
Experimental Protocol (GC-FID):
-
Sample Preparation: Prepare a 1.0 mg/mL solution of this compound in dichloromethane.
-
Instrumentation: A standard GC system with an FID detector.
-
Chromatographic Conditions:
-
Column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant pressure of 10 psi.
-
Injector: Split mode (50:1), 280°C.
-
Oven Program: Start at 100°C, hold for 2 min, ramp to 300°C at 15°C/min, hold for 5 min.
-
Detector Temperature: 310°C.
-
Injection Volume: 1 µL.
-
-
System Suitability: Before analysis, inject a standard solution five times. The RSD for the retention time must be ≤ 1.0%.
-
Part 3: Comparative Data and Validation Parameters
The validation of an analytical procedure is crucial to demonstrate its suitability for the intended purpose.[3] Key parameters are defined by ICH Q2(R1) guidelines.[1][2][14] The table below presents hypothetical but representative data from the cross-validation of HPLC and GC methods for a single batch of this compound.
| Validation Parameter | HPLC-UV Method | GC-FID Method | ICH Q2(R1) Acceptance Criteria |
| Specificity | Baseline resolution > 2.0 from nearest impurity. | Peak purity index > 0.999. | Method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity (r²) | 0.9995 (0.05 - 1.0 mg/mL) | 0.9992 (0.1 - 2.0 mg/mL) | r² ≥ 0.999 |
| Limit of Quantitation (LOQ) | 0.05% | 0.05% | Sufficiently low for the determination of impurities at specified levels. |
| Precision (%RSD, n=6) | 0.45% | 0.68% | RSD ≤ 2.0% for the assay of a major component. |
| Accuracy (% Recovery) | 99.5% - 100.8% | 99.2% - 101.1% | Typically 98.0% - 102.0%. |
| Purity Result (Area %) | 99.85% | 99.81% | Results from orthogonal methods should be in close agreement (e.g., within 0.2%). |
The close agreement between the HPLC (99.85%) and GC (99.81%) purity results provides high confidence that the value is accurate and not skewed by co-eluting impurities. This successful cross-validation is essential for releasing a batch of material for use in a regulated environment.
Conclusion
The characterization of this compound requires a multi-faceted, orthogonal approach to ensure its identity, purity, and quality. A combination of spectroscopic techniques (NMR, MS, FTIR) provides an unshakeable foundation for structural confirmation. The subsequent use of two distinct and validated chromatographic methods, such as HPLC and GC, is critical for an accurate purity assessment. By adhering to a logical workflow and the principles of cross-validation as outlined in this guide, researchers, scientists, and drug development professionals can generate a robust, reliable, and regulatory-compliant data package for this important chemical intermediate.
References
- Altabrisa Group. (2025).
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Scribd. Validation of Analytical Methods in Accordance With ICH Guidelines Q2.
- ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Abraham Entertainment. (2025).
- SpectraBase. This compound - Optional[MS (GC)] - Spectrum.
- PharmaGuru. (2025).
- SpectraBase. This compound - Optional[MS (GC)] - Spectrum.
- CD Formulation.
- Pharmaceutical Technology. (2017). Covalidation Strategies to Accelerate Analytical Method Transfer for Breakthrough Therapies.
- ChemicalBook. 1-IODO-2-PHENOXY-BENZENE(34883-46-0) 1H NMR spectrum.
- National Institutes of Health (NIH). (2014).
- BenchChem. (2025). A Comparative Guide to Isomeric Purity Analysis of Iodotrimethoxybenzenes by HPLC.
- SciELO Brazil. (2020). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS.
- ChemicalBook. (2025). 1-IODO-2-PHENOXY-BENZENE Chemical Properties,Uses,Production.
- ChemicalBook. 1-IODO-2-PHENOXY-BENZENE CAS#: 34883-46-0.
- NFDI4Chem. This compound - Molecule.
- BenchChem. (2025). Comparative Guide to HPLC Purity Analysis of 1-Iodo-2-naphthol.
- NIST. Benzene, 1-iodo-2-nitro-.
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Guide to Analytical Methods for the Characterization of (2-Chloro-4-iodophenyl)hydrazine.
- BenchChem. (2025). A Comparative Guide to Analytical Methods for Confirming the Purity of 1-Ethoxybut-2-yne.
- BenchChem. (2025).
- ResearchGate. (2015).
- OI Analytical. (2014).
- ResearchGate. (2004). Reaction testing of phenol hydroxylation and cyclohexane oxidation by gas chromatography: Influence of residual hydrogen peroxide.
- I.R.I.S. (2023). Combined use of in situ and operando-FTIR, TPR and FESEM techniques to investigate the surface species along the simultaneous ab.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Iodo-2-phenoxybenzene
For researchers engaged in the complex landscape of drug discovery and organic synthesis, the responsible management of chemical reagents is as critical as the innovative science they enable. 1-Iodo-2-phenoxybenzene, a halogenated aromatic ether, is a valuable building block, but its end-of-lifecycle management demands rigorous adherence to safety and environmental protocols. This guide provides a comprehensive, step-by-step framework for its proper disposal, grounded in established safety principles and regulatory compliance.
Immediate Safety & Hazard Profile
Before handling or preparing for disposal, a clear understanding of the compound's hazard profile is essential. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not always readily available, data from analogous iodinated aromatic compounds and general principles of handling halogenated organics dictate a cautious approach.
All handling and disposal preparation must be conducted in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical safety goggles, nitrile gloves, and a flame-resistant laboratory coat.
Table 1: Chemical and Hazard Summary for this compound
| Property | Information | Source(s) |
| CAS Number | 34883-46-0 | [1] |
| Molecular Formula | C₁₂H₉IO | [1][2] |
| Molecular Weight | 296.11 g/mol | [1][2] |
| Physical State | White to off-white solid | [3] |
| Anticipated Hazards | Harmful if swallowed, skin/eye irritant, respiratory irritant. | [2][4][5] |
| Incompatibilities | Strong oxidizing agents, strong bases. | [4][6] |
The Core Principle: Segregation of Halogenated Waste
The foundational principle for the disposal of this compound is its classification as a halogenated organic compound .[7] The presence of iodine, a halogen, places it in a specific waste stream that is managed differently from non-halogenated organics.
Causality: The primary reason for this strict segregation is the disposal method. Halogenated organic wastes are typically destined for high-temperature incineration at specialized, licensed hazardous waste facilities.[7] Co-mingling them with non-halogenated solvent streams, which may be recycled or used for fuel blending, can contaminate the entire batch, leading to regulatory non-compliance and significantly increased disposal costs.[8] Furthermore, the combustion of halogenated compounds can produce highly toxic and corrosive byproducts, such as hydrogen iodide, requiring specialized scrubbers and handling procedures at the incineration facility.
Step-by-Step Disposal Protocol
This protocol covers the disposal of unused or contaminated this compound and associated lab materials.
Step 1: Designate a Compatible Waste Container
-
Select a clean, leak-proof container made of a chemically resistant material (e.g., high-density polyethylene or glass) with a secure, screw-top cap.
-
Ensure the container is designated exclusively for "Halogenated Organic Waste." [7][9] Never mix halogenated and non-halogenated waste streams.[8]
Step 2: Immediate and Accurate Labeling
-
Before adding any waste, affix a "Hazardous Waste" label to the container.[9][10]
-
Clearly write the full chemical name, "this compound," and list any other halogenated solvents or reagents that will be added. Do not use abbreviations or chemical formulas.[9]
-
Maintain a running log of the quantities of each component added to the container.[7]
Step 3: Waste Collection
-
Carefully transfer the solid this compound waste into the designated container.
-
Any contaminated disposable materials, such as weighing paper, gloves, or pipette tips, should also be placed in a designated container for solid hazardous waste.[11]
-
If dealing with solutions, pour the liquid waste carefully into the container, using a funnel to prevent spills.
-
Keep the container opening sealed at all times, except when actively adding waste.[9][12]
Step 4: Secure Storage in a Satellite Accumulation Area (SAA)
-
Store the sealed waste container in a designated SAA, which must be under the control of the laboratory personnel.
-
The SAA should be in a cool, well-ventilated area, away from sources of ignition and incompatible materials.[6]
-
Ensure the container is within secondary containment (e.g., a larger bin) to capture any potential leaks.[13]
Step 5: Arrange for Professional Disposal
-
Once the container is approaching full (do not exceed 90% capacity), or as per your institution's policy, contact your Environmental Health and Safety (EHS) department to arrange for pickup.[12]
-
Follow all institutional procedures for waste manifest documentation and collection.
Protocol for Empty Container Disposal
An "empty" container that held this compound is not yet safe for disposal as regular lab glass or trash. It must be decontaminated first.
Step 1: Triple Rinsing
-
Inside a chemical fume hood, rinse the empty container three times with a small amount of a suitable organic solvent (e.g., acetone, ethanol, or toluene).
Step 2: Rinsate Collection
-
Crucially, the solvent rinsate is now considered halogenated hazardous waste .[10][14]
-
Collect all rinsate and pour it into your designated "Halogenated Organic Waste" liquid container.
Step 3: Final Container Disposal
-
After triple rinsing and allowing the container to air dry completely in the fume hood, obliterate or remove the original chemical label.[10]
-
The decontaminated container can now be disposed of as non-hazardous laboratory glass or plastic, in accordance with your institution's policies.[10]
Emergency Spill Procedures
In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental contamination.
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the area.
-
Restrict Access: Secure the area to prevent unauthorized entry.
-
Don PPE: Wear appropriate PPE, including a lab coat, safety goggles, and double nitrile gloves.
-
Contain & Absorb: For small solid spills, carefully sweep the material into a sealable container. For liquid spills, cover with an inert absorbent material such as vermiculite, sand, or a commercial spill pad.[9]
-
Collect Waste: Carefully scoop the absorbed material and spill debris into a compatible, sealable container.[14]
-
Label & Dispose: Seal the container and affix a "Hazardous Waste" label, clearly indicating the contents as "Spill Debris containing this compound."[14] Arrange for pickup with your other hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
Disposal Decision Workflow
The following diagram outlines the procedural logic for the safe disposal of this compound and associated materials.
Caption: Decision workflow for segregating and disposing of this compound waste.
References
- Management of Hazardous Wastes containing Halogen
- Hazardous Waste Segreg
- This compound | 34883-46-0. Sigma-Aldrich.
- Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign.
- Organic Solvents Disposal. Cornell University Environmental Health and Safety.
- This compound Safety D
- 1-IODO-2-PHENOXY-BENZENE CAS#: 34883-46-0. ChemicalBook.
- 1-IODO-2-PHENOXY-BENZENE Chemical Properties, Uses, Production. ChemicalBook.
- SAFETY DATA SHEET - 1-Iodo-2-nitrobenzene. Fisher Scientific.
- Iodobenzene Safety D
- SAFETY DATA SHEET - Iodobenzene. Fisher Scientific.
- 1-IODO-2-PHENOXY-BENZENE Product Inform
- Production, Import/Export, Use, and Disposal of Iodine.
- Hazardous Waste Disposal Guide. Northwestern University.
- Hazardous Waste Disposal Guide. Northwestern University - Office for Research Safety.
- Safe Disposal of (3-iodopropoxy)Benzene: A Procedural Guide. BenchChem.
- Disposal of Iodine. Case Western Reserve University Environmental Health and Safety.
- Proper Disposal of 2-(2-Iodophenyl)
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Navigating the Synthesis Landscape: A Guide to Personal Protective Equipment for 1-Iodo-2-phenoxybenzene
For the researcher navigating the intricate pathways of drug discovery and organic synthesis, the proper handling of specialized reagents is paramount. 1-Iodo-2-phenoxybenzene, a key building block in the development of novel molecular architectures, requires a nuanced approach to laboratory safety. This guide provides an in-depth, experience-driven framework for the selection and use of personal protective equipment (PPE), ensuring both the integrity of your research and the safety of your team.
Understanding the Hazard Profile of this compound
Before any operational steps are considered, a thorough understanding of the hazards associated with this compound is essential. Based on available safety data, this compound is classified with the following hazards:
-
H302: Harmful if swallowed. [1]
-
H315: Causes skin irritation. [1]
-
H319: Causes serious eye irritation. [1]
-
H335: May cause respiratory irritation. [1]
These classifications necessitate a multi-layered PPE strategy to prevent exposure through ingestion, dermal contact, eye contact, and inhalation.
Core Personal Protective Equipment (PPE) Requirements
The following table outlines the essential PPE for handling this compound. The rationale behind each selection is grounded in the known hazards of the compound and general best practices for handling halogenated aromatic compounds.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Chemical Safety Goggles | Must be worn at all times to protect against splashes and incidental contact. |
| Face Shield | Recommended when handling larger quantities or when there is a significant risk of splashing to provide full facial protection. | |
| Hand Protection | Chemical-Resistant Gloves | Given that this compound is a halogenated aromatic hydrocarbon, materials such as Viton® or Butyl rubber are recommended for extended contact. For incidental contact, nitrile gloves are a suitable alternative, though they should be changed immediately upon any sign of contamination. Double-gloving is a best practice for enhanced protection. |
| Body Protection | Chemical-Resistant Laboratory Coat | A long-sleeved, properly fitted lab coat is mandatory to protect the skin and clothing from contamination. |
| Foot Protection | Closed-Toe Shoes | Impermeable, closed-toe shoes are required to protect against spills. |
| Respiratory Protection | Chemical Fume Hood | All handling of this compound, especially weighing and transferring of the solid material, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors. |
The Logic of PPE Selection: A Visual Workflow
The decision-making process for selecting the appropriate level of PPE is critical. The following diagram illustrates a logical workflow to ensure all potential routes of exposure are considered.
Caption: A flowchart illustrating the decision-making process for selecting appropriate PPE based on the identified hazards of this compound.
Step-by-Step Protocol for Donning and Doffing PPE
Adherence to a strict protocol for putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.
Donning Sequence:
-
Lab Coat: Put on a clean, properly fitting lab coat and fasten all buttons.
-
Gloves: Select the appropriate chemical-resistant gloves. If double-gloving, don the inner pair first.
-
Eye/Face Protection: Put on chemical safety goggles. If a splash risk exists, add a face shield over the goggles.
Doffing Sequence (to minimize contamination):
-
Gloves: Remove the outer pair of gloves first (if double-gloving) by peeling them off from the cuff, turning them inside out. Dispose of them in the designated waste container.
-
Lab Coat: Unbutton the lab coat and remove it by folding the contaminated exterior inward. Place it in a designated area for laundering or disposal.
-
Eye/Face Protection: Remove the face shield (if used) and then the goggles by handling the straps, not the front surface.
-
Inner Gloves: Remove the inner pair of gloves using the same inside-out technique.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
Operational Plan: Safe Handling and Storage
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.
-
Weighing and Transfer: When weighing the solid, use a disposable weigh boat and handle it with care to avoid generating dust.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.
Disposal Plan: Managing Halogenated Organic Waste
Proper disposal is a critical component of the chemical lifecycle. As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.
Step-by-Step Disposal Protocol:
-
Segregation: Designate a specific, clearly labeled waste container for "Halogenated Organic Waste." Never mix this waste with non-halogenated solvents or other waste streams.[2]
-
Container Integrity: Ensure the waste container is made of a compatible material, is in good condition, and has a secure, leak-proof lid.
-
Labeling: Immediately label the waste container with "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.
-
Contaminated Materials: Dispose of all contaminated materials, including gloves, weigh boats, and absorbent pads used for cleaning up spills, in a sealed bag labeled as "Solid Halogenated Organic Waste."
-
Collection: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Disposal of Empty Containers:
-
Rinsing: Triple-rinse the empty container with a suitable solvent (e.g., acetone or ethanol) inside a chemical fume hood.
-
Rinsate Collection: The rinsate must be collected and disposed of as "Halogenated Organic Waste."[3][4]
-
Container Disposal: After triple-rinsing, the container can typically be disposed of as non-hazardous waste. However, always confirm your institution's specific procedures for empty container disposal.
By implementing these comprehensive PPE and handling protocols, researchers can confidently and safely utilize this compound in their critical work, fostering a culture of safety and scientific excellence.
References
-
Northwestern University. Hazardous Waste Disposal Guide. Available at: [Link]
-
Purdue University College of Engineering. Guidelines: Handling and Disposal of Chemicals. Available at: [Link]
-
UC Berkeley Environmental Health & Safety. Glove Selection Guide. Available at: [Link]
-
NMSU Safety. Personal Protective Equipment (PPE) Guide – Chemical Resistance. Available at: [Link]
-
Dartmouth College. Hazardous Waste Disposal Guide. Available at: [Link]
-
Northwestern University. Hazardous Waste Disposal Guide. Available at: [Link]
-
ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. Available at: [Link]
-
Temple University. Halogenated Solvents in Laboratories. Available at: [Link]
-
Dartmouth College. Hazardous Waste Disposal Guide. Available at: [Link]
-
Northwestern University. Hazardous Waste Disposal Guide. Available at: [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
